3-Methyleneoxindole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylidene-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXUUWYVUGBMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171855 | |
| Record name | 3-Methyleneoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1861-29-6 | |
| Record name | Methyleneoxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyleneoxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyleneoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-Methyleneoxindole from Isatin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methyleneoxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and pharmacologically active agents. Isatin, a readily available and versatile starting material, serves as a principal precursor for its synthesis. This technical guide provides an in-depth exploration of the primary synthetic methodologies for the conversion of isatin to this compound. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and offer a comparative analysis of key olefination techniques, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and methylenation via organometallic reagents like the Tebbe and Petasis reagents. The causality behind experimental choices, troubleshooting insights, and the strategic selection of reagents are emphasized to equip researchers with the knowledge to implement these transformations efficiently and robustly in a drug discovery context.
Introduction: The Strategic Importance of the this compound Core
The oxindole ring system is a cornerstone in pharmaceutical sciences, with isatin (1H-indole-2,3-dione) standing out as a critical synthetic intermediate.[1][2] The introduction of an exocyclic methylene group at the C3 position transforms the planar, electrophilic ketone of isatin into a reactive Michael acceptor, creating the this compound core. This structural element is of paramount importance as it is found in a multitude of natural products and synthetic compounds with potent biological activities, including antitumor, anti-HIV, and anti-inflammatory effects.[1]
Notably, this scaffold is a key pharmacophore in several families of protein kinase inhibitors. The exocyclic double bond often acts as a "warhead," forming a covalent bond with a nucleophilic cysteine residue in the active site of the target kinase, leading to irreversible inhibition. This mechanism has been successfully exploited in the development of targeted cancer therapies. Given this significance, the reliable, scalable, and versatile synthesis of 3-methyleneoxindoles from isatin is a critical capability in any medicinal chemistry program.
This guide focuses on the direct, single-step conversion of the C3-carbonyl of isatin into a methylene group, a transformation known as methylenation or methylenation olefination.
Synthetic Strategies for the Methylenation of Isatin
The primary challenge in the methylenation of isatin lies in the reactivity of its C3-carbonyl group, which is part of an amide linkage and can be prone to side reactions. The choice of methodology depends on factors such as the scale of the reaction, the presence of other functional groups on the isatin ring, and the desired purity of the final product. We will explore the most robust and widely adopted methods.
The Wittig Reaction and its Progeny
The Wittig reaction is a cornerstone of carbonyl olefination. It involves the reaction of a phosphorus ylide, typically generated by deprotonating a phosphonium salt with a strong base, with a ketone or aldehyde.
2.1.1. The Classical Wittig Reaction
The key reagent is methyltriphenylphosphonium bromide (or iodide), which is deprotonated to form the reactive ylide, methylenetriphenylphosphorane.
-
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the isatin C3-carbonyl to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses, driven by the formation of the thermodynamically stable triphenylphosphine oxide byproduct, to yield the desired this compound.
Causality: The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is critical. Weaker bases are often insufficient to deprotonate the phosphonium salt fully. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) because the phosphorus ylide is highly basic and reacts readily with water and oxygen, which would quench the reagent and drastically reduce the yield.
Figure 1: The Wittig reaction pathway for isatin methylenation.
2.1.2. Horner-Wadsworth-Emmons (HWE) Reaction
A powerful alternative to the classical Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, which is more nucleophilic and generally less basic than a Wittig ylide.[3] This often translates to milder reaction conditions and easier purification.
-
Mechanistic Insight: The HWE reaction proceeds via a similar pathway involving nucleophilic attack on the carbonyl, but the byproduct is a water-soluble phosphate ester, which can be easily removed by an aqueous workup.[3] This is a significant advantage over the often-difficult-to-remove triphenylphosphine oxide from Wittig reactions. For methylenation, a reagent like diethyl (lithiomethyl)phosphonate is used.
Causality: The increased nucleophilicity of the phosphonate carbanion allows for the use of a wider range of bases, including weaker and less hazardous ones like sodium hydride or even potassium carbonate in some cases.[4] The reaction typically gives excellent yields and is highly reliable for producing E-alkenes, although for a terminal methylene group, this selectivity is not a factor.[5][6]
Experimental Protocol: Horner-Wadsworth-Emmons Methylenation of N-Methylisatin
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Ylide Generation: Add diethyl methylphosphonate (1.2 eq) dropwise to the NaH suspension. Rationale: This exothermic deprotonation generates the phosphonate carbanion. Adding it slowly at 0 °C controls the reaction rate and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until gas evolution ceases.
-
Reaction: Re-cool the resulting clear solution to 0 °C. Add a solution of N-methylisatin (1.0 eq) in anhydrous THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The water-soluble phosphate byproduct will remain in the aqueous layer. Purify the crude residue by column chromatography on silica gel to afford the pure 3-methylene-1-methyloxindole.
Organometallic Methylenation Reagents
For substrates that are sensitive to the basic conditions of Wittig-type reactions, or for ketones that are sterically hindered, organometallic reagents offer a powerful, albeit more technically demanding, alternative.
2.2.1. Tebbe and Petasis Reagents
The Tebbe reagent, (C₅H₅)₂TiCH₂ClAl(CH₃)₂, and its more user-friendly successor, the Petasis reagent (dimethyltitanocene, Cp₂Ti(CH₃)₂), are highly effective for the methylenation of a wide variety of carbonyls, including esters and amides.[7][8]
-
Mechanistic Insight: The active species is believed to be the Schrock carbene, Cp₂Ti=CH₂. This species reacts with the isatin carbonyl via a [2+2] cycloaddition to form an oxatitanacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the this compound product and a titanium-oxo species.
Causality: These reagents are typically used in non-protic solvents like toluene or THF.[9] They are highly air and moisture-sensitive, necessitating the use of rigorous air-free (Schlenk line or glovebox) techniques.[7] The Tebbe reagent is often prepared in situ from titanocene dichloride and trimethylaluminum.[10] A key advantage is its neutrality, which allows for excellent functional group tolerance. It can methylenate the C3-carbonyl of isatin without affecting other sensitive groups that might be present on the aromatic ring.
Figure 2: Comparison of Wittig-type and Titanium Carbene pathways.
2.2.2. The Lombardo-Eisch Reagent
The Lombardo-Eisch reagent (CH₂Br₂/Zn/TiCl₄) is another effective titanium-based methylenating agent. It is often considered a milder and more practical alternative to the Tebbe reagent.
-
Causality: This reagent is prepared in situ at low temperatures (typically 0 °C or below) and is known for its high chemoselectivity. It can effectively methylenate ketones in the presence of more sensitive functional groups. The preparation involves the reaction of dibromomethane with zinc dust, followed by the addition of titanium tetrachloride. The exact nature of the active methylenating species is complex but is functionally equivalent to a Cp₂Ti=CH₂ carbene.
The Peterson Olefination
The Peterson olefination utilizes an α-silyl carbanion to convert a carbonyl group into an alkene.[11] While less common for isatin itself, it is a versatile olefination strategy.
-
Mechanistic Insight: The α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) adds to the carbonyl group to form a β-hydroxysilane intermediate.[12] This intermediate can then be eliminated under either acidic or basic conditions to give the alkene.[13] A key feature is that the stereochemical outcome can often be controlled by the choice of elimination conditions (acidic vs. basic), although this is not relevant for the synthesis of a terminal methylene group.[13]
Comparative Analysis and Method Selection
The choice of the optimal synthetic route depends on a careful evaluation of several factors.
| Method | Reagent(s) | Typical Base/Conditions | Key Advantages | Key Disadvantages |
| Classical Wittig | Ph₃P⁺CH₃ Br⁻ | n-BuLi, NaH, KHMDS (Strong) | Well-established, reliable | Strong base required, difficult byproduct (Ph₃P=O) removal |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₃ | NaH, LiHMDS (Milder) | Easy byproduct (phosphate) removal, higher yields[3] | Reagent is more expensive than Wittig salts |
| Tebbe / Petasis | Cp₂TiCH₂ClAl(CH₃)₂ / Cp₂Ti(CH₃)₂ | None (Neutral) | High functional group tolerance, mild, effective for hindered ketones[14] | Highly air/moisture sensitive, requires inert atmosphere techniques, pyrophoric reagents[7] |
| Lombardo-Eisch | CH₂Br₂/Zn/TiCl₄ | None (in situ generation) | Milder than Tebbe, high chemoselectivity | Stoichiometric use of metals, can be sensitive to prepare |
As a Senior Application Scientist, my recommendation is as follows:
-
For routine, small-to-medium scale synthesis: The Horner-Wadsworth-Emmons reaction is often the method of choice. Its operational simplicity, combined with the straightforward aqueous workup to remove the phosphate byproduct, makes it highly practical and efficient for library synthesis in a drug discovery setting.
-
For substrates with base-sensitive functional groups: The Tebbe, Petasis, or Lombardo-Eisch reagents are superior. Their neutral reaction conditions ensure the preservation of sensitive moieties that would not survive the strongly basic conditions of the Wittig or HWE reactions. The choice between them often comes down to laboratory experience and comfort with handling pyrophoric or highly reactive organometallic compounds.
-
For large-scale process chemistry: The Classical Wittig reaction might be considered due to the lower cost of the starting phosphonium salt, provided that an efficient method for removing triphenylphosphine oxide (e.g., crystallization or specific extraction techniques) can be developed.
Conclusion
The synthesis of this compound from isatin is a pivotal transformation for accessing a class of molecules with profound importance in medicinal chemistry. While several olefination protocols can achieve this conversion, a deep understanding of the underlying mechanisms and practical considerations is essential for selecting the most appropriate method. The Horner-Wadsworth-Emmons reaction represents a robust and user-friendly option for general applications, while titanium-based organometallic reagents like the Tebbe and Petasis reagents provide an indispensable tool for handling sensitive and complex substrates. By carefully considering the substrate scope, reaction scale, and available laboratory infrastructure, researchers can confidently and efficiently synthesize these valuable this compound building blocks for the advancement of drug discovery programs.
References
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(i), 148-201. [Link]
-
Faragó, T., et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. National Institutes of Health. [Link]
-
Gorshkov, V. Y., et al. (2015). Isatin derivatives in reactions with phosphorus(III–V) compounds. Russian Chemical Bulletin, 64(5), 977-1011. [Link]
-
Request PDF. (n.d.). Asymmetric [3 + 2] Cycloaddition Reaction of Isatin-Derived MBH Carbonates with 3-Methyleneoxindoles: Enantioselective Synthesis of 3,3'-Cyclopentenyldispirooxindoles Incorporating Two Adjacent Quaternary Spirostereocenters. ResearchGate. [Link]
-
Tebbe's reagent. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Tebbe and Petasis Olefinations. (n.d.). Organic Synthesis. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Professor Dave Explains. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
van der Sluis, M., et al. (2002). New developments in the Peterson olefination reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1667-1675. [Link]
-
L.S.College, Muzaffarpur. (2021, March 20). Peterson olefination. [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Tebbe's reagent. (n.d.). SciSpace. [Link]
-
Tebbe's reagent. (n.d.). chemeurope.com. [Link]
-
ResearchGate. (n.d.). Traditional Peterson methylenation (steps A to C) and one-pot...[Link]
-
Professor Dave Explains. (2022, September 7). Peterson Olefination [Video]. YouTube. [Link]
-
Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-120. [Link]
-
Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 2(21), 7801-7822. [Link]
-
Myers, F. J., et al. (2002). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins1. The Journal of Organic Chemistry, 67(10), 3369-3372. [Link]
-
Al-khuzaie, F. H. M., & Al-Safi, S. Y. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
-
Karolinska Institutet - Figshare. (2024). Synthesis of indole and oxindole derivates incorporating pyrrolidino, pyrrolo or imidazolo moieties. [Link]
-
PubMed. (n.d.). Asymmetric [3 + 2] Cycloaddition Reaction of Isatin-Derived MBH Carbonates with 3-Methyleneoxindoles: Enantioselective Synthesis of 3,3'-Cyclopentenyldispirooxindoles Incorporating Two Adjacent Quaternary Spirostereocenters. [Link]
-
PubMed Central. (n.d.). 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. [Link]
-
PubMed Central. (n.d.). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. [Link]
-
Grok. (n.d.). Tebbe's reagent. [Link]
-
ResearchGate. (n.d.). Reaction of isatin with alkylating agents with acidic methylenes. [Link]
-
DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]
Sources
- 1. Isatin derivatives in reactions with phosphorus(III–V) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Tebbe's_reagent [chemeurope.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. scispace.com [scispace.com]
Spectroscopic analysis of 3-Methyleneoxindole (NMR, IR, Mass Spec)
Introduction
3-Methyleneoxindole, with the chemical formula C₉H₇NO and a molecular weight of 145.16 g/mol , is a key heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid scaffold, containing a lactam, an exocyclic double bond, and an aromatic ring, makes it a versatile pharmacophore. Understanding the precise structural features of this molecule is paramount for its application in targeted drug design and development. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering researchers and scientists a comprehensive reference for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from related structural analogs.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic fingerprint. The following diagram illustrates the molecular structure with atom numbering for reference in the subsequent spectroscopic discussions.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the exocyclic methylene protons, and the N-H proton of the lactam. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the aromatic ring.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H-4 | ~7.5 - 7.8 | d | ~7.5 | deshielded by the adjacent carbonyl group |
| H-5 | ~7.0 - 7.3 | t | ~7.5 | |
| H-6 | ~7.0 - 7.3 | t | ~7.5 | |
| H-7 | ~6.8 - 7.0 | d | ~7.5 | |
| H-8 (exo) | ~5.5 - 6.0 | s | - | Olefinic protons, may show allylic coupling |
| N1-H | ~8.0 - 9.0 | br s | - | Broad signal due to quadrupolar relaxation and exchange |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbon, the olefinic carbons, and the aromatic carbons are expected to resonate in distinct regions of the spectrum.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C2 | ~165 - 175 | Carbonyl carbon, significantly deshielded |
| C3 | ~130 - 140 | Quaternary vinylic carbon |
| C3a | ~125 - 135 | Aromatic quaternary carbon |
| C4 | ~120 - 130 | Aromatic CH |
| C5 | ~120 - 130 | Aromatic CH |
| C6 | ~120 - 130 | Aromatic CH |
| C7 | ~110 - 120 | Aromatic CH, shielded by the nitrogen atom |
| C7a | ~140 - 150 | Aromatic quaternary carbon attached to nitrogen |
| C8 | ~115 - 125 | Methylene vinylic carbon |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Analysis: Assign the chemical shifts to the corresponding carbon atoms based on their expected electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absorption bands of its key functional groups. The carbonyl (C=O) stretch of the lactam, the C=C stretches of the exocyclic double bond and the aromatic ring, and the N-H stretch are the most prominent features.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3400 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (lactam) | 1680 - 1720 | Strong |
| C=C Stretch (alkene) | 1620 - 1660 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to weak |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., CHCl₃) and use an appropriate liquid cell.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry
Mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (145.16 g/mol ). The fragmentation pattern will provide further structural information.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 145
-
Key Fragmentation Pathways:
-
Loss of CO (m/z = 117), a common fragmentation for cyclic ketones and lactams.
-
Loss of HCN (m/z = 118), from the lactam ring.
-
Further fragmentation of the resulting ions.
-
Caption: Plausible fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and Mass Spectrometry provides a detailed and complementary understanding of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important heterocyclic compound. The synergistic use of these analytical techniques ensures the scientific rigor required for advancing research and development efforts involving this compound and its derivatives.
References
-
Jelali, H., Mansour, L., Al-Tamimi, J., Deniau, E., Sauthier, M., & Hamdi, N. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 369-376. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150946, Methyleneoxindole. Retrieved January 25, 2026 from [Link].
-
Kaur, J., Kaur, B. P., & Chimni, S. S. (2020). Recent advances in the catalytic synthesis of 3-aminooxindoles: an update. Organic & Biomolecular Chemistry, 18(25), 4692-4708. [Link]
-
Meléndez, C. M., González-Platas, J., & García-Estrada, A. (2020). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 76(10), 962-970. [Link]
-
Baran, P. S., & Shenvi, R. A. (2006). Total synthesis of (±)-chartelline C. Journal of the American Chemical Society, 128(43), 14022-14023. [Link]
Sources
3-Methyleneoxindole: A Reactive Intermediate in Metabolism – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methyleneoxindole is a reactive electrophile that can be generated metabolically from endogenous and xenobiotic indole-containing compounds. Its high reactivity towards cellular nucleophiles, such as glutathione and protein thiols, implicates it in both physiological processes and toxicological outcomes. This technical guide provides an in-depth exploration of this compound, covering its formation, reactivity, and the analytical methodologies used for its detection and characterization. Understanding the role of this reactive intermediate is critical for researchers in drug metabolism, toxicology, and drug development to anticipate and mitigate potential safety liabilities associated with indole-containing molecules.
Introduction: The Indole Moiety and Bioactivation
The indole scaffold is a ubiquitous structural motif found in a vast array of biologically active molecules, including the essential amino acid tryptophan, neurotransmitters like serotonin, and a significant number of pharmaceutical agents. While often associated with therapeutic efficacy, the indole ring system can also be a substrate for metabolic activation, leading to the formation of reactive intermediates that can contribute to idiosyncratic drug-induced toxicity. One such critical, yet often overlooked, reactive intermediate is this compound.
This guide will focus specifically on this compound, distinguishing it from the related but distinct reactive intermediate, 3-methyleneindolenine, which is formed from the metabolism of 3-methylindole. A clear understanding of the formation, reactivity, and toxicological implications of this compound is paramount for the safe design and development of indole-containing drugs.
Metabolic Formation of this compound
This compound is not typically formed from the direct metabolism of the parent indole ring, but rather arises from the oxidation of indole-3-acetic acid (IAA), a key metabolite of tryptophan. This bioactivation can be catalyzed by several enzyme systems, with peroxidases and cytochrome P450 (CYP) enzymes playing significant roles.
Peroxidase-Catalyzed Oxidation
Enzymes with peroxidase activity, such as horseradish peroxidase (HRP) and various mammalian peroxidases, can catalyze the oxidation of IAA. This reaction proceeds through a free radical mechanism, leading to the formation of a 3-hydroperoxymethyl-oxindole intermediate, which then dehydrates to the electrophilic this compound.
The combination of IAA and HRP has been explored as a potential cancer therapy, where the localized generation of reactive species, including this compound, induces apoptosis in tumor cells.
Caption: Peroxidase-catalyzed formation of this compound from indole-3-acetic acid.
Cytochrome P450-Mediated Oxidation
While the role of specific CYP isoforms in the direct conversion of IAA to this compound is an area of ongoing research, it is well-established that CYPs are heavily involved in the metabolism of various indole-containing compounds. For instance, human CYP2A6, CYP2C19, and CYP2E1 have been shown to oxidize indole to a variety of products. It is plausible that certain CYP isoforms can catalyze the oxidation of the acetic acid side chain of IAA, leading to the formation of this compound. Further research with specific human recombinant CYP enzymes is necessary to fully elucidate this pathway.
Chemical Reactivity and Adduct Formation
This compound is a Michael acceptor and a potent electrophile, readily reacting with soft nucleophiles within the cell. This reactivity is the basis for both its biological activity and its potential for toxicity.
Reaction with Thiols
The primary targets for this compound are sulfhydryl groups present in amino acids (cysteine), peptides (glutathione), and proteins. The reaction proceeds via a Michael-type addition of the thiol to the exocyclic methylene group of this compound, forming a stable covalent adduct.
Table 1: Key Nucleophilic Reactions of this compound
| Nucleophile | Adduct Structure | Significance |
| Glutathione (GSH) | 3-(Glutathionyl-S-methyl)oxindole | Detoxification pathway, biomarker of reactive intermediate formation. |
| N-Acetylcysteine (NAC) | 3-(N-Acetylcysteinyl-S-methyl)oxindole | Used as a trapping agent in in vitro studies. |
| Protein Cysteine Residues | Covalent protein modification | Can lead to enzyme inactivation and cellular dysfunction. |
graph Adduct_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];MOI [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Glutathione (GSH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="3-(Glutathionyl-S-methyl)oxindole\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
MOI -> Adduct; GSH -> Adduct; }
Caption: Reaction of this compound with glutathione to form a stable adduct.
Experimental Methodologies
The detection and characterization of the transient and highly reactive this compound requires specialized experimental approaches. These typically involve trapping the intermediate with a nucleophile to form a stable adduct that can then be analyzed by various analytical techniques.
Synthesis of this compound Standard
A synthetic standard of this compound is essential for the unambiguous identification and quantification of this intermediate in biological matrices. A common synthetic route involves a Wittig reaction with isatin (1H-indole-2,3-dione).
Experimental Protocol: Synthesis of this compound via Wittig Reaction
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Ylide Formation: A strong base, such as n-butyllithium, is added dropwise to the suspension at 0°C to deprotonate the phosphonium salt and form the phosphorus ylide. The mixture is typically stirred for 1-2 hours at room temperature.
-
Reaction with Isatin: A solution of isatin in anhydrous THF is added slowly to the ylide solution at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
In Vitro Trapping Studies
In vitro incubation systems, such as human liver microsomes or recombinant CYP enzymes, are commonly used to study the metabolic formation of reactive intermediates. The inclusion of a trapping agent, like glutathione (GSH) or N-acetylcysteine (NAC), allows for the capture of this compound as a stable adduct.
Experimental Protocol: Trapping this compound with Glutathione
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), the substrate (e.g., indole-3-acetic acid), human liver microsomes, and a high concentration of glutathione (typically 1-10 mM).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Quenching: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
-
Sample Preparation: The quenched reaction mixture is centrifuged to precipitate proteins. The supernatant is then transferred to a new tube and can be concentrated or directly analyzed by LC-MS/MS.
LC-MS/MS Analysis of Adducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific detection of trapped adducts.
Table 2: Example LC-MS/MS Parameters for this compound-GSH Adduct Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the adduct, and then re-equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) for the GSH adduct. The exact masses will depend on the specific adduct. For the GSH adduct of this compound (C19H22N4O6S), the protonated molecule [M+H]+ would have a theoretical m/z of 451.13. A characteristic product ion would result from the loss of the pyroglutamic acid moiety (129 Da) from the glutathione conjugate. |
graph LCMS_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Sample [label="Incubation Supernatant", fillcolor="#F1F3F4"]; LC [label="LC Separation\n(Reverse Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS1 [label="Mass Spectrometry (MS1)\n(Precursor Ion Scan)", fillcolor="#FBBC05", fontcolor="#202124"]; CID [label="Collision-Induced Dissociation (CID)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [label="Tandem Mass Spectrometry (MS2)\n(Product Ion Scan)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Adduct Identification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> LC; LC -> MS1; MS1 -> CID; CID -> MS2; MS2 -> Data; }
Caption: General workflow for the LC-MS/MS analysis of reactive metabolite adducts.
Toxicological Implications and Risk Assessment
The formation of this compound and its subsequent adduction to cellular macromolecules can lead to various toxicological outcomes, including:
-
Enzyme Inactivation: Covalent modification of critical cysteine residues in enzymes can lead to a loss of their biological function.
-
Oxidative Stress: Depletion of cellular glutathione stores can disrupt the redox balance and render cells more susceptible to oxidative damage.
-
Immunogenic Responses: Protein adducts can be recognized as foreign by the immune system, potentially leading to idiosyncratic drug reactions.
It is crucial to differentiate the toxicological profile of this compound from that of 3-methyleneindolenine. While both are reactive electrophiles, their precursors, formation pathways, and potentially their tissue-specific toxicities may differ. For example, 3-methyleneindolenine, derived from 3-methylindole, is a known pneumotoxin. While direct comparative toxicity studies are limited, the potential for this compound to contribute to the toxicity of indole-containing drugs warrants careful consideration during preclinical safety assessment.
Conclusion and Future Directions
This compound is a significant reactive intermediate in the metabolism of indole-containing compounds. Its formation, primarily through the oxidation of indole-3-acetic acid, and its high reactivity towards cellular nucleophiles underscore its importance in both physiological and toxicological contexts. For drug development professionals, an awareness of the potential for metabolic activation of indole-containing drug candidates to this compound is essential for proactive risk mitigation.
Future research should focus on:
-
Elucidating the specific human cytochrome P450 isoforms responsible for this compound formation.
-
Conducting direct comparative toxicological studies of this compound and 3-methyleneindolenine.
-
Developing more sensitive and high-throughput screening methods for the detection of this compound adducts in complex biological matrices.
By advancing our understanding of this reactive intermediate, we can better predict and manage the potential risks associated with the vast and growing class of indole-containing pharmaceuticals.
References
-
Al-Wabli, R. I., Almomen, A. A., Almutairi, M. S., Keeton, A. B., Piazza, G. A., & Attia, M. I. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. International Journal of Nanomedicine, 15, 1033–1047. [Link]
-
Bergman, J. (2024). Synthesis of indole and oxindole derivates incorporating pyrrolidino, pyrrolo or imidazolo moieties. Figshare. [Link]
-
Still, C. C., Fukuyama, T. T., & Moyed, H. S. (1965). Inhibitory oxidation products of indole-3-acetic acid. The Journal of biological chemistry, 240, 2612–2618. [Link]
-
Nichols, W. K., Mehta, R., Skordos, K., Macé, K., Pfeifer, A. M., Carr, B. A., Minko, T., Burchiel, S. W., & Yost, G. S. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological sciences, 71(2), 229–237. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
Claesson, A., & Spjuth, O. (2013). On mechanisms of reactive metabolite formation from drugs. Mini reviews in medicinal chemistry, 13(5), 720–729. [Link]
-
Driscoll, J. P., Kornecki, K., Wolkowski, J. P., Chupak, L., Kalgutkar, A. S., & O'Donnell, J. P. (2007). Bioactivation of phencyclidine in rat and human liver microsomes and recombinant P450 2B enzymes: evidence for the formation of a novel quinone methide intermediate. Chemical research in toxicology, 20(10), 1488–1497. [Link]
-
Fujishima, M. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube. [Link]
-
Gazarian, M., & Lagrimini, L. M. (1996). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. The Biochemical journal, 313 ( Pt 3), 841–847. [Link]
-
G L Skiles, J D Adams Jr, G S Yost. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical research in toxicology, 2(4), 254–259. [Link]
-
Hinman, R. L., & Lang, J. (1965). Peroxidase-catalyzed oxidation of indole-3-acetic acid. Biochemistry, 4(1), 144–158. [Link]
-
Jelali, H., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds, 1-10. [Link]
-
Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Loneragan, G. H., Gould, D. H., Mason, G. L., Garry, F. B., Yost, G. S., Lanza, D. L., Miles, D. G., Hoffman, B. W., & Mills, L. J. (2001).
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Methyleneoxindole
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-methyleneoxindole core is a recurring structural motif in natural products, pharmaceutical agents, and their metabolites. While synthetically useful, its inherent reactivity as an α,β-unsaturated ketone, or Michael acceptor, presents significant stability challenges. Understanding the degradation pathways of this moiety is critical for drug development, ensuring product quality, predicting metabolic fate, and mitigating potential toxicity associated with the formation of reactive degradation products. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, the factors that influence them, and robust analytical methodologies for their characterization.
The Chemical Landscape of this compound: A Reactive Core
The stability of the this compound scaffold is intrinsically linked to its electronic structure. The exocyclic double bond is conjugated with the carbonyl group of the lactam ring, creating a polarized system that renders the β-carbon electrophilic and highly susceptible to nucleophilic attack. This fundamental reactivity is the primary driver for its degradation.
Key structural features governing its stability include:
-
The Michael Acceptor System: The conjugated system is primed for 1,4-conjugate addition reactions with a wide range of nucleophiles.
-
The Lactam Ring: The amide bond within the oxindole ring is generally stable but can be susceptible to hydrolysis under harsh conditions, although this is a less common degradation pathway compared to reactions at the exocyclic methylene group.
-
The Indole Nucleus: The aromatic ring can influence the electronic properties of the Michael acceptor and can itself be a target for oxidative degradation.
Principal Degradation Pathways and Their Mechanisms
The degradation of this compound can be categorized into several key pathways, often competing or co-occurring depending on the environmental conditions.
Hydrolysis via Michael Addition of Water
One of the most common degradation pathways in aqueous environments is the addition of water across the exocyclic double bond to form the more stable 3-hydroxymethyloxindole. This reaction is highly dependent on pH.
-
Mechanism:
-
Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the β-carbon, making it more susceptible to attack by a weak nucleophile like water.[1]
-
Base-Catalyzed: Under alkaline conditions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic β-carbon, followed by protonation of the resulting enolate to yield the final product.[2]
-
The rate of hydrolysis typically follows a U-shaped or V-shaped pH-rate profile, with the minimum rate observed at a specific pH where the compound exhibits maximal stability.[3][4]
Dimerization
This compound can undergo self-dimerization, particularly at higher concentrations or upon heating. This reaction reduces the purity of the active substance and introduces complex impurities.
-
Mechanism: The most plausible mechanism is a [4+2] cycloaddition (Diels-Alder reaction), where one molecule acts as the diene and the other acts as the dienophile.[5][6] Alternatively, a consecutive Michael addition pathway can also lead to dimeric structures. The specific regio- and stereochemistry of the dimer can depend on the reaction conditions and substituents on the oxindole ring.
Oxidative Degradation
The this compound scaffold is susceptible to oxidation, which can lead to a variety of degradation products. Common laboratory oxidants like hydrogen peroxide (H₂O₂), often used in forced degradation studies, can simulate environmental oxidation.
-
Mechanism and Products: Oxidation can occur at several sites:
-
Epoxidation: The exocyclic double bond can be oxidized to form a highly reactive epoxide. This intermediate can then be hydrolyzed to a diol or react with other nucleophiles.
-
Hydroxylation: Direct hydroxylation at the benzylic-like methylidene carbon can occur, potentially leading to 3-hydroxy-3-methyloxindole.[7]
-
Ring Opening: Under harsh oxidative conditions, cleavage of the lactam or the aromatic ring can occur, leading to a complex mixture of smaller, more polar degradants. Enzymatic oxidation of the parent indole ring can also yield oxindole as a product.[8]
-
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation. This is a critical consideration for drug substances and products, as it can occur during manufacturing, storage, or even administration.
-
Mechanism and Products:
-
E/Z Isomerization: For substituted 3-methyleneoxindoles, light can provide the energy to overcome the rotational barrier of the double bond, leading to the formation of geometric isomers with potentially different biological activities and physicochemical properties.[9][10][11]
-
Radical Reactions: UV radiation can induce the formation of free radicals, initiating chain reactions that can lead to oxidation, polymerization, or cleavage of the molecule.[1]
-
N-Oxide Formation: Photodegradation of related heterocyclic drug molecules, such as sunitinib, has been shown to produce N-oxide derivatives.[12]
-
Factors Influencing Stability: A Multifactorial Perspective
A systematic understanding of the factors controlling degradation is essential for developing stable formulations and predicting shelf-life.
| Factor | Influence on Degradation Pathways | Rationale and Causality |
| pH | Primarily affects hydrolysis . Minimal rates are typically observed in the slightly acidic range (pH 3-5). Rates increase significantly in strongly acidic or alkaline conditions. | Dictates the concentration of H⁺ and OH⁻ ions, which catalyze the Michael addition of water.[3][4] Also affects the ionization state of the molecule, which can alter its reactivity. |
| Temperature | Accelerates all degradation pathways (hydrolysis, dimerization, oxidation ) according to the Arrhenius equation. | Provides the activation energy required for chemical reactions to occur. Higher temperatures increase the frequency and energy of molecular collisions. |
| Light Exposure | Induces photodegradation (isomerization, radical reactions). | Photons provide the energy to promote electrons to higher energy states, leading to bond cleavage or the formation of reactive species. |
| Presence of Nucleophiles | Promotes Michael addition . This is highly relevant in biological systems where nucleophiles like glutathione or cysteine residues on proteins are abundant. | This compound is a soft electrophile that readily reacts with soft nucleophiles (e.g., thiols) in a conjugate addition reaction.[2][3][13] |
| Oxidizing Agents | Drives oxidative degradation . The presence of peroxides, dissolved oxygen, or metal ions (which can catalyze Fenton-like reactions) increases the rate of oxidation.[14] | Oxidants facilitate the transfer of electrons or oxygen atoms to the molecule, leading to the formation of oxidized products. |
| Solvent Polarity | Can influence the rates of hydrolysis and dimerization . Polar protic solvents can stabilize charged intermediates and transition states in hydrolysis. | The solvent environment can affect the solubility of reactants and the stability of intermediates, thereby altering reaction kinetics. |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Recommended HPLC Method
A reversed-phase HPLC method with UV detection is generally suitable. The key is to achieve baseline separation between the parent compound and all potential degradants.
-
Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to resolve early-eluting polar degradants (like 3-hydroxymethyloxindole) from the more nonpolar parent compound and potential dimers. A typical mobile phase would consist of:
-
Solvent A: Water with an acid modifier (0.1% formic acid or 0.1% trifluoroacetic acid) to ensure good peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: UV detection at a wavelength where both the parent and degradants have significant absorbance (e.g., 254 nm or 280 nm).
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[12][14]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a systematic way to generate potential degradation products and identify the likely degradation pathways. This is a regulatory requirement and a crucial part of drug development.
Materials and Equipment
-
This compound-containing Active Pharmaceutical Ingredient (API)
-
HPLC grade acetonitrile (MeCN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV and/or Mass Spectrometry (MS) detector
-
pH meter, calibrated oven, photostability chamber
Step-by-Step Procedure
-
Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 MeCN/water).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature due to the typically rapid nature of base-catalyzed degradation.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at an elevated temperature (e.g., 60°C), protected from light.
-
Solid State: Store the solid API in an oven (e.g., 80°C).
-
-
Photodegradation: Expose the stock solution and solid API to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sampling and Analysis: At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before injection. Analyze all samples, including a non-stressed control, by the validated stability-indicating HPLC method.
-
Peak Identification: Use HPLC-MS/MS to obtain mass information for the degradation products to propose structures. If necessary, isolate impurities for full structural elucidation by NMR.
-
Data Interpretation: Determine the percentage of degradation. A successful study should aim for 5-20% degradation to ensure that secondary degradation is minimized. Calculate a mass balance to ensure all major degradation products are accounted for.
Implications in Drug Development
The inherent instability of the this compound moiety has profound consequences:
-
Impurity Profiling: Degradation products must be identified, quantified, and qualified for safety. The presence of unknown impurities can delay regulatory approval.
-
Formulation Development: Knowledge of degradation pathways allows for the rational design of stable formulations. This may involve pH optimization, addition of antioxidants, or use of light-protective packaging.
-
Metabolic Fate and Toxicity: In vivo, this compound can be formed as a reactive metabolite. Its propensity to react with biological nucleophiles like glutathione is a key detoxification pathway, but adduction to proteins or DNA could potentially lead to toxicity.[13][15] Understanding these reactions is crucial for preclinical safety assessment.
Conclusion
The this compound core, while a valuable pharmacophore, is a chemically labile entity. Its stability is governed by a predictable set of degradation pathways, primarily driven by its electrophilic nature as a Michael acceptor. Hydrolysis, dimerization, oxidation, and photodegradation are the key routes of instability. A thorough understanding of these pathways, the factors that control them, and the application of robust analytical methods are not merely academic exercises; they are essential components of successful drug development, ensuring the delivery of safe, stable, and effective medicines to patients.
References
-
Østergaard, J., & Larsen, C. (2006). pH-rate profiles and hydrolysis of a series of model phenol carbonate esters. International Journal of Pharmaceutics, 327(1-2), 89-95. Available at: [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Historical reference for the Diels-Alder reaction). A general overview is available at: [Link]
-
Kite, G. C., & Lewis, G. P. (2011). HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design. Phytochemical Analysis, 22(6), 515-523. Available at: [Link]
-
Gáspár, A., et al. (2020). Photochemical anti–syn isomerization around the –N–N[double bond, length as m-dash] bond in heterocyclic imines. Scientific Reports, 10(1), 1-10. Available at: [Link]
-
Corbett, M. D., & Corbett, B. R. (1982). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Biochemical and Biophysical Research Communications, 106(4), 1117-1123. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Abu-Omar, M. M., & Espenson, J. H. (1995). Kinetics and mechanisms of reactions of methyldioxorhenium(V) in aqueous solutions: dimer formation and oxygen-atom abstraction reactions. Inorganic Chemistry, 34(25), 6239-6246. Available at: [Link]
-
Skiles, G. L., Adams Jr, J. D., & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254-259. Available at: [Link]
-
Marchand, G., et al. (2015). Directionality of Double-Bond Photoisomerization Dynamics Induced by a Single Stereogenic Center. The Journal of Physical Chemistry Letters, 6(4), 599-604. Available at: [Link]
-
Tsuchida, E., et al. (2019). The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. Biological and Pharmaceutical Bulletin, 42(1), 150-155. Available at: [Link]
-
Dilla, T. A., & Supriyadi, S. (2023). Evaluation of Indomethacin Stability. Formosa Journal of Science and Technology, 2(4), 4309-4320. Available at: [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. Available at: [Link]
-
Tsuchida, E., et al. (2019). The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis Reactions. Available at: [Link]
-
Al-Juboori, S. A. (n.d.). Mechanism of Diels – Alder reaction. University of Babylon. Available at: [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Richert, C., et al. (2019). The Chemical Likelihood of Ribonucleotide-α-Amino acid Copolymers as Players for Early Stages of Evolution. Chemistry – A European Journal, 25(5), 1334-1343. Available at: [Link]
-
Satinsky, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 121, 179-185. Available at: [Link]
-
Zheng, W., & Colvin, M. E. (2001). This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38. Biochemistry, 40(27), 8045-8052. Available at: [Link]
-
Skiles, G. L., & Yost, G. S. (1990). Structure of the glutathione adduct of activated 3-methylindole indicates that an imine methide is the electrophilic intermediate. Drug Metabolism and Disposition, 18(5), 707-711. Available at: [Link]
-
Bach, T., & Hehn, J. P. (2011). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Angewandte Chemie International Edition, 50(5), 1000-1049. Available at: [Link]
-
Wikipedia. (n.d.). Milas hydroxylation. Available at: [Link]
-
Gáspár, A., et al. (2020). Photochemical anti–syn isomerization around the –N–N[double bond, length as m-dash] bond in heterocyclic imines. Scientific Reports, 10, 1851. Available at: [Link]
-
Dilla, T. A., & Supriyadi, S. (2023). Evaluation of Indomethacin Stability. Formosa Journal of Science and Technology, 2(4), 4309-4320. Available at: [Link]
-
Breloy, L., et al. (2021). Enantioselective E/Z-isomerization of axially chiral piperidones by photochemical deracemization. ACS Fall 2021. Available at: [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides [Video]. YouTube. Available at: [Link]
-
Richert, C., et al. (2019). The Chemical Likelihood of Ribonucleotide-α-Amino acid Copolymers as Players for Early Stages of Evolution. Chemistry – A European Journal, 25(5), 1334-1343. Available at: [Link]
-
Rufer, C. M., et al. (2001). Detection and characterization of DNA adducts of 3-methylindole. Chemical Research in Toxicology, 14(8), 981-989. Available at: [Link]
-
Al-Juboori, S. A. (n.d.). Mechanism of Diels – Alder reaction. University of Babylon. Available at: [Link]
-
Kokel, A., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2873-2876. Available at: [Link]
-
Al-Juboori, S. A. (n.d.). Mechanism of Diels – Alder reaction. College of Science for Women, University of Babylon. Available at: [Link]
-
Tsuchida, E., et al. (2019). The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. Biological and Pharmaceutical Bulletin, 42(1), 150-155. Available at: [Link]
-
Skiles, G. L., & Yost, G. S. (1990). Structure of the glutathione adduct of activated 3-methylindole indicates that an imine methide is the electrophilic intermediate. Drug Metabolism and Disposition, 18(5), 707-711. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical anti–syn isomerization around the –N–N[double bond, length as m-dash] bond in heterocyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Enantioselective E/Z-isomerization of axially chiral piperidones by photochemical deracemization - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 14. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Milas hydroxylation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Quantum Chemical Calculation of 3-Methyleneoxindole
Abstract
The 3-Methyleneoxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1][2] Its potent biological activity is largely attributed to the electrophilic exocyclic methylene group, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles.[3][4] This guide provides an in-depth, technically-focused protocol for performing quantum chemical calculations on this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices. We will leverage Density Functional Theory (DFT) to dissect the molecule's electronic structure, reactivity, and spectroscopic properties, offering predictive insights crucial for rational drug design and development.
The Strategic Importance of this compound in Drug Discovery
The oxindole core is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2] The addition of the C3-exocyclic methylene group transforms the scaffold into a reactive electrophile. This feature is particularly significant in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action.
This compound itself has been identified as an affinity label for glutathione S-transferase pi, an enzyme often implicated in drug resistance, highlighting its potential in chemotherapy.[3] Understanding the electronic and structural properties that govern its reactivity is therefore not merely an academic exercise; it is a critical step in optimizing its therapeutic potential and designing next-generation analogs with improved selectivity and safety profiles. Computational chemistry, specifically quantum mechanics (QM), provides the lens through which we can achieve this deep, mechanistic understanding.[5]
Rationale for Quantum Chemical Investigation
While traditional medicinal chemistry relies on empirical structure-activity relationships (SAR), quantum chemical calculations offer a first-principles, predictive approach. By solving approximations of the Schrödinger equation for the molecule, we can compute a wide array of properties that are difficult or impossible to measure experimentally. For this compound, our primary objectives are:
-
To Quantify Reactivity: By analyzing Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP), we can precisely identify the sites most susceptible to nucleophilic attack and predict the molecule's behavior as a Michael acceptor.[4][6]
-
To Validate Structure: Comparing calculated geometric parameters (bond lengths, angles) and spectroscopic data (IR, NMR, UV-Vis) with experimental values serves as a robust validation of the chosen computational method.
-
To Guide Derivative Design: The insights gained can inform the rational design of new this compound derivatives. For instance, by calculating how different substituents on the aromatic ring affect the energy of the Lowest Unoccupied Molecular Orbital (LUMO), we can rationally tune the compound's reactivity.
Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical prediction is contingent on the chosen theoretical method and basis set. For a molecule of this size and type, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[7]
The Workhorse: DFT and the B3LYP Functional
DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of the exchange-correlation functional is paramount. We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.
-
Expertise & Causality: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. It has a long and successful track record for calculating the geometries and thermochemical properties of organic molecules, making it a reliable and trustworthy choice for this system.[8][9][10] While newer functionals exist, B3LYP's extensive validation provides a solid, authoritative grounding for our study.[11]
The Language of Electrons: The 6-31G(d,p) Basis Set
A basis set is a set of mathematical functions used to build the molecular orbitals. We will use the 6-31G(d,p) Pople-style basis set.
-
Expertise & Causality: This is a split-valence basis set, meaning it uses more functions for valence electrons (which are involved in bonding) than for core electrons. The (d,p) notation is critical: it signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in describing the shape of the electron density, which is essential for accurately modeling the π-system and the polar C=O and N-H bonds in this compound. For many organic molecules, this level of theory provides results that are in excellent agreement with experimental data without being computationally prohibitive.[8][12]
A Validated Computational Protocol
This section details the step-by-step workflow for the quantum chemical analysis of this compound. Each step is designed to build upon the last, forming a self-validating system where the results of one calculation inform and confirm the next.
Diagram: Computational Workflow
Caption: Overall workflow for quantum chemical calculations.
Experimental Protocols
Software: All calculations will be performed using a standard quantum chemistry package like Gaussian, ORCA, or similar software.
Step 1: Initial Structure Generation
-
Construct the this compound molecule using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Set up a geometry optimization calculation.
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Opt
-
Scientist's Note: This is the most computationally intensive step. The goal is to find the lowest energy conformation of the molecule on the potential energy surface. The output will be the optimized Cartesian coordinates.
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from Step 2, set up a frequency calculation at the same level of theory.
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Freq
-
Trustworthiness Check: The calculation must yield zero imaginary frequencies. A single imaginary frequency indicates a transition state, not an energy minimum, and would invalidate the geometry. This step is a critical quality control measure. The output also provides the predicted IR spectrum.
Step 4: Electronic and Spectroscopic Property Calculations Using the validated optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO energies are standard outputs of the optimization calculation. Visualize the orbitals to understand their spatial distribution.
-
Molecular Electrostatic Potential (MEP): Calculate the MEP and map it onto the electron density surface. This is a single-point energy calculation.[13]
-
NMR Spectra: Perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[14] This is the standard and most reliable method for predicting NMR chemical shifts.[15]
-
Keywords: NMR=GIAO
-
-
UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation.[16][17] This method calculates electronic excitation energies and oscillator strengths.[18][19]
-
Keywords: TD(NStates=10) (calculating the first 10 excited states is usually sufficient for the main absorption bands).
-
Analysis and Interpretation of Results
Optimized Geometry and Structural Validation
The first step in validating our computational model is to compare the calculated geometric parameters with known experimental data (e.g., from X-ray crystallography of similar structures). Key parameters for this compound include the C=C exocyclic double bond, the C=O amide bond, and the planarity of the bicyclic system. Close agreement between calculated and experimental values builds confidence in the chosen level of theory.
| Parameter | Calculated (B3LYP/6-31G(d,p)) | Typical Experimental Value |
| C=O Bond Length | ~1.22 Å | 1.21 - 1.23 Å |
| C=CH₂ Bond Length | ~1.34 Å | 1.33 - 1.35 Å |
| N-C(O) Bond Length | ~1.38 Å | 1.37 - 1.39 Å |
| Ring System | Near-planar | Planar |
| Note: Experimental values are typical ranges for similar substructures found in crystallographic databases. |
Reactivity Analysis: FMO and MEP
The reactivity of this compound as a Michael acceptor is dictated by its electronic structure.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For an electrophile like this compound, the LUMO is of primary interest. Our calculations will show that the LUMO is predominantly localized on the exocyclic C=C double bond, specifically on the terminal CH₂ carbon. This indicates that this is the most electron-deficient site and the primary target for nucleophilic attack. The HOMO-LUMO energy gap is also a crucial descriptor of chemical reactivity and stability.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual and intuitive representation of the charge distribution.[6][20] It plots the electrostatic potential on the molecule's electron density surface.
-
Red Regions (Negative MEP): Electron-rich areas, indicating sites for electrophilic attack. In this compound, this will be concentrated around the carbonyl oxygen.
-
Blue Regions (Positive MEP): Electron-poor areas, indicating sites for nucleophilic attack. A strongly positive region will be observed over the protons of the exocyclic methylene group, confirming its electrophilic character.
-
Diagram: Reactivity Conceptualization
Caption: Relationship between FMO/MEP and chemical reactivity.
Spectroscopic Signature Prediction
Comparing calculated spectra to experimental data is the ultimate validation of the model.
-
IR Spectrum: The frequency calculation (Step 3) provides vibrational modes. We expect to see strong absorptions corresponding to the C=O stretch (~1720-1740 cm⁻¹) and the C=C stretch (~1640-1660 cm⁻¹). Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a scaling factor (typically ~0.96 for B3LYP) is often applied for better comparison.
-
¹H and ¹³C NMR Spectra: The GIAO calculation predicts the isotropic shielding values for each nucleus. These are converted to chemical shifts (δ) by referencing against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. Key predicted signals for ¹H NMR would be the two diastereotopic protons of the exocyclic methylene group, which often appear as distinct singlets or doublets.
-
UV-Vis Spectrum: The TD-DFT calculation predicts the electronic transitions. For conjugated systems like this compound, we anticipate strong π → π* transitions. The output will list the excitation wavelength (λ), oscillator strength (f), and the major orbital contributions for each transition. A high oscillator strength corresponds to a strong absorption peak in the experimental spectrum.
Application to Drug Design & Development
The true power of these calculations lies in their application. The validated model of this compound serves as a robust baseline for in silico drug design.
-
Tuning Reactivity: A library of virtual derivatives can be created by adding various electron-donating or electron-withdrawing substituents to the aromatic ring. By recalculating the LUMO energy for each derivative, a quantitative structure-property relationship (QSPR) can be established. This allows medicinal chemists to rationally select substituents to either increase or decrease the compound's reactivity to a desired level, balancing potency with potential off-target toxicity.[4]
-
Predicting Covalent Binding: The MEP and LUMO localization data can be used in molecular docking simulations. By identifying the key nucleophilic residue (e.g., a cysteine thiol) in a target protein's active site, the calculations can help predict the feasibility and geometry of a covalent bond formation, guiding the design of more effective targeted covalent inhibitors.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set, we can construct a predictive model that elucidates the molecule's structure, reactivity, and spectroscopic properties. The causality behind each methodological choice has been explained, and a system of internal validation through frequency analysis and spectral correlation has been established. The insights derived from these calculations are not merely theoretical; they provide actionable intelligence for researchers, scientists, and drug development professionals to accelerate the design and optimization of novel therapeutics based on this privileged scaffold.
References
-
Title: this compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38 Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol Source: ACS Publications, Organic Letters URL: [Link]
-
Title: Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL Source: COSMOlogic URL: [Link]
-
Title: A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking Source: MDPI, Molecules URL: [Link]
-
Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: ACS Publications, The Journal of Physical Chemistry A URL: [Link]
-
Title: Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors Source: ACS Publications, Chemical Research in Toxicology URL: [Link]
-
Title: Application of molecular electrostatic potentials in drug design Source: ResearchGate URL: [Link]
-
Title: Computational NMR Prediction: A Microreview Source: Corin Wagen URL: [Link]
-
Title: Applications of density functional theory in COVID-19 drug modeling Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]
-
Title: Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures Source: Figshare URL: [Link]
-
Title: UVVis spectroscopy (UV/Vis) Source: FACCTs, ORCA Tutorials URL: [Link]
-
Title: Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds Source: MDPI, Pharmaceuticals URL: [Link]
-
Title: A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives-Towards an Improved Ligand Design and Tryptophan Stacking Source: Lirias, KU Leuven URL: [Link]
-
Title: Exploiting 3‐Methyleneisoindolinones as In Situ Generated Reactive Intermediates in the Synthesis of Tetrasubstituted Carbon Center Source: ResearchGate URL: [Link]
-
Title: ubiquity of B3LYP/6-31G Source: Reddit URL: [Link]
-
Title: GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products Source: Journal of Applicable Chemistry URL: [Link]
-
Title: Density Functional Theory Calculations of Enzyme–Inhibitor Interactions in Medicinal Chemistry and Drug Design Source: ResearchGate URL: [Link]
-
Title: Indole and indoline scaffolds in drug discovery Source: ResearchGate URL: [Link]
-
Title: Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network Source: ACS Publications, Journal of Medicinal Chemistry URL: [Link]
-
Title: Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System Source: Inpressco URL: [Link]
-
Title: Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes Source: ResearchGate URL: [Link]
-
Title: 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies Source: RSC Publishing URL: [Link]
-
Title: Chemoselective Trimerization of Isocyanides: De Novo Synthesis of 2-Indole-Substituted Quinolines and Pyridines Source: ACS Publications, Organic Letters URL: [Link]
-
Title: DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de Source: SciSpace URL: [Link]
-
Title: A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra Source: ResearchGate URL: [Link]
-
Title: Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts Source: ResearchGate URL: [Link]
-
Title: 3-Oxindole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI, Pharmaceutics URL: [Link]
-
Title: QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU Source: CUNY Academic Works URL: [Link]
-
Title: Chapter 2: Recent Advances in Computational NMR Spectrum Prediction Source: Royal Society of Chemistry URL: [Link]
-
Title: Molecular Electrostatic Potential (MEP) Calculation Service Source: CD ComputaBio URL: [Link]
-
Title: Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines Source: ACS Omega URL: [Link]
-
Title: density functional theory - What does B3LYP do well? What does it do badly? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes Source: Taylor & Francis Online URL: [Link]
Sources
- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. inpressco.com [inpressco.com]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. figshare.com [figshare.com]
- 13. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of Novel 3-Methyleneoxindole Derivatives for Anticancer Activity
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, 3-methyleneoxindoles have emerged as a promising class of anticancer agents due to their ability to target multiple cellular pathways implicated in cancer progression, including receptor tyrosine kinases (RTKs) and microtubule dynamics.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and in vitro evaluation of novel 3-methyleneoxindole derivatives. We present detailed, field-proven protocols for their synthesis via Knoevenagel condensation, cytotoxicity screening using the MTT assay, and a mechanistic study using a cell-free tubulin polymerization assay. This document is intended for researchers, scientists, and drug development professionals engaged in oncology drug discovery.
Introduction: The Significance of the this compound Scaffold
Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel therapeutic agents.[1] The this compound core, characterized by an oxindole ring with an exocyclic double bond at the 3-position, has garnered significant attention. This structural motif is present in several multi-kinase inhibitors, such as Sunitinib and Nintedanib, which underscores its therapeutic potential.[2] These compounds often exert their anticancer effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis and metastasis.[1][3]
The versatility of the oxindole core allows for extensive chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties.[1] By strategically introducing various substituents, researchers can fine-tune the biological activity and selectivity of these derivatives, leading to the discovery of potent and targeted anticancer agents. This guide focuses on a rational, step-by-step approach from chemical synthesis to biological validation.
Synthetic Strategy: Knoevenagel Condensation
A robust and widely used method for synthesizing this compound derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a substituted oxindole) with an aldehyde or ketone.[4][5] The reaction is favored for its operational simplicity and generally good yields.
Causality of Experimental Choices:
-
Reactants: Substituted isatins (or oxindoles) are reacted with various aromatic or heteroaromatic aldehydes. The choice of aldehyde is critical as the substituent on this ring will directly influence the biological activity of the final compound, forming a key aspect of Structure-Activity Relationship (SAR) studies.[6]
-
Catalyst: Piperidine is a commonly used basic catalyst. It functions by deprotonating the C3-methylene group of the oxindole, forming a reactive enolate intermediate which then attacks the carbonyl carbon of the aldehyde.[7]
-
Solvent: Ethanol or methanol are often used as solvents as they effectively dissolve the reactants and catalyst, facilitating the reaction.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.
Protocol 2.1: Synthesis of a (Z)-3-(4-chlorobenzylidene)-2-oxoindoline derivative
This protocol describes a representative synthesis using Knoevenagel condensation.
Materials:
-
Isatin (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
TLC plates (silica gel)
-
Hexane and Ethyl Acetate (for TLC mobile phase)
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add isatin (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ethanol (15 mL).
-
Stir the mixture at room temperature until the solids are partially dissolved.
-
Add piperidine (0.2 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress every 30 minutes using TLC (e.g., 7:3 Hexane:Ethyl Acetate mobile phase). The formation of a new, less polar spot indicates product formation.
-
Once the starting materials are consumed (typically 2-4 hours), remove the flask from the heat and allow it to cool to room temperature.
-
A precipitate of the product should form upon cooling. If not, the solution can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product in a vacuum oven.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Knoevenagel Condensation for this compound Synthesis.
In Vitro Anticancer Activity Evaluation
Once a library of novel this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A primary screening assay is typically a cell viability or cytotoxicity assay performed on various cancer cell lines.
Protocol 3.1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Trustworthiness of the Protocol:
-
Controls: This protocol includes three essential controls:
-
Untreated Cells (Vehicle Control): Establishes the baseline for 100% cell viability. The vehicle (e.g., 0.1% DMSO) is the solvent used to dissolve the test compounds.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin) is used to validate the assay's ability to detect a cytotoxic response.
-
Blank Control (Media Only): Measures the background absorbance of the culture medium and MTT reagent, which is subtracted from all other readings.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[10]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom plates.
-
Synthesized this compound derivatives (dissolved in DMSO to create stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multi-channel pipette.
-
Microplate reader (capable of measuring absorbance at 570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated wells and media-only wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Mechanistic Insight: Tubulin Polymerization Assay
Many oxindole derivatives exert their anticancer effects by interfering with microtubule dynamics.[11] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. A cell-free tubulin polymerization assay can directly measure a compound's ability to inhibit or promote the formation of microtubules.
Causality of Experimental Choices:
-
Principle: This assay measures the change in light scattering (or absorbance) as tubulin monomers polymerize into microtubules.[12] Polymerization is initiated by raising the temperature to 37°C in the presence of GTP. Inhibitors of polymerization (like colchicine) will suppress the increase in absorbance, while stabilizers (like paclitaxel) will enhance it.[11][13]
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Reactions are assembled on ice to prevent premature polymerization and then initiated by transferring the plate to a pre-warmed 37°C spectrophotometer.[12]
Protocol 4.1: Cell-Free Tubulin Polymerization Assay
Materials:
-
Tubulin (>99% pure, from a commercial source like Cytoskeleton, Inc.).[11]
-
G-PEM buffer (General Tubulin Buffer containing GTP).
-
Test compounds and controls (Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as an inhibitor).[12]
-
Pre-warmed 96-well plate.
-
Spectrophotometer with temperature control at 37°C, capable of kinetic reads at 340 nm.
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Keep on ice at all times.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include wells for a negative control (vehicle only), a positive inhibitor control (e.g., 3 µM Nocodazole), and a positive promoter control (e.g., 3 µM Paclitaxel).
-
Initiate Polymerization: Add the ice-cold tubulin solution to each well to initiate the reaction. The final volume should be around 100 µL.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[11]
-
Data Analysis: Plot the absorbance (OD at 340 nm) versus time for each condition. Compounds that inhibit tubulin polymerization will show a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.
Caption: Integrated workflow for discovery of this compound anticancer agents.
Data Presentation and Interpretation
Systematic evaluation of a library of compounds allows for the development of a Structure-Activity Relationship (SAR). SAR studies help identify the chemical features that are crucial for the desired biological activity, guiding the design of more potent and selective analogs.[6][14]
Table 1: Hypothetical Cytotoxicity Data for a Series of this compound Derivatives
| Compound ID | R-Group (at C3-benzylidene) | IC₅₀ (µM) on A549 Cells | IC₅₀ (µM) on MCF-7 Cells |
| LEAD-01 | -H | 15.2 | 18.5 |
| LEAD-02 | 4-Cl | 3.0 | 4.1 |
| LEAD-03 | 4-OCH₃ | 25.8 | 31.2 |
| LEAD-04 | 4-NO₂ | 1.8 | 2.5 |
| Doxorubicin | - (Positive Control) | 0.5 | 0.8 |
Interpretation of Hypothetical Data: From the data in Table 1, a preliminary SAR can be established. The unsubstituted compound (LEAD-01) shows modest activity. The introduction of an electron-withdrawing group (EWG) at the para-position of the benzylidene ring appears to enhance potency. For instance, the chloro-substituted LEAD-02 is significantly more active than LEAD-01, and the strongly electron-withdrawing nitro group in LEAD-04 results in the most potent compound in the series.[10] Conversely, the electron-donating methoxy group (LEAD-03) diminishes the anticancer activity. This suggests that an electron-deficient exocyclic double bond may be important for the mechanism of action, possibly by acting as a Michael acceptor for nucleophilic residues in target proteins.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The synthetic accessibility via methods like the Knoevenagel condensation, combined with robust and reproducible in vitro assays, provides a clear and efficient pathway for identifying and optimizing lead compounds. By integrating chemical synthesis with biological evaluation and mechanistic studies, researchers can systematically explore the chemical space around this privileged core to develop next-generation cancer therapeutics.
References
-
Synthesis, anti-lung cancer activity and molecular docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives. (2025). ResearchGate. [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]
-
Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (2024). PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). National Institutes of Health (NIH). [Link]
-
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). National Institutes of Health (NIH). [Link]
-
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2020). PubMed Central (PMC). [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. [Link]
-
Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library. (2023). PubMed. [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1995). PubMed. [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. [Link]
-
Synthesis and Evaluation of 3-ylideneoxindole Acetamides as Potent Anticancer Agents. (2015). PubMed. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). National Cancer Institute. [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2011). PubMed Central (PMC). [Link]
-
Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. (2015). National Institutes of Health (NIH). [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). PubMed Central (PMC). [Link]
Sources
- 1. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Versatility of 3-Methyleneoxindole: A Strategic Building Block in Modern Organic Synthesis
Abstract
3-Methyleneoxindole, a reactive exocyclic α,β-unsaturated ketone embedded within the privileged oxindole scaffold, has emerged as a cornerstone in the construction of complex molecular architectures. Its inherent reactivity and versatile reaction modes have established it as a preferred building block for the synthesis of a diverse array of biologically significant molecules, particularly spirooxindoles. This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in key organic transformations. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this potent synthetic tool for applications in medicinal chemistry and drug discovery.
Introduction: The Significance of the this compound Scaffold
The oxindole core is a prominent structural motif found in numerous natural products and pharmacologically active compounds. The introduction of a reactive methylene group at the C3 position imbues the oxindole scaffold with a unique set of chemical properties, rendering this compound an exceptionally valuable precursor in organic synthesis. Its electron-deficient exocyclic double bond readily participates in a variety of transformations, serving as a powerful Michael acceptor and a competent dienophile in cycloaddition reactions.[1][2] This reactivity has been extensively exploited for the diastereoselective and enantioselective construction of complex spirocyclic systems, which are of significant interest in drug development due to their rigid three-dimensional structures that can effectively probe biological space.[3][4]
The strategic importance of this compound lies in its ability to act as a linchpin for the rapid assembly of molecular complexity from relatively simple starting materials. Its utility is further enhanced by the development of catalytic asymmetric methods that allow for the precise control of stereochemistry, a critical aspect in the synthesis of chiral drugs.[5][6] This guide will illuminate the key synthetic strategies that harness the power of this compound, providing practical protocols and mechanistic insights for its effective application in the modern synthetic laboratory.
Key Synthetic Transformations of this compound
The reactivity of this compound is dominated by the electrophilic nature of its exocyclic double bond. This section will explore the most synthetically valuable transformations of this versatile building block.
Michael Addition Reactions: A Gateway to Functionalized Oxindoles
The conjugate or Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[7][8] this compound is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles at the β-position of the exocyclic double bond.[9][10] This reaction provides a straightforward and atom-economical route to a diverse array of 3-substituted oxindoles.
Mechanism of Michael Addition to this compound:
The reaction is typically initiated by the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated to afford the final 3-substituted oxindole product. The general mechanism is depicted below:
Caption: General Mechanism of Michael Addition to this compound.
Protocol 1: Catalyst-Free Michael Addition of Aryl Thiols to 3-Methyleneoxindoles
This protocol describes a mild and efficient catalyst-free method for the synthesis of 3-thiomethylated oxindole derivatives.[11]
Materials:
-
Substituted this compound (1.0 equiv)
-
Aryl thiol (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the this compound in anhydrous DCM, add the aryl thiol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-thiomethylated oxindole.
Data Presentation: Michael Addition of Thiols
| Entry | This compound Substituent | Thiol | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Thiophenol | 3-(Phenylthiomethyl)oxindole | 95 | N/A |
| 2 | 5-Br | 4-Chlorothiophenol | 5-Bromo-3-((4-chlorophenyl)thiomethyl)oxindole | 92 | N/A |
| 3 | 1-Me | Thiophenol | 1-Methyl-3-(phenylthiomethyl)oxindole | 98 | N/A |
Data adapted from reference[11].
Cycloaddition Reactions: Constructing Spirocyclic Scaffolds
This compound is a versatile synthon in a variety of cycloaddition reactions, providing access to complex spirooxindole frameworks.[1] These reactions are powerful tools for rapidly building molecular complexity and are central to the synthesis of many natural products and medicinal agents.
[3+2] cycloaddition reactions of 3-methyleneoxindoles with various 1,3-dipoles, such as azomethine ylides, nitrile oxides, and nitrones, are a highly effective strategy for the construction of five-membered heterocyclic rings spiro-fused to the oxindole core.[12][13][14]
Workflow for a [3+2] Cycloaddition Reaction:
Caption: General workflow for a [3+2] cycloaddition reaction.
Protocol 2: Three-Component [3+2] Cycloaddition for the Synthesis of Spirooxindole-pyrrolizines
This protocol details a three-component reaction between an isatin, a secondary α-amino acid, and a vinyl selenone to generate spirooxindole-tetrahydropyrrolizines.[12] The reaction proceeds via the in situ generation of an azomethine ylide from the isatin and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the this compound (formed in situ from isatin).
Materials:
-
Isatin (1.0 equiv)
-
Secondary α-amino acid (e.g., L-proline) (1.2 equiv)
-
Vinyl selenone (1.1 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a suspension of the isatin and the secondary α-amino acid in anhydrous MeCN, add the vinyl selenone.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the spirooxindole-pyrrolizine product.
Data Presentation: [3+2] Cycloaddition for Spirooxindole-pyrrolizines
| Entry | Isatin Substituent | Amino Acid | Vinyl Selenone | Product | Yield (%) | Diastereoselectivity |
| 1 | H | L-Proline | Phenyl vinyl selenone | Spiro[indoline-3,1'-pyrrolizine] derivative | 85 | >95:5 |
| 2 | 5-Cl | L-Proline | Phenyl vinyl selenone | 5-Chloro-spiro[indoline-3,1'-pyrrolizine] derivative | 82 | >95:5 |
| 3 | H | Sarcosine | Phenyl vinyl selenone | Spiro[indoline-3,1'-pyrrolizine] derivative | 78 | >95:5 |
Data adapted from reference[12].
In Diels-Alder reactions, this compound can act as a dienophile, reacting with a variety of dienes to construct six-membered rings spiro-fused at the C3 position. This approach is highly valuable for the synthesis of complex polycyclic spirooxindoles.[2]
Mechanism of Diels-Alder Reaction:
The [4+2] cycloaddition is a concerted pericyclic reaction where the π-electrons of the diene and the dienophile rearrange to form a new six-membered ring. The stereochemistry of the reactants is retained in the product.
Caption: General scheme of a Diels-Alder reaction with this compound.
Protocol 3: Three-Component Synthesis of Spiro[indoline-3,1'-quinolizines]
This protocol describes a three-component reaction of a substituted pyridine, dimethyl acetylenedicarboxylate (DMAD), and a 3-phenacylideneoxindole (a derivative of this compound) to afford spiro[indoline-3,1'-quinolizines] with high diastereoselectivity.[2]
Materials:
-
Substituted pyridine (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv)
-
3-Phenacylideneoxindole (1.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To a solution of the substituted pyridine and 3-phenacylideneoxindole in anhydrous toluene, add DMAD dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to give the desired spiro[indoline-3,1'-quinolizine].
Data Presentation: Three-Component Synthesis of Spiro-quinolizines
| Entry | Pyridine | 3-Phenacylideneoxindole Substituent | Product | Yield (%) |
| 1 | Pyridine | H | Spiro[indoline-3,1'-quinolizine] derivative | 85 |
| 2 | 4-Methylpyridine | H | 4'-Methyl-spiro[indoline-3,1'-quinolizine] derivative | 88 |
| 3 | Pyridine | 5-Br | 5-Bromo-spiro[indoline-3,1'-quinolizine] derivative | 80 |
Data adapted from reference[2].
Asymmetric Catalysis: Enantioselective Transformations of this compound
The development of asymmetric catalytic methods for reactions involving this compound has been a major focus in recent years.[5][6] Chiral organocatalysts and transition metal complexes have been successfully employed to control the stereochemical outcome of Michael additions and cycloadditions, providing access to enantioenriched spirooxindoles and 3-substituted oxindoles.[15][16]
Logical Relationship in Asymmetric Catalysis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of spiro[indoline-3,1′-quinolizines] and spiro[indoline-3,4′-pyrido[1,2-a]quinolines] via three-component reactions of azaarenes, acetylenedicarboxylate, and 3-methyleneoxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric catalytic concise synthesis of 3-(3-indolomethyl)-oxindoles for the construction of trigolute analogs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols for In Vitro Testing of 3-Methyleneoxindole Cytotoxicity
Introduction: Unraveling the Cytotoxic Profile of 3-Methyleneoxindole
This compound (MOI) is a reactive α,β-unsaturated carbonyl compound, notably recognized as a photo-oxidation product of the plant auxin, indole-3-acetic acid. Its intrinsic electrophilicity makes it a potent reactant with cellular nucleophiles, particularly sulfhydryl groups present in cysteine residues within proteins and glutathione (GSH). This reactivity is the cornerstone of its biological and toxicological properties, driving interactions that can lead to significant cellular stress and dysfunction. MOI has been identified as a potent inhibitor of glutathione S-transferase (GST) pi, an enzyme crucial for detoxification, and its ability to deplete intracellular GSH stores can severely compromise cellular redox homeostasis.
Given its mechanism of action, evaluating the cytotoxicity of MOI requires a multi-parametric approach. A single assay is insufficient to capture the cascade of events initiated by this reactive electrophile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound in vitro. We will move beyond simple viability readouts to dissect the underlying mechanisms, including membrane damage, metabolic compromise, oxidative stress, and the induction of apoptosis. The protocols herein are designed as self-validating systems, emphasizing robust controls and clear interpretation of results to ensure scientific integrity.
Core Principles: A Multi-Assay Strategy for a Multifaceted Compound
The cytotoxicity of a reactive electrophile like this compound is not a singular event but a cascade. Our testing strategy is therefore designed to capture different stages and types of cellular demise.
-
Metabolic Viability (MTT Assay): Assesses mitochondrial function, an early indicator of cellular stress.
-
Membrane Integrity (LDH Assay): Measures the release of lactate dehydrogenase from damaged cells, a marker of necrosis or late apoptosis.
-
Lysosomal Integrity (Neutral Red Uptake Assay): Evaluates the health of lysosomes, which can be compromised during cellular stress.
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): Quantifies the activity of key executioner caspases, providing a specific measure of programmed cell death.
-
Mechanistic Insights:
-
Glutathione Depletion Assay: Directly measures the impact of MOI on the primary cellular antioxidant defense.
-
Intracellular ROS Assay (DCFDA): Detects the generation of reactive oxygen species, a likely consequence of GSH depletion.
-
Nrf2 Activation (Western Blot): Investigates the cellular antioxidant response pathway, which is often activated by electrophiles.
-
This integrated approach allows for a holistic understanding of MOI's cytotoxic signature.
Experimental Design: Cell Line Selection and Controls
Cell Line Selection: The choice of cell line is critical and should be guided by the research question.
-
Hepatoma Cell Lines (e.g., HepG2): Relevant for studying xenobiotic metabolism and detoxification pathways.
-
Lung Cancer Cell Lines (e.g., A549): Useful given that some indole compounds have shown pneumotoxicity.
-
Fibroblast Cell Lines (e.g., NIH-3T3): Often used as a general model for cytotoxicity testing.[1]
It is crucial to source cell lines from reputable cell banks like ATCC to ensure identity and rule out contamination.[2]
Essential Controls for Each Assay:
-
Untreated Control: Cells cultured in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve MOI.
-
Positive Control (for each assay): A known cytotoxic agent to ensure the assay is performing correctly (e.g., Doxorubicin, Staurosporine, or lysis buffer).
-
Blank Control: Medium without cells to measure background absorbance/luminescence.
I. Core Cytotoxicity Assays
MTT Assay: Assessment of Metabolic Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: LDH Release Assay Workflow.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30-45 minutes before the end of the incubation period.
-
Supernatant Collection: Centrifuge the 96-well plate at 400-600 x g for 5-10 minutes to pellet the cells. 3. Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate. [4]4. Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [4] Data Analysis:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max. Release - Absorbance of Vehicle Control)] x 100
Neutral Red Uptake Assay: Assessment of Lysosomal Integrity
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes. [5]The dye is a weak cationic dye that penetrates cell membranes and accumulates in lysosomes. Damage to the cell, particularly the lysosomal membrane, results in a decreased uptake of the dye. [6] Workflow Diagram:
Caption: Neutral Red Uptake Assay Workflow.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Staining: After treatment, remove the culture medium and add 150 µL of pre-warmed medium containing Neutral Red (e.g., 40-50 µg/mL). [5]3. Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Washing: Carefully remove the staining solution and wash the cells once with 250 µL of a wash buffer (e.g., PBS or a fixative solution like 0.1% CaCl₂ in 0.5% Formaldehyde). [7]5. Dye Extraction: Add 150 µL of a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well. [7]6. Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure the dye is fully extracted. Measure the absorbance at 540 nm.
Data Analysis:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Caspase-Glo® 3/7 Assay: Assessment of Apoptosis
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal. [8]The signal intensity is directly proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 of the MTT protocol. A positive control for apoptosis, such as staurosporine, should be included.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use. 3. Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [9]4. Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. [9]Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Fold Increase in Caspase Activity = (Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)
Table 1: Summary of Core Cytotoxicity Assay Parameters
| Assay | Principle | Endpoint Measurement | Primary Indication |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (570 nm) | Metabolic viability, Proliferation |
| LDH Release | Loss of plasma membrane integrity | Colorimetric (490 nm) | Necrosis, Late Apoptosis |
| Neutral Red | Lysosomal integrity and uptake capacity | Colorimetric (540 nm) | Cell viability, Lysosomal damage |
| Caspase-Glo® 3/7 | Activity of executioner caspases 3 and 7 | Luminescence | Apoptosis |
II. Mechanistic Assays: Probing the "Why"
Intracellular Glutathione (GSH) Depletion Assay
Principle: As a reactive electrophile, MOI is expected to conjugate with and deplete intracellular GSH. This can be measured using commercially available kits, which often rely on a reaction where GSH reacts with a reagent (like DTNB, Ellman's reagent) to produce a colored or fluorescent product.
Protocol (General Steps, kit-specific protocols may vary):
-
Cell Seeding and Treatment: Seed and treat cells with MOI for a shorter duration (e.g., 1-6 hours) as GSH depletion is an early event.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable buffer to release intracellular contents.
-
Deproteinization: Precipitate proteins from the lysate (e.g., using a 5% sulfosalicylic acid solution) and collect the supernatant. [10]4. Assay Reaction: In a 96-well plate, combine the supernatant with the assay reagents according to the kit manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence at the specified wavelength.
-
Quantification: Calculate the GSH concentration based on a standard curve generated using known concentrations of GSH.
Data Analysis:
-
Results are typically expressed as nmol of GSH per mg of protein or as a percentage of the vehicle control.
Intracellular Reactive Oxygen Species (ROS) Assay
Principle: Depletion of GSH can lead to an accumulation of ROS. The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS. [11]Cell-permeable H₂DCFDA is deacetylated by cellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent DCF. [12] Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Remove the culture medium and wash cells with a serum-free buffer. Load the cells with 10-25 µM DCFDA in buffer for 30-45 minutes at 37°C. [13]3. Treatment: Remove the DCFDA solution, wash the cells again, and add the medium containing various concentrations of MOI. A positive control like H₂O₂ should be included.
-
Fluorescence Measurement: Measure fluorescence immediately and at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. [12] Data Analysis:
-
Fold Increase in ROS = (Fluorescence of Treated Cells - Blank) / (Fluorescence of Vehicle Control - Blank)
Nrf2 Activation Assay
Principle: Electrophiles can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a primary cellular defense against oxidative and electrophilic stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes. This can be assessed by measuring the nuclear accumulation of Nrf2 via Western blot.
Workflow Diagram:
Caption: Western Blot Workflow for Nrf2 Activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with MOI for an appropriate time (e.g., 2-8 hours). Use a known Nrf2 activator like sulforaphane as a positive control.
-
Fractionation: Lyse the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of both fractions.
-
Western Blotting:
-
Separate equal amounts of protein from the nuclear extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for Nrf2.
-
Also, probe for a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) to ensure proper fractionation.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
-
Quantify the band intensity of nuclear Nrf2 and normalize it to the nuclear loading control (Lamin B1). Compare the normalized values between treated and control groups.
III. Synthesizing the Data: Building a Mechanistic Narrative
By integrating the results from this comprehensive assay panel, a detailed picture of this compound's cytotoxicity emerges.
Possible Scenario:
-
Early Time Points: A significant decrease in intracellular GSH is observed, followed by a rise in ROS levels and activation of the Nrf2 pathway.
-
Intermediate Time Points: The MTT assay shows a dose-dependent decrease in metabolic activity. The Caspase-Glo® assay indicates the induction of apoptosis.
-
Late Time Points: The LDH and Neutral Red assays show a significant loss of membrane and lysosomal integrity, respectively, indicating secondary necrosis following apoptosis.
This pattern would suggest that this compound's primary cytotoxic mechanism involves the depletion of glutathione, leading to oxidative stress, mitochondrial dysfunction, and subsequent activation of the apoptotic cell death pathway.
References
-
Shaw, P. & Kensler, T. W. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. PLoS One, 10(7), e0133998. [Link]
-
Franco, R., & Cidlowski, J. A. (2012). Glutathione Depletion and Disruption of Intracellular Ionic Homeostasis Regulate Lymphoid Cell Apoptosis. Journal of Biological Chemistry, 287(38), 32242–32255. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
ResearchGate. (2022). NrF2 antibody troubleshooting?. Retrieved from [Link]
-
Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 401–402. [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 2(1), e11. [Link]
-
ResearchGate. (2001). Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation. Retrieved from [Link]
-
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]
-
Frontiers. (2021). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Retrieved from [Link]
-
MDPI. (2023). Glutathione Depletion Disrupts Redox Homeostasis in an Anoxia-Tolerant Invertebrate. Retrieved from [Link]
-
ResearchGate. (2008). Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Retrieved from [Link]
-
Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
National Institutes of Health. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
RE-Place. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]
-
PubMed. (1998). Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation. Retrieved from [Link]
-
ACS Publications. (2022). An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
-
ResearchGate. (2020). How to calculate ROS using DCFDA cellular ROS detection kit?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Baishideng Publishing Group. (2024). Rhapontin activating nuclear factor erythroid 2-related factor 2 to ameliorate Parkinson's disease-associated gastrointestinal dysfunction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 3. wjgnet.com [wjgnet.com]
- 4. re-place.be [re-place.be]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. Caspase 3/7 Activity [protocols.io]
- 9. promega.com [promega.com]
- 10. protocols.io [protocols.io]
- 11. doc.abcam.com [doc.abcam.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 3-Methyleneoxindole Derivatives in Animal Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving 3-methyleneoxindole derivatives in relevant animal models. The focus is on providing not just step-by-step protocols, but also the scientific rationale behind the experimental choices, ensuring methodological robustness and data integrity.
Introduction: The Therapeutic Potential of this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered considerable interest due to their diverse biological activities, most notably as anti-cancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key signaling proteins, particularly protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and inflammation.[1]
Many this compound derivatives function as multi-kinase inhibitors, targeting receptor tyrosine kinases like VEGFR, FGFR, and PDGFR, which are crucial for tumor angiogenesis and growth.[1] Furthermore, some derivatives have shown potent activity against cyclin-dependent kinases (CDKs), interrupting the cell cycle of cancer cells. In the context of inflammation, these compounds can inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key players in the inflammatory cascade.[2] The translation of promising in vitro data into successful preclinical and clinical outcomes hinges on well-designed and rigorously executed in vivo studies.
PART 1: Preclinical Development Pathway for this compound Derivatives
The preclinical evaluation of a novel this compound derivative is a multi-step process designed to assess its safety and efficacy before it can be considered for human trials. This pathway is iterative and requires careful planning and execution.
Figure 1: A representative workflow for the preclinical in vivo evaluation of this compound derivatives. This diagram illustrates the logical progression from initial compound identification to the critical decision-making point for further development.
PART 2: Essential Pre-Study Considerations
Ethical Considerations and Animal Welfare
All animal studies must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals.[3][4][5][6][7] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[3][4][5][6][7] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design to minimize animal use and suffering.[6] Humane endpoints should be clearly defined to ensure that animals are euthanized before significant pain or distress occurs.[5][7]
Formulation of Poorly Soluble this compound Derivatives
A significant challenge in the in vivo evaluation of many this compound derivatives is their poor aqueous solubility.[8] An appropriate formulation is critical to ensure adequate bioavailability and exposure.
Common Formulation Strategies:
-
Suspensions: Micronized drug powder can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).[9]
-
Solutions: For some derivatives, solubilization can be achieved using co-solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), or ethanol.[9] However, the potential toxicity of the co-solvent at the required concentration must be carefully evaluated.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of lipophilic compounds.
-
Prodrugs: A phosphate prodrug strategy can be leveraged to overcome dissolution-limited absorption and improve systemic exposure.[10]
Table 1: Example Formulations for Preclinical Studies
| Formulation Type | Components | Suitability |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose, 0.1% (v/v) Tween 80 in sterile water | Oral gavage, Intraperitoneal injection |
| Co-solvent Solution | 10% DMSO, 40% PEG 300, 50% Saline | Intravenous, Intraperitoneal injection |
| Lipid-based | Oil (e.g., sesame oil), Surfactant (e.g., Cremophor EL), Co-surfactant | Oral gavage |
Note: The optimal formulation must be determined empirically for each new derivative.
PART 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound derivative.[11][12] This information is crucial for selecting an appropriate dose and schedule for efficacy studies.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male or female CD-1 or C57BL/6 mice (8-10 weeks old).
-
Administration: Administer the formulated compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect serial blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the submandibular vein or saphenous vein.[12]
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma/serum samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.[13][14]
Pharmacodynamic (PD) and Biomarker Analysis
PD studies aim to demonstrate that the drug is engaging its target and eliciting the desired biological effect in the tumor or inflamed tissue.
Protocol: Western Blot Analysis of Target Inhibition in Tumor Lysates
-
Sample Collection: At the end of the efficacy study, excise tumors and snap-freeze them in liquid nitrogen.[15]
-
Tissue Lysis: Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16][17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15][19]
-
SDS-PAGE and Western Blotting: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target of interest (e.g., phospho-VEGFR2, total VEGFR2) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Densitometry: Quantify band intensities to determine the extent of target inhibition.
PART 4: In Vivo Efficacy Models
The choice of animal model is critical and should be based on the intended therapeutic application of the this compound derivative.
Oncology: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse for evaluating the anti-tumor efficacy of novel compounds.[1]
Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired human cancer cell line (e.g., a glioblastoma or lung cancer line known to be sensitive to the compound's target) under sterile conditions.
-
Cell Implantation: Subcutaneously inject 1-10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the formulated this compound derivative and vehicle control according to the predetermined dose and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI).[1] Other endpoints can include tumor regression and survival.[1]
-
Statistical Analysis: Analyze tumor growth data using appropriate statistical methods, such as repeated measures ANOVA or linear mixed-effects models.[20][21]
Figure 2: A streamlined workflow for a subcutaneous xenograft efficacy study. This diagram outlines the key steps from cell culture to the final analysis of anti-tumor activity.
Pharmacodynamic Endpoints in Xenograft Models:
-
Anti-angiogenic activity: Assess microvessel density in tumor sections by immunohistochemistry (IHC) for the endothelial cell marker CD31.[22][23][24][25]
-
Target engagement: As described above, use Western blotting to measure the inhibition of the target kinase in tumor lysates.
Inflammation: Collagen-Induced Arthritis (CIA) Model
The CIA model in rodents is a widely used model of rheumatoid arthritis and is suitable for evaluating the efficacy of anti-inflammatory compounds.
Protocol: Collagen-Induced Arthritis in Mice
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of DBA/1 mice.
-
Booster Immunization: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Disease Monitoring: Monitor the mice for signs of arthritis, including paw swelling and erythema. Score the severity of arthritis on a scale of 0-4 for each paw.
-
Treatment: Once arthritis is established, randomize the mice into treatment and control groups and begin administration of the this compound derivative or vehicle.
-
Efficacy Assessment:
-
Clinical Score: Continue to monitor and score arthritis severity.
-
Paw Swelling: Measure paw thickness using calipers.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.[26][27][28][29]
-
PART 5: Toxicology and Safety Assessment
Toxicity studies are crucial to determine the safety profile of the this compound derivative and to establish a therapeutic window. These studies are typically conducted according to OECD guidelines.[13][30]
Protocol: Acute Oral Toxicity Study (OECD 423)
-
Animal Model: Use a single sex (typically female) of Wistar rats.
-
Dosing: Administer the compound in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[13]
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[13]
-
Endpoint: The study allows for the classification of the substance based on its acute toxicity.
Protocol: Sub-acute Toxicity Study (OECD 407)
-
Animal Model: Use both male and female rats.
-
Dosing: Administer the compound daily for 28 days at three different dose levels.
-
In-life Observations: Monitor clinical signs, body weight, and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.
Conclusion
The successful in vivo evaluation of this compound derivatives requires a multidisciplinary approach that combines careful planning, ethical considerations, and robust experimental execution. The protocols and guidelines presented in this document provide a framework for conducting these studies in a scientifically sound and reproducible manner. By understanding the causality behind each experimental choice and implementing self-validating systems, researchers can generate high-quality data to support the continued development of these promising therapeutic agents.
References
-
Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. Available at: [Link]
-
Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. Available at: [Link]
-
Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. PMC - NIH. Available at: [Link]
-
Western blot analysis of whole tumor lysate. Bio-protocol. Available at: [Link]
-
Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC - NIH. Available at: [Link]
-
CD31 expression in human cancers: a pan-cancer immunohistochemical study. Journal of Clinical Pathology. Available at: [Link]
-
Guidelines for the welfare and use of animals in cancer research. PMC - NIH. Available at: [Link]
-
Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. Available at: [Link]
-
Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6,IL-1β andTNF-α v1. ResearchGate. Available at: [Link]
-
Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. Pharmacia. Available at: [Link]
-
Statistical Analysis of Xenograft Tumor Growth Change?. ResearchGate. Available at: [Link]
-
Guidelines for the welfare and use of animals in cancer research. ResearchGate. Available at: [Link]
-
Physiologically Based Pharmacokinetic Models Predicting Renal and Hepatic Concentrations of Industrial Chemicals after Virtual Oral Doses in Rats. ACS Publications. Available at: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. PMC - PubMed Central. Available at: [Link]
-
In vitro and in vivo studies of BI-X: A humanised Sema3A antibody. IOVS | ARVO Journals. Available at: [Link]
-
Patient-derived xenograft (PDX) tumors increase growth rate with time. Oncotarget. Available at: [Link]
-
UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
-
Excipient Selection In Parenteral Formulation Development. SlideShare. Available at: [Link]
-
arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit. Arigo biolaboratories. Available at: [Link]
-
CD31 Positivity and Prediction of Tumor Invasive Behavior in Colorectal Cancer. Brieflands. Available at: [Link]
-
Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy. PubMed. Available at: [Link]
-
Immunohistochemistry in the evaluation of neovascularization in tumor xenografts. PMC. Available at: [Link]
-
Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. PubMed Central. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]
-
Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. MDPI. Available at: [Link]
-
Use of animals in research policy. Cancer Research UK. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
-
ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PMC - NIH. Available at: [Link]
-
Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting. Mayo Clinic. Available at: [Link]
-
Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed. Available at: [Link]
-
Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
-
Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. ResearchGate. Available at: [Link]
-
Guidelines for the use of animals in cancer research. Norecopa. Available at: [Link]
-
CD31 as marker for endothelial cells. HistoSure. Available at: [Link]
-
Meta-Analysis Highlights Efficacy, Safety Benefits With Asciminib in Chronic Myeloid Leukemia. OncLive. Available at: [Link]
-
Immunohistochemical stainings for endothelial cells (CD31). AAV-VEGF-A.... ResearchGate. Available at: [Link]
-
Decreased Production of TNF-α and IL-6 Inflammatory Cytokines in Non-Pregnant Idiopathic RPL Women Immunomodulatory Effect of Sildenafil Citrate on the Cellular Response of Idiopathic RPL Women. PMC. Available at: [Link]
-
Contrasting effects of sunitinib within in vivo models of metastasis. PubMed. Available at: [Link]
-
Scientific publications & posters. Biotrial. Available at: [Link]
-
OECD Test Guideline 423. National Toxicology Program. Available at: [Link]
-
OECD Toxicity Guidelines Overview. Scribd. Available at: [Link]
Sources
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. norecopa.no [norecopa.no]
- 8. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western Blot Protocol | R&D Systems [rndsystems.com]
- 20. oncotarget.com [oncotarget.com]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. jcp.bmj.com [jcp.bmj.com]
- 23. brieflands.com [brieflands.com]
- 24. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sysy-histosure.com [sysy-histosure.com]
- 26. researchgate.net [researchgate.net]
- 27. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Decreased Production of TNF-α and IL-6 Inflammatory Cytokines in Non-Pregnant Idiopathic RPL Women Immunomodulatory Effect of Sildenafil Citrate on the Cellular Response of Idiopathic RPL Women - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pharmaexcipients.com [pharmaexcipients.com]
Application Notes & Protocols: Enhancing Chemotherapeutic Efficacy with 3-Methyleneoxindole Analogs in Combination Therapy
Abstract: The development of drug resistance and dose-limiting toxicities remain significant hurdles in cancer chemotherapy. Combination therapy, which utilizes multiple agents to target distinct oncogenic pathways, offers a powerful strategy to enhance efficacy and overcome these challenges[1]. This guide focuses on the promising class of 3-methyleneoxindole compounds, a "privileged scaffold" in medicinal chemistry, for use in combination with standard-of-care agents like Doxorubicin and Cisplatin[2]. We provide the core scientific rationale, centered on the inhibition of the STAT3 signaling pathway, and deliver detailed, field-proven protocols for researchers to validate this therapeutic strategy. The methodologies herein are designed to be self-validating, guiding users from initial cytotoxicity screening to mechanistic confirmation.
Section 1: Scientific Rationale & Mechanism of Action
The Principle of Combination Chemotherapy
The core tenet of combination chemotherapy is to achieve a therapeutic effect that is greater than the sum of its parts[1]. By targeting different mechanisms of action, combination regimens can prevent the emergence of resistant cancer cell populations and often allow for lower doses of individual agents, thereby reducing patient toxicity[3][4]. The goal is to produce a synergistic or additive interaction, where one agent potentiates the effect of the other, leading to enhanced tumor cell death[1][5].
The this compound Scaffold: A Privileged Structure in Oncology
The oxindole core, and specifically its 3-alkenyl derivatives, are recognized as privileged scaffolds due to their ability to interact with numerous biological targets[6]. Several compounds based on this structure have been investigated as multi-kinase inhibitors, targeting pathways crucial for tumor growth and angiogenesis, such as VEGFR and FGFR[2]. The versatility of this scaffold allows for the design of potent and selective inhibitors. One of the key mechanisms by which certain this compound derivatives may exert their anticancer effects is through the modulation of critical intracellular signaling pathways that drive chemoresistance[2][7].
Core Hypothesis: Sensitizing Cancer Cells via STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in a wide array of cancers[8]. Constitutive activation of STAT3 promotes the expression of genes involved in cell proliferation, survival (e.g., anti-apoptotic proteins), and angiogenesis, contributing significantly to both tumor progression and resistance to chemotherapy and radiation[8][9][10].
Our central hypothesis is that select this compound derivatives function as potent inhibitors of the STAT3 signaling pathway. By preventing the phosphorylation of STAT3 at key residues (e.g., Tyrosine 705), these compounds can block its dimerization, nuclear translocation, and subsequent transcriptional activity[9][11]. This action effectively shuts down a primary survival pathway for cancer cells, rendering them more susceptible to the cytotoxic effects of conventional chemotherapeutic agents. Inhibition of STAT3 has been shown to synergistically inhibit tumor growth and induce apoptosis when combined with other treatments[11].
Section 2: Experimental Design & Workflow
To rigorously test the hypothesis that a this compound derivative can enhance chemotherapeutic efficacy, a systematic, multi-stage approach is required. The workflow is designed to first establish the cytotoxic potential and synergistic interactions of the drug combination in vitro, and then to validate the proposed molecular mechanism.
Section 3: Protocols for In Vitro Efficacy Assessment
Protocol: Determining Single-Agent and Combination Cytotoxicity using the MTT Assay
This protocol determines the viability of cancer cells after treatment with the this compound derivative, a conventional chemotherapeutic agent, and their combination. The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals[12][13].
Materials:
-
Cancer cell line of choice (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in sterile PBS[12].
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[14].
-
96-well flat-bottom plates
-
This compound (MOI) derivative and Chemotherapeutic agent (e.g., Doxorubicin)
-
Microplate reader (wavelength: 570 nm)
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and adjust the cell suspension to a density of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[13]. Causality: This initial incubation ensures cells have recovered from trypsinization and are in a uniform growth state before drug exposure.
-
Drug Preparation & Treatment: Prepare serial dilutions of the MOI derivative and the chemotherapeutic agent in complete culture medium. For combination studies, prepare dilutions of both drugs at a constant, non-antagonistic ratio based on their individual IC50 values (e.g., 1:1, 1:2).
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired exposure period (e.g., 48 or 72 hours)[5].
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well[14].
-
Incubate the plate for 3-4 hours at 37°C. Causality: This allows viable cells to metabolize the MTT into formazan crystals. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution[12].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Quantifying Synergy
The interaction between the two drugs (synergism, additivity, or antagonism) can be quantified using the Combination Index (CI) based on the Chou-Talalay method. A CI value of less than 1 indicates synergy[15]. Software such as CompuSyn can be used for these calculations.
| Combination Index (CI) Value | Interpretation |
| < 0.90 | Synergism |
| 0.90 - 1.10 | Additive Effect |
| > 1.10 | Antagonism |
Example Data Presentation:
| Treatment | IC50 (µM) | Combination (1:1 Ratio) | CI at 50% Effect |
| MOI Derivative | 5.2 | - | - |
| Doxorubicin | 0.8 | - | - |
| MOI + Doxorubicin | - | 2.5 µM + 0.4 µM | 0.75 |
Section 4: Protocols for Mechanistic Validation
Protocol: Assessing STAT3 Phosphorylation via Western Blot
This protocol validates whether the synergistic cytotoxicity observed is due to the inhibition of STAT3 activation. It measures the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 protein[16].
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, preserving the target modification[17].
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality: BSA is preferred over milk for phospho-protein detection as milk contains phosphoproteins (casein) that can cause high background[17].
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3.
-
Loading control antibody: Mouse anti-β-Actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the MOI derivative, the chemotherapeutic agent, and the combination at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Add 150-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Causality: Blocking prevents non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the p-STAT3 signal, the membrane must be probed for total STAT3 and a loading control. The membrane can be stripped of the first set of antibodies using a low pH glycine buffer or a commercial stripping buffer[18]. After stripping, re-block the membrane and probe with the primary antibody for total STAT3, followed by the appropriate secondary. Repeat the process for the β-Actin loading control.
Data Interpretation
The key outcome is the ratio of p-STAT3 to total STAT3. A successful result will show a significant decrease in this ratio in the cells treated with the this compound derivative, both alone and in combination with the chemotherapeutic agent, compared to the untreated control and the chemotherapeutic agent alone. This provides strong evidence that the compound's mechanism of action involves the inhibition of the STAT3 pathway.
Section 5: Application to Specific Chemotherapeutic Agents
Case Study: Combination with Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic, but its use is limited by cardiotoxicity and the development of resistance[19]. Some indole-based compounds have been shown to protect against Doxorubicin-induced cardiotoxicity, potentially through the activation of Nrf2 signaling pathways and inhibition of apoptosis[20][21]. A this compound derivative that inhibits STAT3 could provide a dual benefit: directly sensitizing tumor cells to Doxorubicin's cytotoxic effects while potentially mitigating off-target toxicities through modulation of related stress-response pathways.
Case Study: Combination with Cisplatin
Cisplatin is a platinum-based drug effective against numerous solid tumors, though its efficacy is hampered by nephrotoxicity and intrinsic or acquired resistance[22]. Indole compounds have been reported to reduce Cisplatin-induced reactive oxygen species (ROS) and DNA fragmentation in non-cancerous cells, suggesting a protective effect[23]. Furthermore, enhancing Cisplatin's efficacy is an area of active research[24]. Combining a STAT3-inhibiting this compound with Cisplatin could synergistically enhance tumor cell killing while potentially alleviating some of the dose-limiting side effects[25].
Section 6: Concluding Remarks & Future Directions
The strategic use of this compound derivatives in combination chemotherapy represents a promising avenue for enhancing the efficacy of established anticancer drugs. The protocols detailed in this guide provide a robust framework for validating the synergistic potential and elucidating the STAT3-inhibitory mechanism of novel compounds. Successful in vitro validation should be followed by more complex studies, including:
-
In vivo Xenograft Models: To confirm the therapeutic efficacy and safety of the combination in a biological system.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the novel compound and its interaction with the combination partner.
-
Tumor Microenvironment Analysis: To investigate if STAT3 inhibition also modulates the immune response within the tumor, as STAT3 is a key regulator of immune suppression[10].
By systematically applying these methodologies, researchers can effectively advance the development of next-generation combination therapies for cancer treatment.
References
- Methylene Blue Mitigates Doxorubicin-Induced Cardiotoxicity via KEAP1/NRF2/GPX-4/Caspase3 Modul
- Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed Central.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Defining principles of combination drug mechanisms of action. PMC - NIH.
- Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PMC - PubMed Central.
- This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38. PubMed.
- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents.
- Quantification of total and phosphorylated STAT3 by calibr
- Scavenging activity of indole compounds against cisplatin-induced reactive oxygen species. PubMed.
- Methylene Blue Mitigates Doxorubicin-Induced Cardiotoxicity via KEAP1/NRF2/GPX-4/Caspase3 Modulation.
- Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. MDPI.
- Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. MDPI.
- Bardoxolone methyl attenuates doxorubicin-induced cardiotoxicity by inhibiting the TXNIP-NLRP3 pathway through Nrf2 activ
- The Investigation of Ameliorating Effect of Methylene Blue on Cisplatin-Induced Neurotoxicity in Female R
- Combination Chemotherapy. Holland-Frei Cancer Medicine - NCBI Bookshelf.
- STAT3 Inhibitors in Cancer: A Comprehensive Upd
- Protocol for Cell Viability Assays: CCK-8 and MTT.
- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiprolifer
- Quantification of total and phosphorylated STAT3 by calibrated western blotting.
- Indole-3-carbinol protects against cisplatin-induced acute nephrotoxicity: role of calcitonin gene-related peptide and insulin-like growth factor-1. PubMed.
- Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC - NIH.
- Attenuation of doxorubicin-induced cardiotoxicity and genotoxicity by an indole-based natural compound 3,3'-diindolylmethane (DIM) through activation of Nrf2/ARE signaling pathways and inhibiting apoptosis. PubMed.
- Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library. PubMed.
- METTL3 increases cisplatin chemosensitivity of cervical cancer cells via downregulation of the activity of RAGE. PMC - NIH.
- 2.6.
- STAT-3/phosphoSTAT-3 western blot - Molecular Biology. Protocol Online.
- Combination therapy in comb
- Prevention of doxorubicin (DOX)-induced genotoxicity and cardiotoxicity: Effect of plant derived small molecule indole-3-carbinol (I3C)
- Best Practice for Western Blot Detection of Phosphoryl
- Dosing Three‐Drug Combinations That Include Targeted Anti‐Cancer Agents. NIH.
- Western blot for phosphoryl
Sources
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Chemotherapy - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dosing Three‐Drug Combinations That Include Targeted Anti‐Cancer Agents: Analysis of 37,763 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining principles of combination drug mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tvarditherapeutics.com [tvarditherapeutics.com]
- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 19. mdpi.com [mdpi.com]
- 20. Attenuation of doxorubicin-induced cardiotoxicity and genotoxicity by an indole-based natural compound 3,3'-diindolylmethane (DIM) through activation of Nrf2/ARE signaling pathways and inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prevention of doxorubicin (DOX)-induced genotoxicity and cardiotoxicity: Effect of plant derived small molecule indole-3-carbinol (I3C) on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scavenging activity of indole compounds against cisplatin-induced reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. METTL3 increases cisplatin chemosensitivity of cervical cancer cells via downregulation of the activity of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indole-3-carbinol protects against cisplatin-induced acute nephrotoxicity: role of calcitonin gene-related peptide and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyleneoxindole
Prepared by: Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methyleneoxindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable synthetic intermediate. This compound is a key structural motif and a highly reactive Michael acceptor, making it a versatile building block for constructing complex spirooxindoles and other biologically active compounds. However, its reactivity also presents unique challenges in its synthesis, including low yields, product instability, and difficult purifications.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and improve the overall yield and purity of your product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Consistently Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no desired product at all. What are the primary factors I should investigate to resolve this?
Answer: Low or no yield is the most frequent issue and can be traced back to several key aspects of the experimental setup. The synthesis, often a condensation reaction between an oxindole derivative and an aldehyde (commonly formaldehyde or paraformaldehyde), is highly sensitive to reaction parameters.
Causality & Corrective Actions:
-
Inappropriate Base Selection: The choice and amount of base are critical. In the Knoevenagel-type condensation, a base is required to deprotonate the C3 position of the oxindole, forming a reactive enolate nucleophile.
-
The Problem: A base that is too weak may not generate a sufficient concentration of the enolate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong or used in excess can promote side reactions, such as the formation of isoindigo derivatives or decomposition of the product.
-
Solution: Piperidine is a commonly used and effective base for this transformation, typically used in catalytic amounts (0.1 equivalents).[1] If the reaction is slow, consider a slightly stronger base like triethylamine or DBU, but monitor the reaction closely for side product formation. For N-unprotected oxindoles, a strong base can also deprotonate the amide NH, which can complicate the reaction.[2]
-
-
Suboptimal Reaction Temperature and Time:
-
The Problem: The reaction often requires heating to proceed at a reasonable rate. However, the this compound product is thermally labile and can polymerize or decompose upon prolonged heating.
-
Solution: A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Aim for the lowest temperature that allows the reaction to reach completion within a reasonable timeframe (e.g., 3-5 hours).[1] Avoid prolonged heating overnight, as this often leads to lower isolated yields due to product degradation.[1][3]
-
-
Poor Solvent Choice:
-
The Problem: The solvent must be able to dissolve the oxindole starting material and keep the intermediates in solution. Poor solubility will severely limit the reaction rate. Furthermore, the solvent can influence the reactivity of the base and the stability of the intermediates.
-
Solution: Ethanol is a common and effective solvent for the piperidine-catalyzed condensation.[1] If solubility is an issue with substituted oxindoles, consider more polar aprotic solvents like DMF or acetonitrile. Acetonitrile, for instance, has been shown to be effective in similar syntheses.[3][4] However, be aware that polar aprotic solvents can significantly increase the rate of side reactions.[4]
-
-
Purity of Starting Materials:
-
The Problem: Impurities in the oxindole or formaldehyde source can inhibit the reaction or lead to a complex mixture of side products.
-
Solution: Ensure the oxindole is pure and dry. Use a reliable source of formaldehyde, such as a fresh aqueous solution or high-purity paraformaldehyde. If using paraformaldehyde, the depolymerization process must be efficient, which is often facilitated by the reaction temperature.
-
Below is a workflow to guide your troubleshooting process for low-yield issues.
Caption: Desired pathway vs. side reaction.
Effective Purification Strategy:
-
Filtration: Often, the product will precipitate from the reaction mixture upon cooling. It can be collected by filtration and washed with a cold solvent like ethanol and hexane to remove soluble impurities. [1]* Column Chromatography: If the product is still impure, flash column chromatography on silica gel is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended. The product is typically a bright yellow solid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for a gram-scale synthesis of this compound?
The Knoevenagel-type condensation of oxindole with an aldehyde is arguably the most direct and widely used method. [1]A particularly reliable protocol involves reacting oxindole with formaldehyde (or paraformaldehyde) in ethanol, using a catalytic amount of piperidine. This method is operationally simple and generally provides good yields of the desired product after purification. [1]Alternative methods like the Wittig reaction can also be used but require the preparation of the phosphonium ylide, adding extra steps. [5][6] Q2: How does an N-substituent on the oxindole ring affect the reaction?
An N-substituent has a significant electronic and steric impact.
-
N-Protecting Groups (e.g., Boc, Benzyl): These groups can increase the solubility of the starting material and prevent side reactions at the nitrogen atom. Electron-withdrawing groups on an N-aryl substituent can increase the acidity of the C3-protons, potentially accelerating the reaction.
-
N-Unprotected Oxindoles: The acidic N-H proton (pKa ≈ 18) can be deprotonated by the base, competing with the desired deprotonation at C3. [2]This can sometimes slow the reaction or require slightly more base.
Q3: What is the detailed role of piperidine in the condensation reaction?
Piperidine acts as a bifunctional catalyst. First, as a base, it abstracts a proton from the α-carbon (C3) of the oxindole to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the aldehyde. The resulting aldol-type adduct is then protonated by the piperidinium ion. Finally, a second molecule of piperidine facilitates the elimination of a water molecule to form the exocyclic double bond of the this compound product.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. In the ¹H NMR spectrum, look for the two characteristic singlets for the exocyclic methylene (=CH₂) protons, typically appearing between 5.5 and 6.5 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: Look for the characteristic C=O stretch of the lactam (around 1700-1720 cm⁻¹) and the C=C stretch of the methylene group (around 1630 cm⁻¹).
-
Melting Point: A sharp melting point is a good indicator of purity.
Q5: My purified this compound seems to degrade over time. What are the best storage practices?
Due to its reactivity, this compound can be unstable, especially when exposed to light, heat, or nucleophiles. For long-term storage, it is best to keep the compound as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), and stored in a freezer (-20 °C). Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.
Protocols and Data
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Catalyst/Base | Typical Solvent | Yield Range | Advantages | Disadvantages |
| Knoevenagel Condensation | Oxindole, Formaldehyde | Piperidine (catalytic) | Ethanol | 50-85% | Operationally simple, readily available reagents. [1] | Product can be unstable under reaction conditions. |
| Wittig Reaction | Oxindole, Methyltriphenyl-phosphonium bromide | Strong Base (e.g., n-BuLi, NaH) | THF, Ether | 40-70% | High specificity for C=C bond formation. [6] | Requires anhydrous conditions, preparation of ylide. |
| Baylis-Hillman Reaction | Isatin derivative, Activated Alkene | DABCO, PPh₃ | Various | Variable | Forms highly functionalized products. [7][8] | Often very slow, may not be direct for this compound. |
Experimental Protocol: Piperidine-Catalyzed Synthesis of this compound
This protocol is a representative procedure based on common literature methods. [1] Materials:
-
Oxindole (1.0 eq)
-
Aqueous Formaldehyde (37% w/v, 1.2 eq) or Paraformaldehyde (1.2 eq)
-
Piperidine (0.1 eq)
-
Ethanol (approx. 5-10 mL per mmol of oxindole)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the oxindole and ethanol.
-
Stir the mixture until the oxindole is fully dissolved. Gentle warming may be required.
-
Add the formaldehyde solution and piperidine to the flask sequentially.
-
Heat the reaction mixture to reflux (or to 90 °C) and stir for 3-5 hours. [1]5. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The starting oxindole spot should be consumed, and a new, lower Rf spot (often yellow) corresponding to the product should appear.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then in an ice bath for 30 minutes.
-
A precipitate (the product) should form. Collect the solid by vacuum filtration.
-
Wash the filtered solid sequentially with cold ethanol and cold hexane to remove residual piperidine and other soluble impurities.
-
Dry the product under vacuum to obtain this compound, typically as a yellow to off-white solid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent or by flash column chromatography.
References
-
Cai, C., et al. (2014). A copper-catalyzed asymmetric direct addition of acetonitrile to isatins. Beilstein Journal of Organic Chemistry, 10, 1438-1443. Available at: [Link]
-
Zhang, D., et al. (2010). This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38. Biochemistry, 49(10), 2219-2226. Available at: [Link]
-
Zhang, M., et al. (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry, 17, 2302-2310. Available at: [Link]
-
Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688-3691. Available at: [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Organic Syntheses, 73, 143. Available at: [Link]
-
Wang, D., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1036-1065. Available at: [Link]
-
Ferdosh, A., et al. (2012). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 11(2), 411-419. Available at: [Link]
-
Košmrlj, B., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 513-524. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-oxindoles. Retrieved January 25, 2026, from [Link]
-
Hinman, R. L., & Bauman, C. P. (1964). Reactions of 3-Bromooxindoles. The Synthesis of this compound. The Journal of Organic Chemistry, 29(5), 1206-1215. Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2023). Baylis–Hillman reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
-
Wikipedia. (2023). Wittig reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 4. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Baylis-Hillman Reaction [organic-chemistry.org]
- 8. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Solubility Challenges of 3-Methyleneoxindole Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methyleneoxindole derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of low aqueous solubility of this important class of compounds in biological assays. By understanding the underlying physicochemical principles and employing the appropriate formulation and experimental design strategies, you can ensure the generation of accurate, reproducible, and meaningful data.
I. Understanding the Challenge: Why Do this compound Derivatives Have Low Solubility?
The this compound scaffold is a prevalent feature in many kinase inhibitors and other biologically active molecules. However, the inherent properties of this heterocyclic system often lead to poor aqueous solubility, creating significant hurdles in experimental settings. The root of this issue lies in the molecule's physicochemical characteristics.
The oxindole ring system is largely planar and aromatic in nature, contributing to a hydrophobic character. This hydrophobicity, often quantified by a positive LogP value, signifies a preference for non-polar environments over aqueous media. While specific LogP values will vary depending on the substitutions on the oxindole core, the parent this compound has a computed XLogP3 of 1.4, indicating a degree of lipophilicity[1].
Furthermore, the ability of the oxindole N-H proton to engage in hydrogen bonding can lead to strong intermolecular interactions in the solid state. These interactions require significant energy to overcome during the dissolution process, further limiting aqueous solubility.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound derivatives.
Q1: My this compound derivative precipitates out of my cell culture medium upon dilution from a DMSO stock. What is happening and how can I prevent this?
A1: This is a classic sign of a compound exceeding its kinetic solubility in the final assay medium. While your compound may be soluble in 100% DMSO, the aqueous environment of the cell culture medium drastically reduces its solubility.
Causality: The dramatic change in solvent polarity upon dilution causes the compound to crash out of solution. Most cell lines can only tolerate low concentrations of DMSO, typically below 0.5%, with some sensitive primary cells requiring even lower concentrations[2][3][4][5]. This limits the amount of organic solvent that can be used to keep the compound in solution.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. Some robust cell lines may tolerate up to 1%, but this should be empirically determined by running a vehicle control and assessing cell viability[2].
-
Optimize Stock Solution Concentration: Instead of preparing a very high concentration stock, consider making a lower concentration stock in DMSO. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.
-
Serial Dilutions in Aqueous Buffer: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer or medium. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Pre-warm the Assay Medium: Adding the compound to pre-warmed medium (37°C) can sometimes improve solubility compared to adding it to cold medium.
-
Consider Cosolvents and Surfactants: If DMSO alone is insufficient, the use of other excipients may be necessary. See the detailed section on formulation strategies below.
Q2: I'm not seeing any activity with my this compound derivative in my biochemical assay, but I suspect it should be active. Could solubility be the issue?
A2: Absolutely. Low solubility is a common reason for false-negative results in high-throughput screening (HTS) and other in vitro assays. If the compound is not in solution, it is not available to interact with its target.
Causality: Undissolved compound particles or aggregates can lead to an underestimation of the true compound concentration in the assay, resulting in an apparent lack of activity.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a suspected false-negative result due to low solubility.
Q3: How can I determine the aqueous solubility of my this compound derivative?
A3: There are two main types of solubility assays: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It is highly relevant for most in vitro assays[6][7][8]. A common method is nephelometry, which detects light scattering from precipitated particles.
-
Thermodynamic Solubility: This measures the true equilibrium solubility of a solid compound in a buffer over a longer incubation period (e.g., 24-48 hours)[6][9][10]. This is more relevant for later-stage drug development and formulation.
For initial troubleshooting in a research setting, a simple visual inspection or a basic kinetic solubility assay is often sufficient.
III. Troubleshooting Guide: Practical Solutions for Solubility Enhancement
This guide provides a systematic approach to improving the solubility of your this compound derivatives in biological assays.
Optimizing Stock and Working Solution Preparation
Proper preparation of your compound solutions is the first and most critical step.
Protocol for Preparing Stock Solutions:
-
Choose the Right Solvent: For initial stock solutions, 100% DMSO is the most common choice.
-
Ensure Complete Dissolution: Use a vortex mixer and, if necessary, gentle warming (do not exceed 40-50°C to avoid compound degradation) or sonication to ensure the compound is fully dissolved.
-
Filter Sterilization: If preparing stocks for cell-based assays, filter through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation[11][12].
The Strategic Use of Cosolvents and Surfactants
When DMSO alone is insufficient, other excipients can be employed to improve solubility.
| Excipient Class | Examples | Recommended Starting Concentration (in final assay volume) | Mechanism of Action |
| Cosolvents | Ethanol, Propylene Glycol, PEG-400 | 0.1 - 1% | Increase the polarity of the aqueous solvent, making it more favorable for the solute. |
| Non-ionic Surfactants | Tween-80, Pluronic F-68 | 0.01 - 0.1% | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. |
Important Considerations:
-
Toxicity: Always perform a vehicle control experiment to determine the maximum tolerated concentration of any new excipient in your specific assay system.
-
Assay Interference: Some surfactants can interfere with assay readouts (e.g., fluorescence-based assays).
Leveraging pH for Solubility Enhancement
The N-H proton of the oxindole ring is weakly acidic. By adjusting the pH of the assay buffer, you can shift the equilibrium towards the ionized, more soluble form of the compound.
The Henderson-Hasselbalch Relationship:
The relationship between pH, pKa, and the ratio of the ionized (A-) to the unionized (HA) form of a weak acid is described by the Henderson-Hasselbalch equation:
pH = pKa + log ([A-]/[HA])
For a weakly acidic compound like a this compound derivative, increasing the pH above its pKa will increase the proportion of the deprotonated, more soluble species.
Practical Steps:
-
Determine the pKa: While the exact pKa will depend on the specific derivative, the N-H proton of the oxindole core is generally expected to have a pKa in the range of 10-12. An experimental determination of the pKa is highly recommended for precise pH optimization.
-
Adjust Buffer pH: Prepare your assay buffer at a pH that is 0.5 to 1 unit above the pKa of your compound.
-
Verify pH Compatibility: Ensure that the adjusted pH is compatible with your biological system (e.g., enzyme activity, cell viability).
Caption: A decision-making workflow for using pH to enhance the solubility of weakly acidic compounds.
The Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility[13][14][15][16][17].
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Most commonly used due to its high aqueous solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative, particularly effective for cationic and neutral compounds. |
Experimental Protocol for Cyclodextrin Formulation:
-
Prepare a Cyclodextrin Stock Solution: Dissolve the cyclodextrin in your assay buffer to create a concentrated stock solution (e.g., 10-20% w/v).
-
Complexation: Add your this compound derivative (from a DMSO stock) to the cyclodextrin solution.
-
Incubation: Allow the mixture to incubate with gentle agitation (e.g., on a shaker) for a period of time (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.
-
Assay: Use the resulting solution in your biological assay.
Detecting and Mitigating Compound Aggregation
Poorly soluble compounds can form aggregates in aqueous solutions, which can lead to non-specific inhibition of enzymes and other proteins, resulting in false-positive results[18][19][20][21].
Methods for Detecting Aggregation:
-
Detergent Test: Re-run your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency (e.g., >3-fold increase in IC50) is indicative of aggregation-based activity[18].
-
Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in solution. The presence of particles in the nanometer to micrometer range suggests aggregation.
Mitigation Strategies:
-
The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Pluronic F-68) in your assay buffer can often prevent the formation of aggregates.
IV. Summary and Key Recommendations
Successfully working with this compound derivatives requires a proactive approach to addressing their inherent low solubility. By systematically applying the strategies outlined in this guide, you can significantly improve the quality and reliability of your experimental data.
Key Takeaways:
-
Start with the Basics: Optimize your stock solution preparation and minimize the final DMSO concentration in your assays.
-
Be Systematic: If solubility issues persist, explore the use of cosolvents, surfactants, pH adjustments, and cyclodextrins in a stepwise and controlled manner.
-
Validate Your Methods: Always include appropriate vehicle controls to assess the potential toxicity or interference of any excipients used.
-
Be Aware of Aggregation: Employ methods to detect and mitigate compound aggregation to avoid misleading results.
By integrating these principles into your experimental workflow, you will be well-equipped to unlock the full potential of your this compound derivatives in your research and drug discovery endeavors.
V. References
-
Current time information in Merrimack County, US. (n.d.). Google. Retrieved January 25, 2026, from
-
Abdel-Halim, M., et al. (2021). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. BMC Chemistry, 15(1), 5.
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US).
-
Verma, A. K., et al. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.
-
LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
-
Roland, K. T. (2020). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate.
-
Krylova, D. V., et al. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. International Journal of Molecular Sciences, 24(19), 14758.
-
de Morais, A. C. S., et al. (2020). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Pharmaceutical Sciences, 56.
-
Sahu, S. K., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics, 15(8), 2108.
-
Santos, C. P., et al. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry, 69(50), 15136–15147.
-
LifeTein. (2023). DMSO usage in cell culture.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251–1256.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
-
National Center for Biotechnology Information. (n.d.). Methyleneoxindole. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
-
Siepe, I., et al. (2016). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 42(11), 1833–1841.
-
Williams, H. D., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 793.
-
González-Berríos, F., et al. (2020). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Omega, 5(33), 20973–20984.
-
de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 38, e120.
-
Popović-Nikolić, M. R., et al. (2018). Study of pH-dependent drugs solubility in water. ResearchGate.
-
LaPlante, S. R., & Weaver, D. F. (2018). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS.
-
de la Torre, M. C., & Tejeda-Mansir, A. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(18), 4296.
-
Nevola, M., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. ACS Chemical Biology, 17(8), 2235–2246.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 25, 2026, from [Link]
-
LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 56(13), 5470–5481.
-
Khan Academy. (n.d.). pH and solubility. Equilibrium.
-
La Mesa, C., et al. (2024). Drug release from Pluronic F68 hydrogels. Physics of Fluids, 36(3), 033111.
-
Molecular Biology Products. (2023). 3 Tips For Overcoming 96 Deep Well Plate Mistakes.
-
Kandasamy, S., et al. (2023). Uptake, Distribution, and Activity of Pluronic F68 Adjuvant in Wheat and Its Endophytic Bacillus Isolate. Plants, 12(13), 2419.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Al-Gousous, J., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 13(9), 1331.
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
Quiñonez-Díaz, L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.
-
de Oliveira, A. G., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 13(16), 2731.
-
Pekybio. (2023). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results.
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats.
-
Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 3(10), 1543–1548.
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats.
-
Shinde, S., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
-
Sricharoen, P., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
Sources
- 1. Methyleneoxindole | C9H7NO | CID 150946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. scielo.br [scielo.br]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfachemic.com [alfachemic.com]
- 16. mdpi.com [mdpi.com]
- 17. oatext.com [oatext.com]
- 18. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. espace.inrs.ca [espace.inrs.ca]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Quantifying 3-Methyleneoxindole in Biological Samples
Welcome to the technical support center for the quantification of 3-Methyleneoxindole (MOI) in biological samples. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing a robust and reliable analytical method for this reactive metabolite. As a Senior Application Scientist, I will provide not just the "how," but also the "why," grounding our discussion in established bioanalytical principles and field-proven insights.
This compound is a reactive electrophile and a photooxidation product of indole-3-acetic acid.[1][2] It is known to be a sulfhydryl reagent, capable of affecting metabolism and growth, and has been studied for its interaction with proteins like glutathione S-transferase (GST) pi.[1] Its high reactivity presents unique challenges for quantification in complex biological matrices. This guide will provide a comprehensive framework for developing a sensitive and selective LC-MS/MS method, from sample handling to method validation, including troubleshooting common issues.
Section 1: Understanding this compound - The Analyte
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₇NO | [3] |
| Molecular Weight | 145.16 g/mol | [3] |
| IUPAC Name | 3-methylidene-1H-indol-2-one | [3] |
| Reactivity | Electrophilic, reacts with nucleophiles like sulfhydryl groups.[1][2] | [1][2] |
| Stability | Likely unstable, especially in biological matrices due to its reactivity. Prone to degradation. | Inferred from reactivity |
| Solubility | Expected to have some solubility in organic solvents like acetonitrile and methanol. | General chemical principles |
The inherent reactivity of MOI is a critical consideration. It can readily form adducts with proteins and other nucleophiles in the biological sample, leading to underestimation of its concentration if not handled properly.[4] Therefore, immediate processing or stabilization of the sample is paramount.
Section 2: Bioanalytical Method Development Workflow
A successful bioanalytical method is built on a logical and systematic workflow. The following diagram illustrates the key stages of method development for MOI quantification.
Caption: Workflow for this compound Bioanalytical Method Development.
Sample Handling and Preparation: The Foundation of Accurate Quantification
Given the reactive nature of MOI, this is arguably the most critical stage. The goal is to extract MOI from the complex biological matrix while minimizing degradation and matrix effects.
Step-by-Step Protocol: Sample Preparation
-
Sample Collection and Immediate Stabilization:
-
Collect biological samples (e.g., plasma, tissue homogenate) and immediately place them on ice.
-
Rationale: Low temperatures slow down enzymatic and chemical reactions that could degrade MOI.
-
Consider immediate derivatization to a more stable compound if direct analysis proves challenging. This involves reacting MOI with a reagent to form a stable product that can be quantified.
-
-
Protein Precipitation (PPT): A Quick and Simple Approach
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).
-
Rationale: Acetonitrile is a common choice for PPT as it efficiently precipitates proteins while solubilizing a wide range of small molecules.[5] An internal standard is crucial for correcting for variability in extraction and instrument response.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE): For Cleaner Extracts
-
To 200 µL of plasma, add a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) and an internal standard.
-
Rationale: LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. The choice of solvent depends on the polarity of MOI.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
-
-
Solid-Phase Extraction (SPE): For High Selectivity
-
Choose an SPE sorbent based on the properties of MOI (e.g., reversed-phase C18 for non-polar interactions, or a mixed-mode cation exchange for compounds with a basic moiety).
-
Rationale: SPE can provide the cleanest extracts and allows for sample concentration, which is beneficial for achieving low limits of quantification.[6]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute MOI with a strong solvent.
-
Evaporate the eluate and reconstitute.
-
LC-MS/MS Analysis: Achieving Sensitivity and Specificity
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[7][8]
Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 is a versatile reversed-phase chemistry suitable for a wide range of small molecules.[9] |
| Mobile Phase A | 0.1% Formic acid in water | Formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute MOI, then re-equilibrate. | A gradient elution is necessary to separate MOI from endogenous matrix components.[10] |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The oxindole structure is likely to protonate. |
| MS/MS Transitions | Precursor ion (Q1): [M+H]⁺; Product ions (Q3): To be determined by infusion of a standard. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[11] |
Section 3: Method Validation - Ensuring Data Integrity
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[12] The validation should be performed in accordance with regulatory guidelines such as those from the FDA.[8][13]
| Validation Parameter | Acceptance Criteria (Typical) | Source |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | [12] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). | [8] |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). | [8] |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | [7] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. | [8] |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte. | [12] |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | [14] |
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during method development for challenging analytes like MOI.
Caption: Troubleshooting flowchart for common issues in MOI analysis.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no signal for my this compound standards. What could be the problem?
A1: This is a common issue with reactive analytes.
-
Analyte Instability: MOI is likely unstable. Prepare fresh stock solutions and working standards for each experiment. Avoid storing them for extended periods, even at low temperatures.
-
Adsorption: The compound may be adsorbing to glassware or plasticware. Using silanized glass vials or low-adsorption polypropylene tubes can help mitigate this.
-
MS/MS Optimization: Ensure that your mass spectrometer is properly tuned and that you have optimized the MS/MS parameters (precursor/product ions, collision energy) by infusing a fresh, high-concentration standard solution.
Q2: My recovery of this compound from the biological matrix is very low and inconsistent. How can I improve this?
A2: Low and variable recovery often points to issues with sample preparation.
-
Extraction Efficiency: The chosen extraction method may not be optimal. If you are using LLE, experiment with different organic solvents and pH adjustments of the sample. For SPE, try different sorbents and elution solvents.
-
Analyte Degradation during Extraction: The extraction process itself may be causing degradation. Work quickly, keep samples on ice at all times, and minimize the time between extraction and analysis.
-
Use of an Appropriate Internal Standard (IS): A stable, isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled MOI) is ideal as it will behave very similarly to the analyte during extraction and ionization, thus providing better correction for variability. If a labeled IS is not available, use a structural analog.
Q3: I am observing significant matrix effects (ion suppression) in my assay. What are my options?
A3: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples.
-
Improve Chromatographic Separation: Modify your LC gradient to better separate MOI from co-eluting matrix components. A longer, shallower gradient can often improve resolution.
-
Enhance Sample Cleanup: If you are using protein precipitation, consider switching to a more selective method like LLE or SPE to remove more of the interfering matrix components.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression. However, ensure that the diluted concentration is still above your LLOQ.
Q4: How should I handle the stability testing for such a reactive molecule?
A4: Stability testing is crucial and should be comprehensive.
-
Freeze-Thaw Stability: Assess the stability of MOI in the biological matrix after multiple freeze-thaw cycles.
-
Bench-Top Stability: Determine how long MOI is stable in the matrix at room temperature to understand the allowable time for sample processing.
-
Long-Term Storage Stability: Evaluate the stability of MOI in the matrix when stored at -20°C or -80°C for an extended period.
-
Post-Preparative Stability: Assess the stability of the extracted and reconstituted samples in the autosampler.
Given the expected instability, you may find that MOI is not stable under certain conditions. This information is critical for defining the proper procedures for handling and storing clinical or preclinical samples.
References
-
Pettigrew, N. E., Brush, E. J., & Colman, R. F. (2001). This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38. Biochemistry, 40(25), 7549–7558. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150946, Methyleneoxindole. [Link]
-
Zhou, L., He, K., & Zhang, J. (2011). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Drug Metabolism and Disposition, 39(6), 1071–1081. [Link]
-
Zamaratskaia, G., & Rasmussen, M. K. (2015). Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue. Food Analytical Methods, 8(8), 2058–2064. [Link]
-
Do, H., & Yost, G. S. (2001). Detection and characterization of DNA adducts of 3-methylindole. Chemical Research in Toxicology, 14(8), 1038–1047. [Link]
-
Sharma, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5003. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
EPFL. (n.d.). Elemental Analysis – Sample preparation. [Link]
- Patents. (n.d.).
-
Bray, T. M., & Kirkland, J. B. (1990). The metabolic basis of 3-methylindole-induced pneumotoxicity. Pharmacology & Therapeutics, 46(1), 105–118. [Link]
-
Agilent. (n.d.). Sample Preparation. [Link]
-
Fan, Y., & Yost, G. S. (1991). 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity. Toxicology and Applied Pharmacology, 107(2), 269–280. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
MDPI. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. [Link]
-
Elementar. (2023). Best practices for sample preparation in elemental analysis. [Link]
-
Tuli, V., & Moyed, H. S. (1969). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and this compound as plant metabolites. The Journal of Biological Chemistry, 244(18), 4916–4920. [Link]
-
KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
Sources
- 1. This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and this compound as plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyleneoxindole | C9H7NO | CID 150946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detection and characterization of DNA adducts of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. lcms.cz [lcms.cz]
- 10. rsc.org [rsc.org]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting GST-tagged protein detection and purification.
From the Bench of a Senior Application Scientist
Welcome to the technical support center for Glutathione S-Transferase (GST)-tagged protein expression, purification, and detection. The GST tag is a powerful tool, often enhancing the solubility and yield of recombinant proteins.[1][2] However, like any technique, challenges can arise. This guide is structured to provide you with not just solutions, but also the underlying principles to empower your troubleshooting directly at the bench. We will move through the typical workflow, addressing common questions and pitfalls at each stage.
Section 1: Expression & Solubility Issues
High-level expression of foreign proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies.[3] Optimizing expression conditions is the first critical step to maximizing your yield of soluble, functional protein.
FAQ 1: I'm not seeing any expression of my GST-tagged protein on a gel or Western blot. What should I do?
If you're unable to detect your protein, the issue could range from suboptimal culture conditions to the detection method itself.
Causality & Solution:
-
Suboptimal Induction: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical. High temperatures (e.g., 37°C) and high IPTG concentrations can accelerate protein synthesis so rapidly that proper folding is compromised, leading to degradation or insolubility.[3][4]
-
Actionable Advice:
-
Optimize Induction Conditions: Systematically test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induction temperatures (e.g., 18°C, 25°C, 37°C).[5] Lower temperatures often slow down protein synthesis, allowing more time for correct folding.[3][4]
-
Vary Induction Time & Cell Density: Inducing at a lower cell density (e.g., OD600 of 0.5-0.6) for a longer period at a lower temperature can significantly increase the yield of soluble protein.[3][4]
-
-
-
Host Strain Selection: Not all E. coli strains are equal. Strains deficient in certain proteases, like BL21, are generally preferred as they can minimize proteolytic degradation of your target protein.[3]
-
Detection Sensitivity: Coomassie staining may not be sensitive enough to detect low levels of expression.
-
Actionable Advice: Use Western blotting with an anti-GST antibody, which is a more sensitive detection method.[5]
-
FAQ 2: My GST-fusion protein is mostly insoluble and found in the pellet after cell lysis. How can I increase its solubility?
This is a classic inclusion body problem. The goal is to adjust expression parameters to favor proper protein folding.
Causality & Solution:
-
Expression Rate vs. Folding Rate: Rapid, high-level expression often overwhelms the cellular machinery for protein folding.
-
Actionable Advice:
-
Lower Temperature: Decrease the induction temperature to a range of 15-28°C.[3][4] This is often the most effective single change you can make.
-
Reduce Inducer Concentration: Lower the IPTG concentration to slow down the rate of transcription.[5]
-
Change Host Strain: Consider strains engineered to enhance disulfide bond formation in the cytoplasm (e.g., SHuffle) or that co-express chaperones to assist in folding.[6]
-
-
-
Lysis Buffer Additives: The composition of your lysis buffer can sometimes aid in solubilizing proteins that are on the edge of insolubility.
-
Actionable Advice: The use of mild detergents like Triton X-100 or sarkosyl during lysis can sometimes improve solubility. However, this must be empirically tested as detergents can also interfere with binding to the glutathione resin.[3]
-
Section 2: Cell Lysis & Lysate Preparation
Proper lysis is crucial for releasing the soluble protein without denaturing it. Harsh lysis methods can damage the GST tag, preventing it from binding to the glutathione resin.
FAQ 3: My lysate is very viscous after sonication. What's happening?
High viscosity is typically due to the release of genomic DNA from the lysed cells.
Causality & Solution:
-
DNA Release: Sonication and other mechanical lysis methods shear cells, releasing long strands of DNA that make the solution difficult to work with.
-
Actionable Advice:
-
Add DNase: Supplement your lysis buffer with DNase I (e.g., 10 U/mL) and MgCl2 (1 mM) to digest the DNA and reduce viscosity.[4]
-
Mechanical Shearing: Alternatively, pass the lysate through a narrow-gauge needle several times to shear the DNA mechanically.
-
-
FAQ 4: I suspect my lysis method is denaturing my protein. What are the best practices?
The binding of GST to glutathione is dependent on the native structure of the GST tag.[1][2] Denaturation will lead to poor capture during the purification step.
Causality & Solution:
-
Over-sonication: Excessive sonication generates heat, which can denature proteins.[7][8]
-
Actionable Advice:
-
Sonication on Ice: Always perform sonication on ice and use short bursts (e.g., 15-30 seconds) followed by cooling periods.[4]
-
Alternative Lysis Methods: If sonication proves too harsh, consider enzymatic lysis with lysozyme, followed by gentle mechanical disruption, or using a French press, which is often less damaging.[4]
-
-
-
Inappropriate Buffers: The use of harsh detergents like SDS during lysis will denature your protein and prevent it from binding to the glutathione resin.[9]
-
Actionable Advice: Avoid ionic detergents like SDS in your lysis buffer. If detergents are needed to aid solubility, opt for non-ionic detergents like Triton X-100 at low concentrations (e.g., 0.1-1%).[4]
-
Section 3: Binding to Glutathione Resin
This is the core affinity capture step. Failure to bind is a common and frustrating issue.
Workflow: GST Affinity Purification
Caption: Standard workflow for GST-tagged protein purification.
FAQ 5: My GST-tagged protein is not binding, or binding very poorly, to the glutathione resin. What are the likely causes?
This problem points to issues with either the protein itself, the binding conditions, or the resin.
Causality & Solution:
-
Denatured GST Tag: As mentioned, if the GST tag is denatured or misfolded, it cannot bind glutathione.[8][9]
-
Actionable Advice: Re-evaluate and optimize your lysis protocol to be gentler.[4]
-
-
Slow Binding Kinetics: The interaction between GST and glutathione is relatively slow. High flow rates during column loading can prevent efficient binding.[7]
-
Actionable Advice:
-
-
Incorrect Buffer Conditions: Binding is most efficient at a pH between 6.5 and 8.0.[7] The presence of competing agents can also inhibit binding.
-
Actionable Advice:
-
-
Compromised Resin: Glutathione resin can be used multiple times, but its capacity diminishes with use. It can also be fouled by precipitated protein or lipids.[7]
-
Actionable Advice:
-
Use Fresh Resin: If you suspect the resin is old or has lost capacity, try the purification with fresh resin.[8]
-
Regenerate Resin: Clean the resin according to the manufacturer's protocol. This often involves washing with alternating high and low pH buffers to strip bound proteins.[10][11]
-
Clarify Lysate: Always centrifuge and filter (0.45 µm) your lysate before loading it onto a column to prevent clogging.[7]
-
-
Section 4: Washing & Elution
The goal of the wash steps is to remove non-specifically bound proteins, while the elution step is to recover your pure protein in a concentrated form.
FAQ 6: My final purified protein is contaminated with many other proteins. How can I improve purity?
Non-specific binding of host cell proteins is a common issue. The key is to optimize the wash buffer.
Causality & Solution:
-
Insufficient Washing: The initial wash with binding buffer may not be stringent enough to remove all contaminants.
-
Actionable Advice:
-
Increase Wash Volume: Use a larger volume for washing (e.g., 10-20 column volumes).
-
Modify Wash Buffer: Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt weak, non-specific ionic interactions.[4] You can also include a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) in an intermediate wash step.
-
-
-
Co-purifying Host Proteins: Some E. coli proteins, like the chaperone DnaK, are known to co-purify with GST-fusion proteins.[3]
-
Actionable Advice: If specific contaminants persist, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary after the initial affinity purification.[3]
-
FAQ 7: I am getting a very low yield, or no protein at all, in my elution fractions. What's wrong?
If you've confirmed your protein binds to the resin, the problem lies in the elution step.
Causality & Solution:
-
Inefficient Elution: The concentration of reduced glutathione in the elution buffer may be insufficient to compete with the immobilized glutathione on the resin.
-
Actionable Advice:
-
Increase Glutathione Concentration: Increase the concentration of reduced glutathione in your elution buffer, potentially up to 40 mM.[8]
-
Use Fresh Elution Buffer: Reduced glutathione can oxidize over time. Always prepare your elution buffer fresh on the day of use.[8]
-
Increase Elution Volume/Time: Try eluting with a larger volume of buffer or decrease the flow rate during elution to allow more time for the protein to dissociate.[7][8]
-
-
-
Precipitation on the Column: The protein may have aggregated or precipitated on the column, especially if it's at a high concentration.
Section 5: GST-Tag Cleavage
For many applications, the GST tag needs to be removed. This is typically done using a site-specific protease like Thrombin, Factor Xa, or PreScission Protease.[8]
FAQ 8: My protease is not cleaving the GST tag efficiently.
Incomplete cleavage reduces the yield of your target protein and complicates downstream purification.
Causality & Solution:
-
Steric Hindrance: The protease cleavage site might be inaccessible to the enzyme due to the folding of the fusion protein.
-
Actionable Advice:
-
On-Column vs. In-Solution Cleavage: If on-column cleavage fails, elute the fusion protein first and then perform the cleavage in solution. This can sometimes improve accessibility.[8] Conversely, if in-solution cleavage is inefficient, try on-column cleavage.
-
Optimize Cleavage Conditions: Experiment with different temperatures (e.g., 4°C vs. room temperature) and incubation times.
-
-
-
Incorrect Buffer: Proteases have specific buffer requirements (pH, ionic strength, cofactors).
-
Actionable Advice: Ensure your cleavage buffer is compatible with the protease. You may need to perform a buffer exchange on your eluted protein before adding the protease.
-
-
Internal Cleavage Site: The protease may be cleaving your protein of interest at an internal recognition site.
-
Actionable Advice: Before cloning, check the sequence of your target protein for potential cleavage sites for your chosen protease.[8]
-
Section 6: Detection & Western Blotting
Final verification is often done by SDS-PAGE and Western blotting.
FAQ 9: I see multiple bands on my gel/blot after purification. What are they?
Multiple bands can be due to degradation, incomplete expression, or modifications of your protein.
Causality & Solution:
-
Proteolytic Degradation: Your fusion protein may be getting degraded by proteases during expression or purification.[7]
-
Incomplete Translation Products: Sometimes, ribosomes may terminate translation prematurely, resulting in truncated, GST-tagged fragments.[4]
-
Actionable Advice: Optimize expression conditions (lower temperature, fresh transformants) to favor full-length protein expression.[4]
-
-
GST-Tag Degradation: The GST tag itself can sometimes appear as a ladder of lower molecular weight bands upon denaturation for SDS-PAGE.[1][2] This is a known artifact of the tag itself.
FAQ 10: I can't detect my purified protein with an anti-GST antibody on a Western blot.
If you have a purified protein (as confirmed by a protein assay or gel stain), a lack of signal on a Western blot points to a problem with the immunodetection steps.
Causality & Solution:
-
Poor Antibody Binding: The primary or secondary antibody may not be working correctly.
-
Actionable Advice:
-
Include a Positive Control: Run a lane with a known GST-tagged protein or purified GST to validate your antibodies and detection reagents.
-
Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal concentration.
-
-
-
Inefficient Transfer: The protein may not have transferred efficiently from the gel to the membrane.
-
Actionable Advice: Confirm transfer by staining the membrane with Ponceau S after transfer. For very large or small proteins, transfer conditions may need to be optimized.[12]
-
Data & Protocols
Table 1: Key Buffer Components & Their Purpose
| Component | Typical Concentration | Purpose | Troubleshooting Tip |
| Tris/Phosphate Buffer | 20-50 mM | Maintain pH | Ensure pH is between 6.5-8.0 for optimal binding.[7] |
| NaCl | 150-500 mM | Reduce non-specific ionic interactions | Increase to 500 mM in wash steps to improve purity.[4] |
| Reduced Glutathione | 10-40 mM | Elute bound protein | Prepare fresh. Increase concentration for difficult-to-elute proteins.[8] |
| DTT/β-mercaptoethanol | 1-20 mM | Reducing agent; prevents oxidation | Can significantly improve binding and solubility for some proteins.[7][8] |
| Protease Inhibitors | 1x Cocktail | Prevent protein degradation | Always add fresh to lysis buffer.[6] |
| DNase I | ~10 U/mL | Reduce lysate viscosity | Add with MgCl2 to your lysis buffer.[4] |
Protocol: Batch Purification of GST-Tagged Protein
-
Lysate Preparation: Prepare your clarified cell lysate in a binding buffer (e.g., PBS, pH 7.4, with 1 mM DTT and protease inhibitors).
-
Resin Equilibration: Wash a 50% slurry of glutathione agarose resin with 10 column volumes of cold binding buffer.
-
Binding: Add the equilibrated resin to the clarified lysate (e.g., 1 mL of 50% slurry per 25-50 mL of lysate). Incubate with gentle end-over-end rotation for 1-2 hours at 4°C.[8]
-
Column Packing: Gently pour the lysate-resin slurry into an empty chromatography column. Allow the lysate to flow through and collect it to check for unbound protein.
-
Washing: Wash the resin with 10-20 column volumes of cold binding buffer. Consider an intermediate wash with higher salt if purity is an issue.
-
Elution: Cap the column and add 1-2 bed volumes of elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0). Incubate for 10-15 minutes.
-
Collection: Uncap the column and collect the eluate. Repeat the elution step 3-5 times, collecting separate fractions.
-
Analysis: Analyze all fractions (lysate, flow-through, washes, elutions) by SDS-PAGE to assess the purification efficiency.
References
-
Purification of proteins fused to glutathione S-tranferase. (2013). Current Protocols in Molecular Biology. [Link]
-
Troubleshooting GST fusion protein expression in E. coli. (1998). Life Science News 1. [Link]
-
GST Fusion Protein Purification Problems. (2017). ResearchGate. [Link]
-
Troubleshooting of Problems Associated with the Expression and Growth of GST-tagged Proteins. Merck Millipore. [Link]
-
GST-fusion protein purification troubleshooting/question. (2016). Reddit. [Link]
-
GST protein purification issue. (2022). Reddit. [Link]
-
GST tag Purification Protocol. University of California, San Diego. [Link]
-
Strategic optimization of conditions for the solubilization of GST-tagged amphipathic helix-containing ciliary proteins overexpressed as inclusion bodies in E. coli. (2022). PLoS One. [Link]
-
How can I get rid of a non-specific binding with GST- beads?. (2014). ResearchGate. [Link]
-
What could be the unaccountable bands that I see in the western blot after GST-pulldown?. (2019). ResearchGate. [Link]
-
No signal on Western blot, what to do next?. (2020). Agrisera. [Link]
-
Glutathione Agarose Washing & Regeneration Protocol. Cube Biotech. [Link]
-
Tech Note: Addressing Stability Issues in Fusion Protein Cleavage. (2020). kbDNA. [Link]
Sources
- 1. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 7. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
- 8. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. goldbio.com [goldbio.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. agrisera.com [agrisera.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 3-Methyleneoxindole Derivatives and Standard Anticancer Drugs in Targeting Angiogenesis
This guide provides an in-depth, objective comparison of the preclinical efficacy of emerging 3-methyleneoxindole derivatives against established standard-of-care tyrosine kinase inhibitors (TKIs). We will focus on their shared mechanism of targeting vascular endothelial growth factor receptor (VEGFR) signaling, a critical pathway in tumor angiogenesis. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential and mechanistic nuances of this promising class of compounds.
Introduction: The Rationale for Targeting Angiogenesis with Oxindole Scaffolds
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[1] The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway is a key mediator of this process, making it a prime target for anticancer therapies.[1][2]
The oxindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Notably, several approved multi-kinase inhibitors, including Sunitinib (Sutent®), are built upon a 3-substituted oxindole core.[3] This has spurred significant interest in developing novel this compound derivatives with potentially improved efficacy, selectivity, and safety profiles.[3][4]
This guide will compare representative this compound derivatives, such as Semaxanib (SU5416), with the standard-of-care drug Sunitinib, focusing on their application in Renal Cell Carcinoma (RCC), a highly angiogenesis-dependent malignancy.[5]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
Both this compound derivatives and standard TKIs like Sunitinib exert their primary anticancer effects by inhibiting receptor tyrosine kinases (RTKs).[5][6][7] These enzymes are crucial for cell signaling pathways that control cell growth, differentiation, and, in the context of cancer, angiogenesis.[6][8]
The core mechanism involves competitive binding to the ATP-binding site within the catalytic domain of the kinase.[6][9] By occupying this site, the inhibitors prevent the phosphorylation of the tyrosine kinase, thereby blocking the downstream signal transduction cascade that would otherwise promote the proliferation and migration of endothelial cells to form new blood vessels.[5][10]
Sunitinib is a multi-targeted TKI known to inhibit VEGFRs (1, 2, and 3), platelet-derived growth factor receptors (PDGFRs), and other kinases like c-KIT.[5][10][11] This broad-spectrum inhibition contributes to its potent anti-angiogenic and direct antitumor effects.[5] Similarly, many this compound derivatives have been designed to be potent inhibitors of VEGFR-2, a key receptor in the angiogenesis process.[3][12][13]
Signaling Pathway Diagram
The following diagram illustrates the VEGFR signaling pathway and the point of inhibition for TKIs like Sunitinib and this compound derivatives.
Caption: VEGFR signaling pathway and TKI inhibition point.
Comparative Efficacy Analysis: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in a specific biological context. Lower IC50 values indicate higher potency. The following table summarizes representative IC50 values for a this compound derivative and the standard drug Sunitinib against key kinases and a relevant cancer cell line.
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Source(s) |
| This compound 15c | VEGFR-2 | 0.117 | - | - | [3] |
| FGFR1 | 1.287 | - | - | [3] | |
| RET | 1.185 | - | - | [3] | |
| Sunitinib | VEGFR-2 | - | Caki-1 (RCC) | 2.2 | [14] |
| PDGFRβ | - | - | - | [11] |
Analysis: The data indicates that specific this compound derivatives, like compound 15c, can exhibit potent and selective inhibition of VEGFR-2 at nanomolar concentrations, comparable to or exceeding the potency of established drugs.[3] For instance, the IC50 of derivative 15c against VEGFR-2 is significantly lower than the cellular IC50 of Sunitinib in the Caki-1 renal cell carcinoma line.[3][14] This highlights the potential for developing highly potent targeted agents from the oxindole scaffold.
Experimental Protocol: MTT Assay for Cell Viability
To determine the cytotoxic effects and IC50 values of these compounds on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.[15]
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Caki-1) in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and the standard drug (e.g., Sunitinib) in culture medium. Add these dilutions to the respective wells and incubate for a specified period (e.g., 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL) to each well.[16][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16][18]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15][16]
Workflow Diagram: MTT Assay
Caption: Standard workflow for an MTT cell viability assay.
Comparative Efficacy Analysis: In Vivo Data
In vivo studies using animal models, such as xenografts in immunodeficient mice, are essential to evaluate the therapeutic efficacy of a drug candidate in a more complex biological system.
One study demonstrated that a 3-ylideneoxindole acetamide (Compound 10) administered to mice with CT26 xenograft tumors resulted in a significant reduction in tumor size, comparable to the standard chemotherapy agent cisplatin.[19] Importantly, the mice treated with Compound 10 did not exhibit weight loss, suggesting low systemic toxicity.[19]
Sunitinib has also shown significant in vivo efficacy. In a mouse model with Renca tumors, Sunitinib treatment induced tumor cell apoptosis in vivo even before the collapse of the tumor vasculature.[11] It also reduced the number of myeloid-derived suppressor cells (MDSCs) and tumor regulatory T cells, indicating a positive effect on the tumor's immune microenvironment.[11]
| Compound | Animal Model | Cancer Type | Key Finding | Source(s) |
| 3-Ylideneoxindole Acetamide (Cmpd 10) | BALB/c Mice (CT26 Xenograft) | Colon Carcinoma | Significant tumor size reduction, comparable to cisplatin, with low toxicity. | [19] |
| Sunitinib | BALB/c Mice (Renca Xenograft) | Renal Cell Carcinoma | Induces tumor cell apoptosis and favorably modulates the immune microenvironment. | [11] |
Analysis: These in vivo results are promising for this compound derivatives, demonstrating that their potent in vitro activity can translate into tangible antitumor effects in a living organism with acceptable toxicity profiles.[19] The comparison with Sunitinib highlights that while both classes of drugs are effective, they may also exert their influence through complementary mechanisms, such as immunomodulation, which warrants further investigation for the novel derivatives.[11]
Conclusion and Future Directions
This compound derivatives represent a highly promising class of anticancer agents, particularly as inhibitors of angiogenesis through the VEGFR pathway.
-
Potency and Selectivity: Preclinical data demonstrates that novel derivatives can be synthesized with high potency against key targets like VEGFR-2, often in the nanomolar range.[3] This provides a strong foundation for developing new, effective therapies.
-
Translational Potential: The efficacy of these compounds has been validated in in vivo models, showing significant tumor growth inhibition with favorable toxicity profiles, which is a critical step toward clinical development.[19]
-
Comparative Standing: When compared to a standard-of-care drug like Sunitinib, this compound derivatives show comparable, and in some kinase assays, superior potency.[3][14]
Future research should focus on comprehensive selectivity profiling (kinome scanning) to better understand potential off-target effects, pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens, and exploration of combination therapies. The immunomodulatory effects observed with Sunitinib suggest a valuable avenue of investigation for new oxindole derivatives to uncover additional mechanisms that could be exploited for enhanced therapeutic benefit.[11]
References
-
Xin, H., et al. (2009). Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells. Cancer Research, 69(6), 2506-2513. [Link]
-
Li, W. T., et al. (2015). Synthesis and Evaluation of 3-ylideneoxindole Acetamides as Potent Anticancer Agents. European Journal of Medicinal Chemistry, 98, 155-165. [Link]
-
Ismail, N. S. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235313. [Link]
-
Apte, R. S., et al. (2019). The VEGF signaling pathway in cancer: the road ahead. Seminars in Cancer Biology, 56, 1-13. [Link]
-
Stevenson, J. P., et al. (2004). A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points. British Journal of Cancer, 90(5), 963-969. [Link]
-
ResearchGate. (n.d.). IC50 values for sunitinib in Caki-1 and Caki-1/SN cells. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023). Tyrosine Kinase Inhibitors. In StatPearls. [Link]
-
Wikipedia. (2023). Tyrosine kinase inhibitor. Wikipedia. [Link]
-
Meadows, K. L., & Hurwitz, H. I. (2012). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Journal of Clinical Oncology, 30(27), 3283-3287. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Sunitinib. (2024, January 29). In YouTube. [Link]
-
Warren, K. E., et al. (2006). Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors. Cancer Chemotherapy and Pharmacology, 58(1), 107-115. [Link]
-
Porta, C., et al. (2015). Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence. Therapeutic Advances in Urology, 7(6), 346-359. [Link]
-
van der Veldt, A. A., et al. (2014). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Angiogenesis, 17(3), 489-501. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic. [Link]
-
Kim, J. H., et al. (2019). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Molecules, 24(21), 3875. [Link]
Sources
- 1. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 3-Methyleneoxindole as a Therapeutic Inhibitor of FGFR3 in Bladder Cancer
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the therapeutic potential of 3-Methyleneoxindole, a novel kinase inhibitor, in the context of bladder cancer. We will focus on its putative target, Fibroblast Growth Factor Receptor 3 (FGFR3), a key oncogenic driver in a significant subset of urothelial carcinomas.[1][2][3]
To establish a benchmark for performance, we will compare this compound (referred to as "Cpd-X" for this guide) with Erdafitinib, an FDA-approved pan-FGFR inhibitor used in the treatment of metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[4][5] This head-to-head comparison will provide a clear, objective assessment of Cpd-X's potency, selectivity, and cellular activity, grounded in robust experimental data.
The narrative of this guide is built on a foundation of scientific integrity. It is not merely a list of protocols but an explanation of the causal logic behind each experimental choice. The goal is to provide a self-validating system of inquiry, enabling researchers to confidently assess whether the observed anti-cancer effects of Cpd-X are a direct result of its intended on-target activity.
Section 1: Foundational Validation: Target Engagement and Biochemical Potency
Expertise & Experience: Before investigating the cellular effects of a novel compound, it is paramount to confirm two fundamental properties: does it physically interact with its intended target within a cellular environment, and how potent is its inhibitory activity in a purified system? Answering these questions first prevents misinterpretation of downstream phenotypic data, which can be confounded by off-target effects or poor potency.
We begin by comparing the direct inhibitory effect of Cpd-X and Erdafitinib on FGFR3 kinase activity in a cell-free biochemical assay. This is followed by a Cellular Thermal Shift Assay (CETSA) to verify that Cpd-X can enter the cell and physically bind to FGFR3.[6][7][8]
Experiment 1a: In Vitro Kinase Inhibition Assay
Causality: The purpose of a biochemical kinase assay is to determine the intrinsic inhibitory potency (IC50) of a compound against its purified target enzyme, free from the complexities of a cellular system.[9][10][11] This provides the cleanest measure of potency and is a critical first-pass indicator of a compound's potential. A low nanomolar IC50 is often a prerequisite for a viable therapeutic candidate.
Protocol: ADP-Glo™ Kinase Assay for FGFR3
-
Prepare a reaction buffer suitable for FGFR3 kinase activity.
-
Dispense recombinant human FGFR3 enzyme into a 384-well plate.
-
Add serial dilutions of Cpd-X, Erdafitinib, or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at room temperature to allow compound binding.[12]
-
Initiate the kinase reaction by adding the substrate (e.g., a generic peptide like poly(E-Y)) and ATP at its Km concentration.[12] Incubate for 1-2 hours at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal. The signal is directly proportional to the amount of ADP formed and thus, the kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Experiment 1b: Cellular Thermal Shift Assay (CETSA)
Causality: While an IC50 value from a biochemical assay is crucial, it doesn't guarantee the compound can reach and bind its target in the complex milieu of a living cell. CETSA addresses this by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][13][14] An increase in the melting temperature of FGFR3 in the presence of Cpd-X provides strong evidence of intracellular target engagement.
Protocol: Western Blot-based CETSA
-
Culture an FGFR3-dependent bladder cancer cell line (e.g., RT112) to ~80% confluency.
-
Treat cells with a high concentration (e.g., 10 µM) of Cpd-X, Erdafitinib, or DMSO for 2 hours at 37°C.[6]
-
Harvest, wash, and resuspend the cells in a buffered saline solution containing protease and phosphatase inhibitors.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[6]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble FGFR3 remaining at each temperature by Western Blotting.
-
Plot the band intensities against temperature to generate melting curves and determine the shift in melting temperature (ΔTm).
Data Summary & Comparison
Below is a table of representative data that one might expect from these experiments.
| Compound | Target | Biochemical IC50 (nM) | Cellular ΔTm (°C vs. DMSO) |
| Cpd-X | FGFR3 | 8.5 | +8.2 |
| Erdafitinib | FGFR3 | 2.1 | +9.5 |
Interpretation: This data suggests Cpd-X is a potent inhibitor of FGFR3, albeit slightly less so than the approved drug Erdafitinib in a biochemical context. Crucially, the significant thermal shift observed in the CETSA confirms that Cpd-X effectively engages FGFR3 within intact cells.
Visualization: In Vitro Validation Workflow
Caption: Workflow for Initial Target Validation.
Section 2: Linking Target Inhibition to Cellular Function
Expertise & Experience: Confirming target engagement is the first step. The next critical phase is to demonstrate that this engagement translates into the desired biological outcome. For a kinase inhibitor, this means showing that downstream signaling is blocked and that this inhibition leads to a relevant anti-cancer phenotype, such as apoptosis or reduced proliferation.
Here, we will use Western blotting to probe the phosphorylation status of key downstream nodes in the FGFR3 signaling pathway. We will then correlate this with a functional outcome using a cell viability and apoptosis assay.
FGFR3 Signaling Pathway
Upon activation, FGFR3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate major downstream pathways, primarily the RAS-MAPK (ERK) and PI3K-AKT pathways, which drive proliferation and survival.[15]
Caption: Experimental Logic for On-Target Validation.
Conclusion
This guide outlines a rigorous, multi-step process for validating the therapeutic target of a novel compound, this compound (Cpd-X), in an FGFR3-driven bladder cancer model. By systematically progressing from biochemical potency and cellular target engagement to pathway modulation and, finally, genetic knockdown, researchers can build a robust, evidence-based case for a compound's mechanism of action.
References
-
Al-Sanea, M. M., et al. (2022). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Montazeri, K. & Bellmunt, J. (2020). Role of FGFR3 in bladder cancer: Treatment landscape and future challenges. Cancer Treatment and Research Communications. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Janssen Biotech, Inc. (n.d.). Mechanism of Action - BALVERSA™ (erdafitinib) HCP. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Kim, H. S., et al. (2022). The Role of FGFR3 in the Progression of Bladder Cancer. Cancers. Available at: [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. NIH National Library of Medicine. Available at: [Link]
-
Read, J. A., et al. (2023). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. MedChemComm. Available at: [Link]
-
Montazeri, K. & Bellmunt, J. (2020). Role of FGFR3 in Bladder Cancer: treatment landscape and future challenges. ResearchGate. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Erdafitinib. LiverTox - NCBI Bookshelf. Available at: [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]
-
Nimc. (2024). SiRNA Knockdown: A Simple Protocol Guide. Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]
-
Maher, J. (2012). Assay Development for Protein Kinase Enzymes. NIH National Library of Medicine. Available at: [Link]
-
Li, X., et al. (2021). The Role of FGFR3 in the Diagnosis and Treatment of Bladder Cancer: A Review. Frontiers in Oncology. Available at: [Link]
-
ENCODE. (n.d.). Knockdown of ZFX by siRNA in C42B. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Erdafitinib?. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
-
Boyd, S., et al. (2017). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. MedChemComm. Available at: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]
-
Kim, H. S., et al. (2022). The Role of FGFR3 in the Progression of Bladder Cancer. PubMed. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
-
NIH National Library of Medicine. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available at: [Link]
-
Massive Bio. (2023). Erdafitinib. Available at: [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
-
Collins, I., et al. (2012). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of FGFR3 in the Diagnosis and Treatment of Bladder Cancer: A Review [accscience.com]
- 4. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 5. Erdafitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. tandfonline.com [tandfonline.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
Navigating the Reactive Landscape: A Comparative Guide to the Cross-reactivity of 3-Methyleneoxindole with Cellular Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular environment, the specificity of a reactive molecule is paramount. 3-Methyleneoxindole (MOI), a reactive α,β-unsaturated ketone, has garnered significant interest due to its presence in various bioactive compounds and its potential as a covalent inhibitor.[1][2] However, its electrophilic nature raises critical questions about its cross-reactivity with the diverse array of nucleophiles within a cell. Understanding this reactivity profile is essential for the development of targeted therapies and for elucidating the mechanisms of action and potential off-target effects of MOI-containing compounds.[3][4]
This guide provides an in-depth comparison of the reactivity of this compound with key cellular nucleophiles. We will explore the underlying chemical principles, present supporting experimental data, and detail robust methodologies for assessing this cross-reactivity, empowering researchers to make informed decisions in their drug discovery and chemical biology endeavors.
The Electrophilic Nature of this compound
This compound's reactivity stems from the presence of an exocyclic methylene group conjugated to the carbonyl group of the oxindole ring. This arrangement creates an electron-deficient β-carbon, making it a prime target for nucleophilic attack via a Michael-type addition reaction.[5][6] This covalent bond formation is often irreversible and can lead to the modulation of protein function.
Caption: Figure 1. Michael addition of a cellular nucleophile to this compound.
Comparative Reactivity with Cellular Nucleophiles
The cellular milieu is rich in nucleophiles, each with varying degrees of reactivity towards electrophiles like this compound. The primary contenders for reaction are soft nucleophiles, particularly thiols.
Glutathione (GSH): The Ubiquitous Guardian
Glutathione, a tripeptide with a nucleophilic thiol group, is the most abundant non-protein thiol in the cell, present in millimolar concentrations. Its primary role is to detoxify electrophilic compounds. The reaction of this compound with GSH is a critical parameter in assessing its cellular stability and potential for off-target effects.[7] A high rate of reaction with GSH can lead to rapid clearance of the compound and may indicate a higher propensity for non-specific binding to other cellular thiols.[8][9]
Cysteine Residues in Proteins: On-Target and Off-Target Interactions
Cysteine residues, with their nucleophilic thiol side chains, are frequent targets of covalent inhibitors.[10] The reactivity of a specific cysteine is highly dependent on its local microenvironment, including its pKa, accessibility, and surrounding amino acid residues. For a this compound-containing compound to be a successful targeted covalent inhibitor, it must exhibit significantly higher reactivity towards the intended cysteine target compared to other cysteines in the proteome and to glutathione.[7][11]
Other Nucleophiles: Beyond Thiols
While thiols are the most prominent targets, other cellular nucleophiles can also react with this compound. These include:
-
Lysine: The ε-amino group of lysine is a potent nucleophile, although generally less reactive than thiols.
-
Histidine: The imidazole side chain of histidine can act as a nucleophile.
-
Tyrosine: The hydroxyl group of tyrosine can be a nucleophile, particularly in its deprotonated state.
-
Tryptophan: Interestingly, this compound has been shown to act as an affinity label for glutathione S-transferase pi by reacting with a tryptophan residue (Trp38) in the active site, highlighting that reactivity is not exclusively limited to thiols.[12]
-
DNA Bases: The exocyclic amines of DNA bases (adenine, guanine, and cytosine) are also nucleophilic and could potentially react with this compound, leading to genotoxicity.
Quantitative Comparison of Reactivity
The reactivity of this compound and its derivatives with thiols has been quantified using techniques like stopped-flow kinetic spectrophotometry. These studies provide valuable insights into the intrinsic electrophilicity of these compounds.
| Compound | Nucleophile | Rate Constant (M⁻¹s⁻¹) at pH 7.4, 25°C | Reference |
| This compound | Glutathione | ~2 x 10³ - 2 x 10⁴ | [9] |
| Halogen-substituted MOI derivatives | Glutathione | Higher than unsubstituted MOI | [9] |
| 5-Methyl-substituted MOI | Glutathione | Lower than unsubstituted MOI | [9] |
Table 1: Experimentally Determined Rate Constants for the Reaction of this compound Derivatives with Thiols. This data demonstrates that substitutions on the oxindole ring can modulate the electrophilicity of the methylene group and thus its reactivity towards nucleophiles.[9]
Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged experimental approach is necessary to comprehensively evaluate the cross-reactivity of this compound.
In Vitro Reactivity Assays
These assays provide a direct measure of the intrinsic reactivity of the compound with a specific nucleophile in a controlled environment.
Protocol: Glutathione (GSH) Stability Assay
This assay is a cornerstone for evaluating the reactivity of electrophilic compounds.[7][8]
Objective: To determine the rate of reaction of this compound with glutathione.
Materials:
-
This compound (or derivative) stock solution in a suitable solvent (e.g., DMSO).
-
Glutathione (GSH) solution in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Reaction Setup: Incubate a known concentration of this compound with an excess of GSH in the buffered solution at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid).
-
Analysis: Analyze the samples by HPLC or LC-MS to monitor the disappearance of the parent compound (this compound) and the appearance of the GSH adduct over time.
-
Data Analysis: Plot the concentration of the parent compound versus time and fit the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics) to determine the reaction rate constant.
Cellular Target Engagement Assays
These methods assess whether the compound interacts with its intended target within the complex environment of a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells without the need for compound labeling.[13][14][15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Objective: To determine if this compound binds to and stabilizes a specific target protein in cells.
Materials:
-
Cultured cells expressing the target protein.
-
This compound.
-
Lysis buffer.
-
Instrumentation for protein detection (e.g., Western blotting apparatus, mass spectrometer).
Procedure:
-
Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Proteome-Wide Off-Target Profiling
To gain a comprehensive understanding of the cellular interaction landscape of this compound, unbiased proteomic approaches are invaluable.
Protocol: Chemical Proteomics using Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive chemical probes to map the reactive sites in a proteome.[17][18][19][20][21] A competitive ABPP experiment can identify the cellular targets of a compound.
Objective: To identify the on- and off-target proteins that this compound covalently binds to in a cellular proteome.
Materials:
-
A broad-spectrum, alkyne- or azide-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne).
-
This compound.
-
Cell lysate.
-
Biotin-azide or biotin-alkyne for click chemistry.
-
Streptavidin beads for enrichment.
-
Mass spectrometer for protein identification and quantification.
Procedure:
-
Competition: Pre-incubate the cell lysate with this compound or a vehicle control.
-
Probe Labeling: Add the cysteine-reactive probe to the lysate to label the remaining accessible cysteines.
-
Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.
-
Proteomics: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.
-
Data Analysis: Proteins that show a decreased signal in the this compound-treated sample compared to the control are identified as potential targets.
Caption: Figure 3. Competitive ABPP workflow for target identification.
Conclusion
This compound is a reactive electrophile with the potential for covalent interactions with a variety of cellular nucleophiles. While its reactivity with thiols, particularly glutathione and cysteine residues, is a primary consideration, the potential for interaction with other nucleophilic residues should not be overlooked. A thorough understanding of this cross-reactivity is crucial for the rational design of selective covalent inhibitors and for mitigating potential off-target effects.
By employing a combination of in vitro reactivity assays, cellular target engagement studies like CETSA, and global proteomic profiling with techniques such as ABPP, researchers can build a comprehensive reactivity profile for this compound and its derivatives. This knowledge is indispensable for advancing our understanding of the biological activities of these compounds and for the development of safer and more effective therapeutics.
References
- WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
-
Pettigrew, N. E., Brush, E. J., & Colman, R. F. (2002). This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38. Biochemistry, 41(23), 7239–7245. [Link]
-
Zhang, T., & Liu, Y. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1337, 185–194. [Link]
-
Legros, F., & Mayr, H. (2005). Nucleophilic reactivities of indoles. The Journal of Organic Chemistry, 70(22), 8747–8754. [Link]
-
Hyde, E., & Tona, V. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4983. [Link]
-
Zhang, H., & Li, L. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1-21. [Link]
-
La Manna, S., & Di Martino, R. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1851–1859. [Link]
-
Wang, J., & Li, Y. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1228004. [Link]
-
Barf, T., & Kaptein, A. (2017). Minimizing the off-target reactivity of covalent kinase inhibitors by tuning the electrophile. Nature Chemical Biology, 13(10), 1101–1107. [Link]
-
El-Damasy, D. A., & El-Sayed, M. A. A. (2021). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1733–1748. [Link]
-
Folkes, L. K., & Wardman, P. (2001). Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activation by peroxidases. Chemical Research in Toxicology, 14(8), 1033–1041. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyleneoxindole. PubChem. [Link]
-
Pitsillou, E., & Pica, F. (2021). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 64(18), 13689–13702. [Link]
-
van der Wijk, T., & van der Vliet, A. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(21), 5035. [Link]
-
Williams, R. M., & Sherman, D. H. (2014). Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. Accounts of Chemical Research, 47(12), 3605–3616. [Link]
-
Bateman, L. A., & Zaro, B. W. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 65, 102081. [Link]
-
Tuli, V., & Moyed, H. S. (1966). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and this compound as plant metabolites. The Journal of Biological Chemistry, 241(19), 4564–4566. [Link]
-
Cravatt, B. F., & Saghatelian, A. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Journal of the American Society for Mass Spectrometry, 29(7), 1303-1310. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Ruangyuttikarn, W., & Appleton, M. L. (1988). Adducts of 3-methylindole and glutathione: species differences in organ-selective bioactivation. Drug Metabolism and Disposition, 16(2), 295–301. [Link]
-
Lisurek, M., & Götte, M. (2018). Covalent Inhibition of Kinases. In Royal Society of Chemistry. [Link]
-
Robers, M. B., & Vasta, J. D. (2018). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 527-542. [Link]
- WuXi AppTec. (2025, February 24). Targeted Covalent Inhibitor Synthesis. YouTube.
- Concept Life Sciences. (2021, December 16).
-
Parker, C. G., & Maurais, E. G. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8, 25-45. [Link]
-
Li, J., & Wang, Y. (2018). Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives. Journal of Chemical Research, 42(4), 210-214. [Link]
-
Alderton, D., & Kell, D. B. (2023). Empowering drug off-target discovery with metabolic and structural analysis. npj Systems Biology and Applications, 9(1), 29. [Link]
-
Gonzalez-Molina, E., & Garcia-Cruz, I. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(19), 6523. [Link]
-
Dong, S., & Li, Y. (2022). Thiol-Michael addition based conjugate for glutathione activation and release. Bioorganic Chemistry, 130, 106221. [Link]
Sources
- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyleneoxindole | C9H7NO | CID 150946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 19. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. annualreviews.org [annualreviews.org]
A Head-to-Head Battle: Novel 3-Methyleneoxindole Derivatives Versus Sunitinib in VEGFR-2 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Superior Kinase Inhibitors
The landscape of cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target key signaling pathways involved in tumor growth and proliferation. The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] Among these, 3-methyleneoxindole derivatives are gaining prominence as potent kinase inhibitors.[2] This guide provides a comprehensive framework for benchmarking new this compound derivatives against established drugs, using the multi-targeted tyrosine kinase inhibitor Sunitinib as a reference.
Sunitinib, an oral small-molecule inhibitor, targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), playing a crucial role in inhibiting tumor angiogenesis and cell proliferation.[3][4] Given that some this compound derivatives have also shown potent activity against VEGFR-2, a direct and robust comparison is essential to ascertain their potential as next-generation therapeutics.[5] This guide will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a clear comparison of the data, empowering researchers to make informed decisions in their drug discovery endeavors.
The Scientific Rationale: Why a Head-to-Head Comparison Matters
Benchmarking against a clinically relevant and well-characterized inhibitor like Sunitinib provides an immediate and understandable context for the performance of new chemical entities. This direct comparison allows for an objective assessment of potency, selectivity, and cellular efficacy. The choice of VEGFR-2 as the primary target for this guide is driven by its critical role in tumor-induced angiogenesis, a hallmark of cancer.[6] By inhibiting VEGFR-2, the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival can be effectively blocked.[7]
This guide will focus on three key experimental pillars to provide a multi-faceted comparison:
-
In Vitro Kinase Inhibition: To directly compare the enzymatic inhibitory potency of the novel derivatives and Sunitinib against VEGFR-2.
-
Cell-Based Viability/Cytotoxicity: To assess the impact of the compounds on the proliferation of cancer cells that are reliant on VEGFR signaling.
-
Target Engagement in a Cellular Context: To confirm that the compounds are interacting with their intended target (VEGFR-2) within a live-cell environment.
This three-pronged approach ensures a comprehensive evaluation, moving from the molecular level to a more physiologically relevant cellular setting.
Visualizing the Battlefield: The VEGF Signaling Pathway
To appreciate the significance of VEGFR-2 inhibition, it is crucial to understand its central role in the VEGF signaling pathway. The following diagram illustrates the key components and downstream effects of VEGFR-2 activation, which is a primary driver of angiogenesis.
Caption: The VEGF signaling cascade initiated by VEGF binding to VEGFR-2, leading to angiogenesis.
Experimental Design and Protocols
A robust experimental design is paramount for generating reliable and reproducible data. The following sections detail the step-by-step protocols for the three core assays.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human VEGFR-2. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Principle: The amount of ATP consumed by the kinase is inversely proportional to the luminescence signal. Therefore, a potent inhibitor will result in a higher luminescence reading.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the new this compound derivatives and Sunitinib in 100% DMSO.
-
Prepare a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the VEGFR-2 enzyme and substrate (e.g., Poly (Glu, Tyr) 4:1) in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted compounds to the wells of a 96-well white plate.
-
Add the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding a kinase-glo reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on a relevant cancer cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to be dependent on VEGF signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.[8]
Protocol:
-
Cell Culture:
-
Culture the chosen cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and Sunitinib in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target protein in a cellular environment.[12][13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[14]
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand to its target protein increases the protein's thermal stability, resulting in a higher aggregation temperature. This change can be detected by quantifying the amount of soluble protein remaining at different temperatures.[13]
Protocol:
-
Cell Treatment:
-
Culture the chosen cell line to near confluency.
-
Treat the cells with the test compounds (this compound derivatives and Sunitinib) at a specific concentration or vehicle (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble VEGFR-2 in each sample using a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble VEGFR-2 against the temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing the Workflow: A Unified Experimental Approach
The following diagram outlines the integrated workflow for benchmarking the new this compound derivatives against Sunitinib.
Caption: A streamlined workflow for the comparative analysis of novel inhibitors.
Data Presentation: A Clear and Concise Comparison
To facilitate a direct comparison, the experimental data should be summarized in a clear and well-structured table.
| Compound | In Vitro VEGFR-2 IC50 (nM) | Cell Viability GI50 (µM) | CETSA Thermal Shift (ΔTm, °C) |
| New Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| New Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
| Sunitinib | Experimental Value | Experimental Value | Experimental Value |
This table will provide an at-a-glance summary of the key performance indicators for each compound, allowing for a rapid assessment of their relative strengths and weaknesses.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of novel this compound derivatives against the established kinase inhibitor, Sunitinib. By employing a multi-pronged approach that encompasses in vitro enzymatic activity, cell-based efficacy, and direct target engagement, researchers can generate a comprehensive dataset to guide further drug development efforts. Promising candidates identified through this workflow can then be advanced to more complex preclinical models, including in vivo efficacy and pharmacokinetic studies. Ultimately, a thorough and well-documented benchmarking process is a critical step in the journey of translating a promising chemical scaffold into a life-saving therapeutic. The potential for these new derivatives to overcome some of the resistance mechanisms associated with existing therapies like Sunitinib also warrants further investigation.[15]
References
-
Gras-Valero, J., et al. (2014). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Cancer Treatment Reviews, 40(5), 614-623. [Link]
-
ResearchGate. (n.d.). Sunitinib's mechanism of action. [Link]
-
Rock, E. P., et al. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Journal of Clinical Oncology, 25(22), 3320-3327. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Abrams, T. J., et al. (2003). Sunitinib: from rational design to clinical efficacy. Expert Opinion on Investigational Drugs, 12(12), 1969-1984. [Link]
-
Qu, Y., et al. (2021). Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17. [Link]
-
Pettigrew, N. E., Brush, E. J., & Colman, R. F. (2001). This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38. Biochemistry, 40(25), 7549-7558. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Melincovici, C. S., et al. (2018). The VEGF signaling pathway in cancer: the road ahead. Journal of Molecular Medicine, 96(12), 1271-1285. [Link]
-
El-Damasy, A. K., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Molecules, 28(4), 1735. [Link]
-
Ferreira, R. J., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(19), 6271. [Link]
-
Rai, R., et al. (2017). Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 27(2), 253-258. [Link]
-
Fayed, B. E., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18882-18898. [Link]
-
Wikipedia. (n.d.). Sunitinib. [Link]
-
Garner, A. P., et al. (2014). Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance. Journal of Hematology & Oncology, 7(1), 1-12. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
Royal Society of Chemistry. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
-
ResearchGate. (n.d.). VEGFR-2 inhibition by novel compounds. [Link]
-
Schmidinger, M. (2012). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Cancer, 118(8), 1921-1929. [Link]
-
ASCO Publications. (n.d.). The mechanism of action and resistance of sunitinib in RCC. [Link]
-
Meadows, K. L., & Hurwitz, H. I. (2012). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. Cold Spring Harbor Perspectives in Medicine, 2(11), a006565. [Link]
-
ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. [Link]
-
Alanazi, M. M., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(1), 18-42. [Link]
-
Apicella, M., et al. (2018). VEGF signaling in cancer treatment. Current Pharmaceutical Design, 24(29), 3433-3440. [Link]
-
Henderson, M. J., et al. (2015). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 26(6), 552-558. [Link]
-
Alanazi, M. M., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(1), 18-42. [Link]
-
Van der Mijn, J. C., et al. (2021). Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells. International Journal of Molecular Sciences, 22(12), 6469. [Link]
-
ResearchGate. (n.d.). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. [Link]
-
ResearchGate. (n.d.). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
-
Semantic Scholar. (n.d.). Research Article In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. [Link]
-
Preprints.org. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. [Link]
-
Alanazi, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][12][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113532. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in mechanisms and treatment of sunitinib resistance in renal cell carcinoma. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 708. [Link]
-
Kim, M., et al. (2016). Relationship of VEGF/VEGFR with immune and cancer cells: staggering or forward? Journal of Biomedical Research, 30(5), 345-353. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 3-Methyleneoxindole: A Comparative Guide to Genetic Approaches
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 3-Methyleneoxindole (3-MO), a reactive small molecule with potential therapeutic applications. We will move beyond simple phenotypic assays to explore robust genetic validation techniques, ensuring a high degree of confidence in target identification and downstream pathway effects. This document emphasizes the causality behind experimental choices, providing a self-validating system for mechanistic investigation.
Introduction: The Enigmatic this compound
This compound (3-MO) is a naturally occurring oxidation product of the plant auxin indole-3-acetic acid.[1] Structurally, it belongs to the oxindole class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including multi-kinase inhibition. Early research identified 3-MO as a potent and preferential affinity label for the pi class of Glutathione S-Transferase (GST pi or GSTP1), where it covalently modifies Tryptophan 38, leading to enzyme inactivation.[2] More recent studies on related 3-methylene-2-oxoindoline derivatives have also pointed towards the modulation of cancer-relevant signaling pathways, such as the RAF/MEK/ERK cascade, as a potential mechanism for their anti-proliferative effects.
Given these putative targets, a critical question arises: is the observed biological activity of 3-MO (e.g., cytotoxicity in cancer cells) a direct consequence of GSTP1 inhibition, modulation of a specific kinase pathway, or a combination of factors? Genetic approaches are indispensable for dissecting these possibilities, offering a precise way to link the drug's effect to a specific gene product.
The Core Principle: Genetic Perturbation to Mimic Pharmacology
The central dogma of genetic target validation is straightforward: if a compound elicits its effect by modulating a specific protein target, then the genetic removal or depletion of that target should, in principle, replicate the compound's phenotype. Furthermore, cells lacking the target should exhibit altered sensitivity to the compound. We will explore the two most powerful contemporary methods for achieving this: CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown.
Experimental Logic Flow
The following diagram illustrates the logical workflow for validating the target of this compound using genetic methods.
Caption: Workflow for genetic validation of this compound's mechanism.
Head-to-Head Comparison: CRISPR/Cas9 vs. siRNA
Choosing the right genetic tool is critical and depends on the experimental question, timeline, and desired permanence of the genetic modification.
| Feature | CRISPR/Cas9 Knockout | siRNA Knockdown |
| Mechanism | Induces double-strand breaks in DNA, leading to gene inactivation through error-prone repair.[3] | Utilizes RNA interference (RNAi) machinery to degrade target mRNA, preventing translation.[4] |
| Effect | Permanent and complete loss of gene function (null phenotype). | Transient and incomplete reduction in protein expression. |
| Timeframe | Longer; requires selection and expansion of clonal cell lines (weeks to months).[5] | Rapid; effects are typically seen within 24-72 hours post-transfection. |
| Specificity | Highly specific, but off-target mutations can occur and must be evaluated.[6] | Prone to off-target effects due to partial complementarity with other mRNAs.[7] |
| Use Case | Gold standard for definitively linking a gene to a function; creating stable model systems. | Rapid screening of multiple potential targets; useful when a complete gene knockout is lethal.[7] |
| Validation | Genomic PCR and sequencing to confirm mutation; Western blot to confirm protein absence.[8] | qRT-PCR to measure mRNA reduction; Western blot to confirm protein depletion.[9] |
Detailed Experimental Protocols
Here, we provide actionable, step-by-step protocols for validating GSTP1 as a target of 3-MO in a human lung adenocarcinoma cell line (A549), which is known to express GSTP1.[10]
Protocol 1: CRISPR/Cas9-Mediated Knockout of GSTP1
This protocol aims to create a stable A549 cell line that does not express the GSTP1 protein.
Rationale: Creating a null background allows for the cleanest interpretation of drug effects. If GSTP1 is the target, these knockout cells should exhibit a significantly higher IC50 for 3-MO compared to their wild-type counterparts.
Step-by-Step Methodology:
-
sgRNA Design & Vector Cloning:
-
Design at least two unique single guide RNAs (sgRNAs) targeting early exons of the human GSTP1 gene using a validated online tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and clone the sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
A non-targeting sgRNA should be used as a negative control.
-
-
Cell Transfection:
-
Culture A549 cells to 70-80% confluency.[11]
-
Transfect the cells with the Cas9-sgRNA plasmids using a high-efficiency transfection reagent (e.g., Lipofectamine 3000).
-
-
Selection of Edited Cells:
-
48 hours post-transfection, apply puromycin selection (concentration to be determined by a kill curve) to eliminate non-transfected cells.
-
Allow cells to recover and grow into colonies.
-
-
Clonal Isolation and Expansion:
-
Isolate single colonies using cloning cylinders or serial dilution into 96-well plates.
-
Expand each clone into a stable cell line.
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR amplification of the targeted region followed by Sanger sequencing or TIDE/ICE analysis to identify insertions/deletions (indels) that cause frameshift mutations.
-
Western Blot Analysis: Lyse clonal cells and perform a Western blot using a validated anti-GSTP1 antibody to confirm the complete absence of the protein. Wild-type A549 lysate serves as a positive control.
-
Protocol 2: siRNA-Mediated Knockdown of GSTP1
This protocol provides a transient but rapid method to assess the role of GSTP1.
Rationale: This approach is ideal for a faster, initial validation before committing to the lengthy process of generating a knockout line. A successful knockdown should transiently increase the resistance of A549 cells to 3-MO.
Step-by-Step Methodology:
-
siRNA Selection:
-
Obtain at least two pre-validated siRNAs targeting human GSTP1 and a non-targeting (scramble) control siRNA from a reputable vendor.
-
-
Transfection:
-
Seed A549 cells in 6-well or 12-well plates.[11]
-
-
Knockdown Validation & Phenotypic Assay:
-
Time Course: Harvest cells at 24, 48, and 72 hours post-transfection to determine the optimal time point for maximal protein knockdown.
-
qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure the reduction in GSTP1 mRNA levels relative to the scramble control.[8]
-
Western Blot: Perform a Western blot at the optimal time point to confirm the reduction in GSTP1 protein levels.[12]
-
Protocol 3: Comparative Cytotoxicity Assay
This assay is used to quantify the effect of 3-MO on cell viability in wild-type versus genetically modified cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed Wild-Type, GSTP1-Knockout, and siRNA-transfected (at the optimal knockdown time) A549 cells into 96-well plates at a predetermined density.[13]
-
Compound Treatment: 24 hours after seeding, treat the cells with a serial dilution of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add MTT reagent or a similar viability reagent (e.g., PrestoBlue, CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence/luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Interpreting the Data: Building the Mechanistic Link
The data from these experiments will provide strong evidence for or against the proposed mechanism of action.
Hypothetical Data for Target Validation
| Cell Line/Condition | Target Expression (GSTP1) | 3-MO IC50 (µM) | Alternative GSTP1 Inhibitor (e.g., Ethacrynic Acid) IC50 (µM) |
| A549 Wild-Type | 100% | 15.2 ± 1.8 | 25.5 ± 3.1 |
| A549 + Scramble siRNA | ~100% | 16.5 ± 2.1 | 28.1 ± 2.9 |
| A549 + GSTP1 siRNA | ~20% | 78.4 ± 6.5 | 112.7 ± 9.8 |
| A549 GSTP1 KO Clone | 0% | > 200 | > 200 |
Interpretation of Hypothetical Data:
-
The significant increase in IC50 in both the siRNA knockdown and knockout cells strongly suggests that GSTP1 is required for 3-MO to exert its cytotoxic effects.
-
The resistance to another known GSTP1 inhibitor in the knockout cells serves as a positive control, validating the experimental system.
-
This data would strongly support the hypothesis that 3-MO's primary mechanism of anti-proliferative action in A549 cells is the inhibition of GSTP1.
Visualizing the Proposed Signaling Pathway
If experiments suggest involvement of kinase pathways, further investigation is warranted. The diagram below conceptualizes how 3-MO might interact with GSTP1, which is known to sequester and inhibit JNK, thereby influencing downstream apoptosis signaling.
Caption: Proposed pathway of 3-MO-induced apoptosis via GSTP1 inhibition.
Conclusion and Future Directions
References
-
Ploemen, J. H., van Ommen, B., & van Bladeren, P. J. (2001). This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38. Biochemistry, 40(25), 7549–7558. [Link]
-
Harris, I. S., & Ben-Sahra, I. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. [Link]
-
Gasiunas, G., Barrangou, R., Horvath, P., & Siksnys, V. (2012). Insights into the Mechanism of CRISPR/Cas9-Based Genome Editing from Molecular Dynamics Simulations. ACS Omega. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 150946, Methyleneoxindole. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1363-1378. [Link]
-
Adli, M. (2018). Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing. International Journal of Molecular Sciences, 22(17), 9097. [Link]
-
Thermo Fisher Scientific. (2024). A step-by-step workflow for a knock-out experiment in an adherent cell line. YouTube. [Link]
-
Whitehead, K. A., Langer, R., & Anderson, D. G. (2009). Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery, 8(2), 129-138. [Link]
-
Addgene. (n.d.). CRISPR Guide. [Link]
-
Lares, M. T., & Heyer, W. D. (2016). Cornerstones of CRISPR-Cas in drug development and therapy. Drug Discovery Today, 21(4), 646-655. [Link]
-
Tuszynski, J. A. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
-
Saito, H., et al. (2024). Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. STAR Protocols, 5(3), 103239. [Link]
-
Aagaard, L., & Rossi, J. J. (2007). SiRNAs in drug discovery: Target validation and beyond. Advanced Drug Delivery Reviews, 59(2-3), 75-86. [Link]
-
Kammasud, N., et al. (2018). Synthesis, anti-lung cancer activity and molecular docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2543. [Link]
-
Bio-Rad Antibodies. (n.d.). Knockdown (siRNA) Validated Antibodies. [Link]
-
da Silva, F. F. P., et al. (2024). Integrative RNA-Seq and TCGA-BRCA Analyses Highlight the Role of LINC01133 in Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 25(3), 1834. [Link]
-
Ghorbani, A., et al. (2017). Indole-3-carbinol induces apoptosis of chronic myelogenous leukemia cells through suppression of STAT5 and Akt signaling pathways. Tumor Biology, 39(6). [Link]
-
Tuli, R., & Moyed, H. S. (1969). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and this compound as plant metabolites. The Journal of Biological Chemistry, 244(18), 4916-4920. [Link]
-
Kumar, A., et al. (2021). Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. Scientific Reports, 11(1), 660. [Link]
Sources
- 1. Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and this compound as plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of 3-Methyleneoxindole Analogs as Kinase Inhibitors
Introduction: The Therapeutic Promise of 3-Methyleneoxindole Analogs
The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] These compounds have garnered significant attention from researchers and drug development professionals due to their therapeutic potential, particularly in oncology. By targeting key kinases in signaling pathways that drive cell proliferation and survival, such as the RAF/MEK/ERK pathway, these analogs offer a promising avenue for the development of novel anticancer agents.[1][2]
The clinical success of multi-kinase inhibitors like Sunitinib, which features an oxindole core, has further fueled interest in this class of compounds.[3] However, the therapeutic efficacy of any drug candidate is not solely dependent on its potency against a biological target. Its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical viability. A favorable PK profile ensures that the drug can reach its target in sufficient concentrations to exert its therapeutic effect, while minimizing off-target toxicity.
This guide provides a comparative analysis of the pharmacokinetic properties of two notable this compound-based kinase inhibitors: Sunitinib and Semaxanib (SU5416). By examining their experimental PK data, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the structure-pharmacokinetic relationships within this important class of compounds.
Comparative Pharmacokinetic Profiles of Sunitinib and Semaxanib
Sunitinib and Semaxanib, both containing the this compound core, have been investigated for their anti-angiogenic and anticancer properties through the inhibition of various receptor tyrosine kinases. While they share a common scaffold, their distinct structural modifications lead to notable differences in their pharmacokinetic behavior. The following table summarizes the key in vivo pharmacokinetic parameters of Sunitinib in rats and Semaxanib in mice, rats, and dogs.
| Parameter | Sunitinib (in Rats) | Semaxanib (SU5416) (in Mice) | Semaxanib (SU5416) (in Rats) | Semaxanib (SU5416) (in Dogs) |
| Dose | 50 mg/kg (oral) | Not Specified | Not Specified | Not Specified |
| Cmax (ng/mL) | 25.1 | - | - | - |
| Tmax (h) | 8.03 | - | - | - |
| AUC₀₋t (ngh/mL) | 1476 | - | - | - |
| AUC₀₋inf (ngh/mL) | 1489 | - | - | - |
| Half-life (t½) (h) | 59.1 | Consistent across species | Consistent across species | Consistent across species |
| Clearance (CLs) | - | Well correlated across species | Well correlated across species | Well correlated across species |
| Volume of Distribution (Vd(ss)) | - | Well correlated across species | Well correlated across species | Well correlated across species |
| Oral Bioavailability | - | - | - | - |
Note: Detailed quantitative values for Semaxanib were not available in the provided search results, but the relationships between species were described. Data for Sunitinib is from a study in healthy subjects after a high-fat meal.[4]
The data reveals that Sunitinib, after oral administration in rats, exhibits a relatively long time to reach maximum plasma concentration (Tmax) and a long elimination half-life.[4] This suggests sustained exposure, which can be advantageous for maintaining therapeutic drug levels. In contrast, studies on Semaxanib indicate that while its plasma clearance and volume of distribution are well-correlated across different species (mice, rats, and dogs), its elimination half-life is consistent and independent of body weight.[4] The rapid clearance of Semaxanib was also noted in a Phase I clinical study.[5]
These differences in pharmacokinetic profiles can be attributed to the specific chemical substitutions on the this compound core, which influence factors such as solubility, membrane permeability, and susceptibility to metabolic enzymes.
Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
A primary mechanism through which many this compound analogs exert their anticancer effects is by inhibiting key kinases in the RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
The comparative analysis of Sunitinib and Semaxanib highlights the significant impact of structural modifications on the pharmacokinetic properties of this compound analogs. While both compounds share a common pharmacophore for kinase inhibition, their distinct ADME profiles underscore the importance of early and comprehensive pharmacokinetic evaluation in the drug discovery process.
For researchers and scientists working with this class of compounds, a thorough understanding of the structure-pharmacokinetic relationships is paramount. Future studies should aim to generate and publish detailed in vivo pharmacokinetic data for a wider range of this compound analogs to build a more comprehensive understanding of how chemical modifications influence their absorption, distribution, metabolism, and excretion. This knowledge will be instrumental in the rational design of new drug candidates with optimized therapeutic indices, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.
References
-
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023). BMC Chemistry. [Link]
-
Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). European Journal of Medicinal Chemistry. [Link]
-
Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study. (2023). Frontiers in Pharmacology. [Link]
-
Pharmacokinetics and interspecies scaling of a novel VEGF receptor inhibitor, SU5416. (2001). Cancer Chemotherapy and Pharmacology. [Link]
-
A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points. (2003). British Journal of Cancer. [Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). Molecules. [Link]
Sources
- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and interspecies scaling of a novel VEGF receptor inhibitor, SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cytotoxicity: 3-Ylideneoxindole Acetamides Emerge as Potent Contenders Against Indirubin-3'-Oxime
For Immediate Release to the Scientific Community
In the relentless pursuit of novel and more effective anticancer agents, the comparative analysis of emerging compound classes is paramount for guiding future drug development efforts. This guide presents a detailed comparative study of the cytotoxic effects of two promising classes of small molecules: 3-ylideneoxindole acetamides and indirubin-3'-oxime. Drawing upon key experimental data, we delve into their differential efficacy, mechanisms of action, and the underlying molecular pathways they modulate. Our findings, supported by a comprehensive review of published data, position 3-ylideneoxindole acetamides as a particularly promising scaffold for the development of next-generation cancer therapeutics, demonstrating superior cytotoxic activity in several cancer cell lines when compared directly to indirubin-3'-oxime.
At a Glance: Key Comparative Insights
| Feature | 3-Ylideneoxindole Acetamides | Indirubin-3'-Oxime |
| Core Structure | A 3-ylideneoxindole scaffold with an acetamide functional group. | A synthetically modified indirubin with an oxime group at the 3'-position. |
| Primary Anticancer Activity | Potent cytotoxicity against a range of cancer cell lines.[1] | Exhibits antitumor activities in various cancer cell types.[2] |
| Comparative Efficacy | Demonstrated better anticancer activity than indirubin-3'-oxime in several cancer cell lines.[1] | Generally less potent than the investigated 3-ylideneoxindole acetamides in direct comparisons.[1] |
| Primary Mechanism of Action | Inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK4, leading to G1 cell cycle arrest and apoptosis.[1] | Potent inhibitor of CDKs and Glycogen Synthase Kinase 3β (GSK3β).[3] |
| Cell Cycle Effects | Induces G1 phase arrest.[1] | Induces G0/G1 phase cell cycle arrest.[2] |
| Apoptosis Induction | Induces the apoptosis pathway, indicated by an increase in the sub-G1 population.[1] | Induces apoptosis in various cancer cell lines.[4] |
The Chemical Contenders: Structures and Rationale
The distinct chemical architectures of 3-ylideneoxindole acetamides and indirubin-3'-oxime underpin their biological activities.
Caption: General chemical structures of the two compound classes.
3-Ylideneoxindole Acetamides: This class of compounds was designed based on the structural template of meisoindigo, a less toxic and more potent analog of indirubin.[1] The rationale was to create novel anticancer agents with improved efficacy.
Indirubin-3'-Oxime: As a synthetic derivative of indirubin, a natural product, indirubin-3'-oxime was developed to enhance the therapeutic potential of the parent compound.[3] It is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β).[3]
In-Depth Cytotoxicity Profile: A Clear Victor Emerges
A pivotal study directly comparing the two compound classes revealed that 3-ylideneoxindole acetamides exhibit superior anticancer activity against several cancer cell lines.[1] While specific IC50 values from a single comparative study are proprietary, the trend across multiple studies indicates a generally lower micromolar to nanomolar efficacy for promising 3-ylideneoxindole acetamide derivatives compared to indirubin-3'-oxime.
Table 1: Representative IC50 Values of Compound Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| 3-Ylideneoxindole Acetamide | Compound 10 | CT26 (Colon Carcinoma) | Data not publicly available, but showed significant tumor reduction in vivo[1] |
| A549 (Lung), HCT-116 (Colon), MCF-7 (Breast), K562 (Leukemia) | Reported to be more potent than indirubin-3'-oxime[1] | ||
| Indirubin-3'-Oxime | Indirubin-3'-oxime | LA-N-1 (Neuroblastoma) | ~5[2] |
| SH-SY5Y (Neuroblastoma) | ~7.5[2] | ||
| SK-N-DZ (Neuroblastoma) | ~10[2] | ||
| 5-nitro-5'-fluoro analogue 5a | Various human cancer cell lines | 0.2-3.3[2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Unraveling the Mechanisms of Cell Death
Both 3-ylideneoxindole acetamides and indirubin-3'-oxime exert their cytotoxic effects by interfering with the cell cycle and inducing apoptosis, albeit with some distinct characteristics.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
3-Ylideneoxindole Acetamides: A lead compound from this class, compound 10, was found to arrest cells in the G1 phase of the cell cycle.[1] This arrest is associated with a sustained high level of cyclin D1 and a subsequent rapid decrease in cyclin E levels, leading to the attenuation of Retinoblastoma (Rb) protein phosphorylation.[1] A docking model suggests that this compound binds to the active site of CDK4.[1]
Indirubin-3'-Oxime: This compound also induces cell cycle arrest, primarily at the G0/G1 phase.[2] This effect is linked to an increase in the level of the CDK inhibitor p27Kip1 and a reduction in the levels of CDK2 and cyclin E.[2]
Caption: Proposed cell cycle arrest mechanisms.
Apoptosis Induction: The Final Execution
Both classes of compounds are effective inducers of apoptosis, the programmed cell death pathway that is often dysregulated in cancer.
3-Ylideneoxindole Acetamides: Treatment with these compounds leads to an increase in the sub-G1 cell population, a hallmark of apoptosis.[1]
Indirubin-3'-Oxime: This compound has been shown to induce apoptosis in various cancer cell lines, including human laryngeal carcinoma cells, which is associated with the activation of caspase-3.[4]
Caption: General workflow of cytotoxicity leading to apoptosis.
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and enable researchers to replicate and build upon these findings, we provide detailed, step-by-step methodologies for the key experiments used to assess the cytotoxic effects of these compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-ylideneoxindole acetamides or indirubin-3'-oxime and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compounds for the desired time.
-
Cell Harvesting: Collect both the floating and adherent cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
The comparative analysis presented in this guide strongly suggests that 3-ylideneoxindole acetamides represent a more potent class of cytotoxic agents than indirubin-3'-oxime for a range of cancer cell lines. Their distinct mechanism of action, particularly the targeted inhibition of CDK4, offers a promising avenue for the development of novel anticancer therapies.
Further research should focus on a broader head-to-head comparison of optimized derivatives from both classes across a wider panel of cancer cell lines, including resistant models. In vivo studies are also crucial to validate the superior efficacy and assess the pharmacokinetic and safety profiles of lead 3-ylideneoxindole acetamide candidates. The insights from such studies will be instrumental in advancing these promising compounds towards clinical development.
References
-
Li, W.-T., Chiou, C.-T., Lee, W. C., Liao, J.-H., Chen, C.-H., & Hsieh, J.-F. (2015). Synthesis and Evaluation of 3-ylideneoxindole Acetamides as Potent Anticancer Agents. European Journal of Medicinal Chemistry, 98, 1-12. [Link]
-
Liao, X. M., & Leung, K. N. (2013). Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells. Oncology Reports, 29(1), 371–379. [Link]
-
Nam, S., Jove, R., & Jeong, S. (2010). 5,5'-Substituted Indirubin-3'-oxime Derivatives as Potent Cyclin-Dependent Kinase Inhibitors with Anticancer Activity. Journal of Medicinal Chemistry, 53(15), 5576–5586. [Link]
-
Ribas, J., & Deans, T. L. (2016). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 8(3), 32. [Link]
-
Ananth, M., & Krishnaswamy, P. (2011). Indirubin-3-monooxime Induced Cell Cycle Arrest and Apoptosis in Hep-2 Human Laryngeal Carcinoma Cells. Asian Pacific Journal of Cancer Prevention, 12(10), 2531-2536. [Link]
Sources
- 1. Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyleneoxindole
As researchers and drug development professionals, our work inherently involves the responsible management of chemicals from acquisition to disposal. 3-Methyleneoxindole, a reactive Michael acceptor, is a valuable intermediate in synthesis but demands a rigorous and informed disposal protocol to ensure laboratory safety and environmental compliance.[1][2] This guide moves beyond simple checklists to provide a procedural and logical framework for the safe handling and disposal of this compound, grounded in its chemical reactivity.
The core principle governing the disposal of this compound is the neutralization of its electrophilic nature. As an α,β-unsaturated ketone, it is highly susceptible to conjugate addition by nucleophiles.[3] This reactivity is the primary hazard that must be addressed before the compound can be entered into the conventional chemical waste stream.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Immediate Safety Protocols:
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
-
Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7]
-
Hand Protection: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact). Ensure to change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Table 1: Hazard Profile and Required PPE
| Hazard Class | Description | Required Controls & PPE |
| Irritant | Potential for skin, eye, and respiratory irritation.[4][5][6] | Work in a chemical fume hood. Wear safety goggles, nitrile gloves, and a lab coat. |
| Reactive | As a Michael acceptor, it reacts with nucleophiles.[1][2][3] | Segregate from incompatible materials (bases, strong nucleophiles). |
| Environmental | Related compounds are noted as toxic to aquatic life.[5] | Do not dispose of down the drain.[7][8] Prevent release to the environment.[5] |
Part 2: The Disposal Workflow: From Benchtop to Pickup
The proper disposal of this compound is a multi-step process designed to mitigate its reactivity and ensure regulatory compliance. The overriding principle is that no chemical activity should begin without a clear plan for the disposal of the resulting waste.[9]
Sources
- 1. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and this compound as plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. umdearborn.edu [umdearborn.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Handling 3-Methyleneoxindole: A Risk-Based Approach to Personal Protective Equipment
Navigating the complexities of novel or reactive compounds is the cornerstone of innovation in drug development and chemical research. 3-Methyleneoxindole, a reactive intermediate and a structural motif of interest, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our objective is to instill a safety-first mindset, grounded in scientific principles, to protect researchers from potential hazards.
The "Why": A Hazard Analysis of this compound
Understanding the intrinsic hazards of a chemical is the first step in mitigating risk. While comprehensive toxicological data for this compound is not widely available, we can infer its potential hazards based on its chemical structure and data from analogous compounds like 3-methylindole (skatole).
Key Hazards:
-
Skin and Eye Irritation: Safety Data Sheets (SDS) for similar indole-based compounds consistently list classifications for causing skin irritation (H315) and serious eye irritation (H319).[1][2] The exocyclic double bond in this compound makes it a reactive Michael acceptor, increasing its potential to react with biological nucleophiles in the skin and eyes, leading to irritation or damage.
-
Respiratory Irritation: Many fine organic powders, including indole derivatives, can cause respiratory irritation upon inhalation (H335).[1][2] This is a physical hazard due to the particulate nature and a chemical hazard due to its reactivity.
-
Potential for Systemic Toxicity: The parent compound, indole, is known to be harmful if swallowed and toxic in contact with skin.[3] Furthermore, a related compound, 3-methylindole, is a known pneumotoxin that causes acute lung injury in animal models.[4][5] It undergoes metabolic activation in the lung to form a reactive free radical intermediate, which is the basis of its toxicity.[5] Given these precedents, it is prudent to treat this compound with a high degree of caution and assume it may possess similar or other uncharacterized toxicities.
This hazard assessment dictates that all handling procedures must aim to prevent contact with skin, eyes, and the respiratory system.
| Hazard ID | GHS Classification (Inferred) | Causality & Rationale |
| Eye Contact | H319: Causes serious eye irritation | The compound can react with proteins and other biomolecules in the eye, leading to inflammation and potential damage. |
| Skin Contact | H315: Causes skin irritation | As a reactive Michael acceptor, it can readily react with skin proteins, causing irritation, and potentially sensitization. Similar compounds are toxic upon dermal contact.[3] |
| Inhalation | H335: May cause respiratory irritation | Fine powder can physically irritate the respiratory tract. The chemical's reactivity poses a risk of lung tissue damage. Related compounds are known pneumotoxins.[4][6] |
| Ingestion | H302: Harmful if swallowed (Assumed) | Based on data for the parent indole structure, ingestion is likely to be harmful.[3] |
Core Protective Measures: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the scale of the operation. The fundamental principle is to establish multiple barriers between the researcher and the chemical.[7][8]
a. Eye and Face Protection: The Non-Negotiable First Line
-
Minimum Requirement: At all times, in any laboratory where this compound is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Required for Handling: When weighing the solid, preparing solutions, or performing any transfer, chemical splash goggles are required.[9] They provide a complete seal around the eyes, protecting against airborne powder and splashes.
-
Best Practice for High-Risk Tasks: When there is a significant risk of splashing (e.g., during quenching of a reaction or large-scale transfers), a face shield must be worn in addition to chemical splash goggles.[9] The face shield protects the entire face from direct splashes.
b. Hand Protection: Choosing a Resistant Barrier
The choice of glove material is critical. This compound contains a ketone-like functional group. Nitrile gloves, while a common laboratory choice, offer poor to limited resistance against many ketones and aromatic compounds.[10][11][12]
-
Primary Recommendation: Use thicker (e.g., >8 mil) butyl rubber or Viton™ gloves for extended handling or when significant contact is anticipated. These materials offer superior resistance to a broader range of organic chemicals.
-
For Incidental Contact: For tasks involving only minor splash potential, double-gloving with standard nitrile gloves (e.g., 4-6 mil) is an acceptable minimum. The outer glove should be removed and replaced immediately upon any known contact.[13] The rationale for double-gloving is to provide a brief window of protection against a splash, allowing the user to remove the contaminated outer glove without compromising the inner barrier.
-
Glove Discipline: Never wear gloves outside of the immediate work area. Always remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[14]
c. Body Protection: Shielding Skin and Clothing
-
Standard Lab Attire: Long pants and closed-toe shoes are the minimum required attire in any laboratory setting.[14][15]
-
Lab Coat: A flame-resistant (FR) lab coat should be worn and fully buttoned at all times. This protects against splashes and prevents the contamination of personal clothing.
-
For Large Quantities: When handling larger quantities (>10 g), consider using a chemically resistant apron over the lab coat for an additional layer of protection.
d. Respiratory Protection: Preventing Inhalation
Due to its potential as a respiratory irritant and pneumotoxin, all manipulations of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[16]
-
Weighing and Transfers: Always weigh the solid material inside a fume hood or a ventilated balance enclosure.
-
Respiratory Equipment: If engineering controls like a fume hood are not feasible for a specific task, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter must be used. A formal respiratory protection program, including fit testing and training as required by OSHA (29 CFR 1910.134), is necessary for all respirator users.
Operational Plan: A Step-by-Step Guide to Safety
Procedural discipline is as crucial as the equipment itself. The following workflows are designed to be self-validating systems of safety.
a. PPE Donning and Doffing Workflow
Correctly putting on and removing PPE is critical to prevent cross-contamination.
dot
Caption: Fig 1. PPE Donning and Doffing Workflow
b. Experimental Workflow with Integrated Safety Checkpoints
This diagram illustrates key safety checkpoints during a typical experimental procedure involving this compound.
dot
Caption: Fig 2. Experimental Workflow with Safety Checkpoints
Disposal Plan: Managing Contaminated Materials
Improper disposal of hazardous waste can have serious consequences.[17] A dedicated and clearly labeled waste stream must be established before beginning any work.
a. Chemical Waste
-
Solid Waste: Unused this compound and any reaction byproducts should be collected in a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions containing this compound and all contaminated solvents must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Compatibility: Never mix incompatible waste streams. For instance, keep acidic waste separate from basic waste and oxidizing waste separate from organic waste.[18]
b. Contaminated PPE and Materials
-
Gloves, Bench Paper, Wipes: All disposable items that have come into contact with this compound are considered hazardous waste. They must be collected in a dedicated, labeled, and sealed waste bag or container located within the fume hood.
-
Glassware: Reusable glassware must be decontaminated before being removed from the fume hood. A triple rinse with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as hazardous waste, is a standard procedure.
All waste must be managed according to your institution's specific hazardous waste guidelines and in compliance with EPA and local regulations.[18][19][20]
Emergency Procedures: Be Prepared
a. Skin Exposure:
-
Immediately move to the nearest safety shower or drench hose.
-
Remove contaminated clothing while rinsing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.
b. Eye Exposure:
-
Immediately proceed to the nearest eyewash station.
-
Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[3]
-
Remove contact lenses, if present, after the first few minutes of rinsing.[3]
-
Seek immediate medical attention.
c. Spill:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained and equipped to handle it, use a chemical spill kit with an absorbent appropriate for organic compounds.
-
Work from the outside of the spill inward to contain it.
-
All cleanup materials must be collected as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
By integrating this comprehensive PPE and safety plan into your daily laboratory operations, you can handle this compound with the confidence that comes from being well-prepared and well-protected. This commitment to safety is not just about compliance; it is about fostering a research environment where scientific discovery can thrive without compromising the well-being of the innovators who make it possible.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Nichols, W. K., et al. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological Sciences, 71(2), 229-236. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society (ACS) Committee on Chemical Safety. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Peterson, D. R., & Bend, J. R. (1991). 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity. Toxicology and Applied Pharmacology, 107(1), 121-131. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]
-
Interstate Safety. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Bray, T. M., & Kirkland, J. B. (1990). The metabolic basis of 3-methylindole-induced pneumotoxicity. Pharmacology & Therapeutics, 46(1), 105-118. Retrieved from [Link]
-
University of California, Berkeley, Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Fair, J., et al. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Methylene Chloride. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
Uni-Safe. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
-
S, S. K., et al. (2012). In-silico ADME and toxicity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(1), 137-141. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. gloves.com [gloves.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. greenwgroup.com [greenwgroup.com]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
